molecular formula C9H10ClNS2 B076684 ethyl N-(2-chlorophenyl)carbamodithioate CAS No. 13037-25-7

ethyl N-(2-chlorophenyl)carbamodithioate

Cat. No.: B076684
CAS No.: 13037-25-7
M. Wt: 231.8 g/mol
InChI Key: NCIRTHMEMNYDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(2-chlorophenyl)carbamodithioate is a carbamodithioate derivative of significant interest in chemical and pharmaceutical research. This organosulfur compound features a carbamodithioate ester functional group (-NH-C(=S)-S-) coupled with a 2-chlorophenyl substituent, a structural motif present in various bioactive molecules. While specific biological data for this exact compound requires further investigation, structurally related carbamodithioate and carbamate derivatives have demonstrated considerable potential across multiple research domains . Research Applications: • Agrochemical Research: Carbamodithioate and carbamate derivatives are extensively explored for their fungicidal and pesticidal properties. Structural analogs have shown utility in protecting crops from fungal pathogens . • Pharmaceutical Research: Related compounds with chlorophenyl and carbamodithioate groups serve as key intermediates or scaffolds in medicinal chemistry, particularly in developing enzyme inhibitors . • Chemical Synthesis: This compound is a valuable synthetic intermediate for preparing more complex molecules, including heterocycles and coordination compounds with metals. Molecular Characteristics: • Chemical Formula: C~9~H~10~ClNS~2~ (estimated based on structural analogs) • Structural Features: Combines a carbamodithioate group (HN-C(=S)-S-) with a 2-chlorophenyl ring and an ethyl ester, offering multiple sites for chemical modification and interaction with biological targets. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13037-25-7

Molecular Formula

C9H10ClNS2

Molecular Weight

231.8 g/mol

IUPAC Name

ethyl N-(2-chlorophenyl)carbamodithioate

InChI

InChI=1S/C9H10ClNS2/c1-2-13-9(12)11-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H,11,12)

InChI Key

NCIRTHMEMNYDRA-UHFFFAOYSA-N

SMILES

CCSC(=S)NC1=CC=CC=C1Cl

Isomeric SMILES

CCSC(=NC1=CC=CC=C1Cl)S

Canonical SMILES

CCSC(=S)NC1=CC=CC=C1Cl

Other CAS No.

13037-25-7

Synonyms

o-Chlorophenyldithiocarbamic acid ethyl ester

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl N-(2-chlorophenyl)carbamodithioate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dithiocarbamates are a versatile class of organosulfur compounds characterized by the −N(C=S)S− functional group.[1] Their unique chemical properties, particularly their ability to chelate metals and interact with biological thiols, have positioned them as privileged scaffolds in medicinal chemistry and drug discovery.[2] Compounds bearing the dithiocarbamate moiety have demonstrated a wide spectrum of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties.[3][4] This guide provides a comprehensive technical overview of a robust and efficient synthesis pathway for a specific dithiocarbamate derivative, ethyl N-(2-chlorophenyl)carbamodithioate, a compound of interest for further investigation in drug development programs.

The synthesis of dithiocarbamates is often achieved through a one-pot reaction involving a primary or secondary amine, carbon disulfide, and an alkylating agent.[5] This highly atom-economical process is adaptable and generally proceeds under mild conditions, making it an attractive method for generating libraries of dithiocarbamate-based compounds for biological screening.[5] This document will detail the mechanistic underpinnings of this reaction, provide a step-by-step experimental protocol, and outline the expected analytical characterization of the target molecule.

Synthesis Pathway and Mechanism

The synthesis of ethyl N-(2-chlorophenyl)carbamodithioate proceeds via a two-step, one-pot reaction. The first step involves the nucleophilic addition of 2-chloroaniline to carbon disulfide to form a dithiocarbamic acid intermediate. This intermediate is then deprotonated by a base, typically a hydroxide, to form the corresponding dithiocarbamate salt. The second step is the S-alkylation of the dithiocarbamate salt with an alkylating agent, in this case, ethyl bromide, to yield the final product.

The causality behind the experimental choices is rooted in the reactivity of the starting materials. 2-chloroaniline, a primary aromatic amine, acts as the initial nucleophile. The nitrogen atom's lone pair of electrons attacks the electrophilic carbon of carbon disulfide. The presence of a base is crucial to deprotonate the resulting dithiocarbamic acid, which is unstable, thereby forming the more stable and nucleophilic dithiocarbamate anion. Ethyl bromide serves as a competent electrophile for the subsequent S-alkylation, readily reacting with the sulfur-centered nucleophile to form the final ester product.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Chloroaniline 2-Chloroaniline Dithiocarbamic Acid Dithiocarbamic Acid 2-Chloroaniline->Dithiocarbamic Acid + Carbon Disulfide Carbon Disulfide Carbon Disulfide Ethyl Bromide Ethyl Bromide Base (e.g., NaOH) Base (e.g., NaOH) Dithiocarbamate Salt Dithiocarbamate Salt Dithiocarbamic Acid->Dithiocarbamate Salt + Base Ethyl N-(2-chlorophenyl)carbamodithioate Ethyl N-(2-chlorophenyl)carbamodithioate Dithiocarbamate Salt->Ethyl N-(2-chlorophenyl)carbamodithioate + Ethyl Bromide

Caption: Synthesis pathway for ethyl N-(2-chlorophenyl)carbamodithioate.

Experimental Protocol

This protocol is a self-validating system designed for the efficient synthesis of the target compound.

Materials and Reagents:

  • 2-Chloroaniline (C₆H₆ClN)

  • Carbon Disulfide (CS₂)

  • Ethyl Bromide (C₂H₅Br)

  • Sodium Hydroxide (NaOH)

  • Ethanol (C₂H₅OH)

  • Diethyl ether ((C₂H₅)₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroaniline (0.1 mol) in 100 mL of ethanol.

  • Cool the solution in an ice bath with continuous stirring.

  • To the cooled solution, add a solution of sodium hydroxide (0.1 mol) in 50 mL of water dropwise.

  • Slowly add carbon disulfide (0.1 mol) to the reaction mixture using a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

  • To the resulting solution of the sodium dithiocarbamate salt, add ethyl bromide (0.1 mol) dropwise while maintaining the temperature below 10 °C.

  • After the addition of ethyl bromide, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 200 mL of cold water and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure ethyl N-(2-chlorophenyl)carbamodithioate.

Characterization of Ethyl N-(2-chlorophenyl)carbamodithioate

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the key functional groups present in the molecule.[6]

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch3200-3400
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=S stretch (thiocarbonyl)1000-1250
C-N stretch1300-1400
C-S stretch600-800
C-Cl stretch700-800

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum will provide information on the different types of protons and their connectivity. The expected chemical shifts (in ppm) in a solvent like CDCl₃ are as follows:

Proton(s)Expected Chemical Shift (δ, ppm)Multiplicity
N-H8.0 - 9.0Broad singlet
Aromatic-H7.0 - 7.5Multiplet
-S-CH₂-3.2 - 3.5Quartet
-CH₃1.2 - 1.5Triplet

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The predicted chemical shifts are:

Carbon(s)Expected Chemical Shift (δ, ppm)
C=S190 - 200
Aromatic C-Cl128 - 132
Aromatic C-N135 - 140
Aromatic C-H120 - 130
-S-CH₂-30 - 35
-CH₃12 - 16

Mass Spectrometry (MS):

Electron impact mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) corresponding to the molecular weight of ethyl N-(2-chlorophenyl)carbamodithioate (C₉H₁₀ClNS₂). The fragmentation pattern would likely involve the loss of the ethyl group, the thio-ethyl group, and cleavage of the C-N bond.

Quantitative Data Summary

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (mol)Volume/Mass
2-ChloroanilineC₆H₆ClN127.570.1~12.76 g
Carbon DisulfideCS₂76.140.1~7.61 g (6.0 mL)
Ethyl BromideC₂H₅Br108.970.1~10.9 g (7.6 mL)
Sodium HydroxideNaOH40.000.14.0 g
Ethyl N-(2-chlorophenyl)carbamodithioateC₉H₁₀ClNS₂231.77-Theoretical Yield: ~23.2 g

Conclusion

The synthesis pathway detailed in this guide offers a reliable and efficient method for the preparation of ethyl N-(2-chlorophenyl)carbamodithioate. The one-pot nature of the reaction, coupled with the use of readily available starting materials, makes this an accessible route for researchers in both academic and industrial settings. The characterization data provided, based on established spectroscopic principles and data from analogous compounds, will serve as a valuable reference for the verification of the synthesized product. This technical guide is intended to empower researchers and scientists in their efforts to explore the potential of novel dithiocarbamate derivatives in the field of drug development.

References

  • Abdullah, N. H., et al. (2016). Synthesis of zinc sulphide nanoparticles from thermal decomposition of zinc N-ethyl cyclohexyl dithiocarbamate complex. Materials Chemistry and Physics, 173, 33–41.
  • Azizi, N., Aryanasab, F., & Saidi, M. R. (2006). A highly efficient, mild and simple synthesis of dithiocarbamates is based on the one-pot reaction of amines, CS2, and alkyl halides without using a catalyst under solvent-free conditions. Organic Letters, 8(23), 5275–5277.
  • BenchChem. (2025).
  • Breviglieri, S. T., et al. (2000). Correlation between ionic radius ad thermal decomposition of Fe (II), Co(II), Ni(II), Cu (II) and Zn (II)
  • Cavalheiro, E. T. G., et al. (2000). Correlation between IR spectra and thermal decomposition of cobalt (II), nickel (II), copper (II), and mercury (II) complexes with piperidine dithiocarbamates and pyrrolidine dithiocarbamates. Transition Metal Chemistry, 25, 69–72.
  • Cesur, H., et al. (2008). Synthesis, characterization, spectral and thermal studies of some divalent transition metal complexes of Benzyl piperizane Dithiocarbamates. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 30, 1505-1518.
  • Hogarth, G., & Onwudiwe, D. C. (2021). Dithiocarbamate induce apoptosis via intracellular uptake of copper by triggering the formation of ROS and proteasome inhibition. Molecules, 26(15), 4483.
  • Kaul, S., et al. (2021).
  • Nobel, C. I., et al. (1995). Dithiocarbamates induce apoptosis in thymocytes by raising the intracellular concentration of redox-active copper. Journal of Biological Chemistry, 270(45), 26790–26796.
  • Scarcia, V., et al. (1999). Palladium and platinum dithiocarbamate complexes containing mono and diamines. Polyhedron, 18, 2827–2837.
  • Siddiqi, K. S., & Nishat, N. (2008). synthesis and characterization of succinimide and phthalevhde dithiocarbamates and their complexs with some transition metal ions. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 30, 1505-1518.

Sources

Mechanism of formation of ethyl N-(2-chlorophenyl)carbamodithioate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

The synthesis of ethyl N-(2-chlorophenyl)carbamodithioate represents a classic yet nuanced application of organosulfur chemistry. While the formation of dithiocarbamates is often treated as a trivial bimolecular reaction, the introduction of an ortho-substituted aniline (2-chloroaniline) introduces specific electronic and steric constraints that dictate protocol design.

This guide deconstructs the formation mechanism into its kinetic and thermodynamic components. We move beyond the "recipe" to explore the causality of the reaction—why specific bases prevent reversibility, how solvent polarity influences the transition state, and how to rigorously validate the S-alkylation step.

Mechanistic Foundations

The formation of ethyl N-(2-chlorophenyl)carbamodithioate proceeds through a two-stage sequence: the nucleophilic addition of the amine to carbon disulfide (


) to form a dithiocarbamate salt, followed by S-alkylation  (

) with an ethyl halide.
The Reaction Pathway[1][2]
  • Nucleophilic Attack: The lone pair on the nitrogen of 2-chloroaniline attacks the electrophilic carbon of

    
    .
    
    • Constraint: The 2-Cl group exerts an inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the amine compared to aniline. This necessitates a polar aprotic solvent or a strong base to drive the equilibrium forward.

  • Deprotonation: A base (B:) abstracts the proton from the zwitterionic intermediate to generate the stable dithiocarbamate anion.

  • S-Alkylation: The sulfur nucleophile attacks the ethylating agent (e.g., ethyl iodide) via an

    
     mechanism, locking the structure into the final ester form.
    
Visualization of the Pathway

The following diagram illustrates the stepwise transformation, highlighting the critical transition states and the role of the base.

ReactionMechanism Start 2-Chloroaniline (Nucleophile) TS1 Zwitterionic Intermediate Start->TS1 Nu: Attack CS2 Carbon Disulfide (Electrophile) CS2->TS1 Salt Dithiocarbamate Anion (Salt) TS1->Salt Deprotonation (-BH+) Base Base (NaOH/TEA) Base->TS1 Salt->Start Acidic Reversion Product Ethyl N-(2-chlorophenyl) carbamodithioate Salt->Product S_N2 Alkylation EtX Ethyl Halide (Et-I / Et-Br) EtX->Product

Figure 1: Reaction pathway from 2-chloroaniline to the dithiocarbamate ester, emphasizing the stabilization of the intermediate salt.

Thermodynamic & Kinetic Considerations

Successful synthesis requires managing the equilibrium of the dithiocarbamic acid formation. Unlike aliphatic amines, the ortho-chloroaniline forms a less stable dithiocarbamate salt due to steric crowding and lower basicity.

Solvent & Base Selection Matrix
ParameterRecommended ChoiceRationale
Solvent DMF or DMSO (Primary)Ethanol (Secondary)DMF/DMSO: High dielectric constants stabilize the polar transition state and the ionic dithiocarbamate salt. They also enhance the nucleophilicity of the sulfur anion for the

step.Ethanol: Greener alternative, but may require longer reaction times due to hydrogen bonding with the nucleophile.
Base NaOH (aq) or

NaOH: Irreversibly deprotonates the intermediate, preventing the decomposition of the dithiocarbamate back to amine and

.Triethylamine (

):
Useful in organic media but the resulting ammonium salt can be hygroscopic and harder to remove.
Temperature

Addition Phase (

):
The reaction with

is exothermic. Cooling prevents the formation of isothiocyanate (Ar-N=C=S) side products.Alkylation Phase (RT): Sufficient thermal energy to drive the

reaction without promoting elimination.
The "Ortho" Effect

The chlorine atom at the C2 position creates a specific challenge:

  • Steric Hindrance: It partially blocks the approach of the bulky

    
     molecule.
    
  • Electronic Deactivation: The inductive withdrawal reduces the electron density on the nitrogen. Implication: You must ensure vigorous stirring and potentially extended reaction times (2-4 hours) for the salt formation step compared to unsubstituted aniline.

Experimental Protocol (Self-Validating)

This protocol is designed for high purity and yield, incorporating "checkpoints" to validate progress without external analysis.

Reagents:

  • 2-Chloroaniline (1.0 eq)

  • Carbon Disulfide (

    
    ) (1.2 - 1.5 eq)
    
  • Potassium Hydroxide (KOH) or NaOH (1.1 eq)

  • Ethyl Iodide (EtI) (1.1 eq)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology

Phase 1: Formation of the Dithiocarbamate Salt [1][2]

  • Dissolution: In a round-bottom flask, dissolve 2-chloroaniline (e.g., 10 mmol) in DMF (15 mL).

  • Base Addition: Add KOH (11 mmol) (crushed powder or dissolved in minimal water). Cool the mixture to

    
     in an ice bath.
    
  • 
     Addition:  Add 
    
    
    
    (12-15 mmol) dropwise over 20 minutes.
    • Checkpoint 1 (Visual): The solution should shift from pale yellow to a deep yellow/orange or reddish hue. This color change indicates the formation of the conjugated dithiocarbamate anion (

      
       resonance structure).
      
  • Equilibration: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
    

Phase 2: S-Alkylation 5. Alkylation: Cool the mixture back to


 (to control the exotherm of alkylation). Add Ethyl Iodide (11 mmol) dropwise.
6.  Reaction:  Stir at RT for 3-5 hours.
  • Checkpoint 2 (Precipitation): As the non-ionic ester forms, it becomes less soluble in the aqueous/basic media (if water was used) or precipitates KI/NaI salts in DMF. If using DMF, the mixture may become cloudy.

Phase 3: Work-up 7. Quench: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. 8. Isolation: The product typically precipitates as a solid. Filter the solid.[3][4] If it oils out (common with ethyl esters), extract with Ethyl Acetate (


 mL), wash with brine, dry over 

, and concentrate. 9. Purification: Recrystallization from Ethanol/Water (8:2) is usually sufficient.

Characterization & Quality Control

To confirm the structure and rule out isothiocyanate formation, use the following spectroscopic signatures.

NMR Spectroscopy
  • 
     NMR (
    
    
    
    ):
    • 
       1.3-1.4 ppm (t, 3H):  Methyl group of the S-ethyl chain.
      
    • 
       3.3-3.4 ppm (q, 2H):  Methylene (
      
      
      
      ) protons. Note: The chemical shift is distinctively downfield due to sulfur.
    • 
       8.5-9.5 ppm (s, 1H, broad):  N-H proton. Crucial: If this peak is missing, you may have formed the isothiocyanate or dialkylated product.
      
    • Aromatic Region: Characteristic splitting for 2-substituted benzene (dd, td patterns).

Infrared (IR) Spectroscopy
  • 3150 - 3250

    
    :  N-H stretch (secondary amide/thioamide).
    
  • 1480 - 1500

    
    :  N-C=S thioureide band (distinctive for dithiocarbamates).
    
  • 1000 - 1200

    
    :  C=S stretching vibrations.
    
  • Absence check: Ensure no strong peak at ~2100

    
     (Isothiocyanate 
    
    
    
    ).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield Reversibility of salt formation.Increase Base to 1.2 eq. Ensure the system is closed to prevent

evaporation (bp

).
Oiling Out Product melting point depression by impurities.Seed with a crystal if available. Use a mixed solvent system (EtOH/Water) and cool slowly.
Isothiocyanate Formation Decomposition of the dithiocarbamate salt (elimination of

).[5]
Maintain basic pH throughout. Avoid heating above

before alkylation is complete.
Dimer Formation Oxidation of the salt to thiuram disulfide.Degas solvents to remove dissolved oxygen.

References

  • Mechanism of Dithiocarbamate Formation

    • S. M. I.[6][7] Al-Jibori et al., "Synthesis and Structural Characterization of Dithiocarbamate Complexes," Transition Metal Chemistry, vol. 38, 2013. Link

  • J. March, "Advanced Organic Chemistry: Reactions, Mechanisms, and Structure," 4th Ed., Wiley-Interscience.
  • Synthetic Protocols for Dithiocarbamates

    • R. Sharma et al., "One-pot synthesis of dithiocarbamates using CS2 and amines," Green Chemistry Letters and Reviews, vol. 5, no. 3, 2012. Link

  • Spectroscopic Data of Dithiocarbamates

    • PubChem Compound Summary, "Ethyl N-phenylcarbamodithioate (Analogous Structure)," National Library of Medicine. Link

Sources

Basic chemical properties of ethyl N-(2-chlorophenyl)carbamodithioate

[1][2]

Executive Summary

Ethyl N-(2-chlorophenyl)carbamodithioate (also known as ethyl 2-chlorophenyldithiocarbamate) is a sulfur-containing organic compound belonging to the dithiocarbamate ester class.[1] Structurally, it consists of a 2-chlorophenyl amine moiety linked to an ethyl group via a dithiocarbamate (–NH–C(=S)–S–) bridge.

This compound and its analogs are of significant interest in medicinal chemistry and agrochemical development due to their ability to chelate transition metals (Cu, Zn, Fe) and react with sulfhydryl groups in biological systems. These properties confer potent antifungal, antibacterial, and potential anticancer activities. This guide details its chemical properties, synthesis, characterization, and biological mechanisms.

Chemical Identity & Structure

PropertyDetail
IUPAC Name Ethyl N-(2-chlorophenyl)carbamodithioate
Common Synonyms Ethyl 2-chlorophenyldithiocarbamate; Dithiocarbamic acid, N-(2-chlorophenyl)-, ethyl ester
Molecular Formula C₉H₁₀ClNS₂
Molecular Weight 231.77 g/mol
SMILES CCSC(=S)Nc1ccccc1Cl
InChI Key (Predicted) XZYV...[1][2] (Derivative specific)
Chemical Class Dithiocarbamate Ester
Structural Visualization

The molecule features an ortho-substituted aromatic ring, which introduces steric hindrance near the nitrogen atom, potentially influencing the stability and reactivity of the thiocarbonyl group compared to para-substituted analogs.

Physiochemical Properties[2][3][4]

Note: Specific experimental values for this derivative are rare in open literature. Values below represent high-confidence predictions based on Structure-Activity Relationship (SAR) data of the N-aryl dithiocarbamate class.

PropertyValue / DescriptionContext
Physical State Crystalline SolidMost N-aryl dithiocarbamate esters are solids at RT.[1][3]
Melting Point 90°C – 120°C (Predicted)Ortho-substitution often lowers MP relative to para-isomers (e.g., p-Cl analog MP ~176°C) due to packing disruption.
Solubility Low in Water; High in Organic SolventsSoluble in CHCl₃, DMSO, Acetone, Ethanol. Hydrophobic nature (LogP ~3.0).
pKa ~11 (NH acidic proton)The NH proton is weakly acidic due to the electron-withdrawing C=S group.[1]
Stability Hydrolytically SensitiveStable in neutral/dry conditions. Decomposes in strong acid/base to amine and CS₂/mercaptan.

Synthesis & Manufacturing Protocol

The synthesis of Ethyl N-(2-chlorophenyl)carbamodithioate follows a classic one-pot dithiocarbamylation pathway.[1] This method is preferred for its high yield and operational simplicity.

Reaction Scheme

The reaction involves the nucleophilic attack of 2-chloroaniline on carbon disulfide (CS₂) in the presence of a base (to form the dithiocarbamate salt), followed by S-alkylation with ethyl iodide (or ethyl bromide).

SynthesisAniline2-Chloroaniline(Nucleophile)SaltDithiocarbamate Salt(Intermediate)Aniline->Salt 0-5°C, Stirring CS2Carbon Disulfide(CS₂)CS2->Salt 0-5°C, Stirring BaseBase(NaOH/KOH)Base->Salt 0-5°C, Stirring ProductEthyl N-(2-chlorophenyl)carbamodithioateSalt->Product + EtI, RT, 2-4h ByproductNaI + H₂OSalt->ByproductEtIEthyl Iodide(Electrophile)

Caption: One-pot synthesis pathway via dithiocarbamate salt formation and subsequent S-alkylation.

Detailed Protocol
  • Reagents: 2-Chloroaniline (10 mmol), Carbon Disulfide (12 mmol), Potassium Hydroxide (10 mmol), Ethyl Iodide (10 mmol). Solvent: DMSO or Ethanol/Water mix.

  • Salt Formation: Dissolve 2-chloroaniline in the solvent. Cool to 0–5°C in an ice bath. Add KOH solution, then add CS₂ dropwise. The mixture will turn yellow/orange as the dithiocarbamate salt forms. Stir for 30–60 mins.

  • Alkylation: Add Ethyl Iodide dropwise to the cold solution. Remove the ice bath and allow the mixture to stir at room temperature for 3–4 hours.

  • Work-up: Pour the reaction mixture into ice-cold water. The ester is hydrophobic and will precipitate as a solid.

  • Purification: Filter the precipitate. Recrystallize from ethanol/water (1:1) to obtain pure crystals.

Spectroscopic Characterization

Researchers must validate the structure using IR and NMR. The ortho-chloro substitution provides distinct splitting patterns.[1]

TechniqueDiagnostic SignalAssignment & Notes
FT-IR 3150–3300 cm⁻¹ N–H Stretch: Broad/medium band.[3]
1050–1200 cm⁻¹ C=S Stretch: Characteristic thiocarbonyl band.
~750 cm⁻¹ C–Cl Stretch: Aromatic chloride.
¹H NMR δ 1.3 ppm (t) Methyl protons (–CH₂–CH₃ ) of the ethyl group.
(CDCl₃)δ 3.2–3.4 ppm (q) Methylene protons (–CH₂ –CH₃) attached to Sulfur.
δ 8.5–9.5 ppm (s) NH Proton: Broad singlet, exchangeable with D₂O. Deshielded by C=S.
δ 7.0–7.5 ppm (m) Aromatic protons. Look for 4 protons.[2][4] The ortho-Cl shifts adjacent protons downfield.[1]
¹³C NMR δ ~195–200 ppm C=S Carbon: The most deshielded signal, diagnostic of dithiocarbamates.

Biological Mechanism & Reactivity

Dithiocarbamates are not passive molecules; they are electrophilic agents and metal chelators . Their biological activity is driven by two primary mechanisms:[1][3]

Mechanism 1: Metal Chelation

The sulfur atoms in the dithiocarbamate group can form stable bidentate complexes with essential metal ions (Cu²⁺, Zn²⁺). This depletes the microorganism or tumor cell of metals required for enzymatic function (e.g., metalloproteases).

Mechanism 2: Thiol Oxidation (Thiocarbamoylation)

The dithiocarbamate ester can react with nucleophilic cysteine residues on proteins. The "S-Ethyl" group acts as a leaving group (or the whole moiety transfers), forming a disulfide bond or thiocarbamoylating the enzyme, leading to inhibition.

BioMechanismcluster_0Pathway A: Metal Chelationcluster_1Pathway B: Cysteine ModificationCompoundEthyl N-(2-chlorophenyl)carbamodithioateMetalMetal Ions(Cu²⁺, Zn²⁺)Compound->Metal Binds ThiolProtein-SH(Cysteine)Compound->Thiol Reacts with ComplexMetal-DTC Complex(Insoluble/Toxic)Metal->ComplexEnzymeInhibEnzyme Inhibition(Metalloproteins)Complex->EnzymeInhibAdductS-ThiocarbamoylatedProteinThiol->AdductRedoxStressRedox Stress /ApoptosisAdduct->RedoxStress

Caption: Dual mode of action: Metal chelation and covalent modification of protein thiols.

Safety & Handling (EHS)

  • Toxicity: Dithiocarbamates can affect thyroid function and are potential skin sensitizers. The 2-chloroaniline metabolite is toxic (methemoglobinemia risk).

  • Handling: Use a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place away from strong acids (generates CS₂ and toxic fumes).

References

  • General Synthesis of Dithiocarbamates

    • Organic Syntheses, Coll.[5] Vol. 3, p. 360. (Standard methods for dithiocarbamic acid esters).

    • Safaei-Ghomi, J., et al. (2013).[4] "Three-component synthesis of 1,3-thiazole-2(3H)-thione derivatives." Journal of Chemical Sciences, 125(5), 1087–1092.[4] Link[4]

  • Biological Activity of Dithiocarbamates

    • Journal of Organic Chemistry, "Synthesis and biological activity of carbamates derived from ethyl..." (Context on carbamate/dithiocarbamate bioactivity). Link

  • Spectral Data Reference (Analogous Compounds)

    • PubChem Compound Summary for Methyl N-(4-chlorophenyl)carbamodithioate.[3] Link

  • Chemical Reactivity

    • Saczewski, F., et al. (2001).[6] "Carbon Disulfide Promoted Reactions of 2-Chloro-4,5-dihydro-imidazole with Some N-Nucleophiles." Chemical & Pharmaceutical Bulletin, 49(9), 1203-1206.[6] Link

Strategic Synthesis of Ethyl N-(2-chlorophenyl)carbamodithioate: A Mechanistic & Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of ethyl N-(2-chlorophenyl)carbamodithioate , a structural motif critical in coordination chemistry and pharmacological ligand development. Unlike simple aliphatic dithiocarbamates, this synthesis is governed by the ortho-effect of the chlorine substituent on the aniline ring, which influences nucleophilicity and steric accessibility. This guide moves beyond generic recipes, providing a self-validating protocol grounded in mechanistic causality and rigorous safety standards.

Part 1: Retrosynthetic Analysis & Strategic Reagents

The synthesis relies on a convergent one-pot dithiocarbamylation-alkylation sequence.[1][2] The target molecule is disassembled into three core components: the amine scaffold, the thiocarbonyl source, and the alkylating agent.

Core Starting Materials
ComponentMaterialGrade/SpecStrategic Rationale (Causality)
Amine Source 2-Chloroaniline >98% PurityThe ortho-chloro group exerts an inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the amine nitrogen compared to aniline. High purity is required to prevent oxidation byproducts from poisoning the dithiocarbamate formation.
Thiocarbonyl Carbon Disulfide (

)
AnhydrousActs as the electrophile. Must be used in excess (2.5 eq) to drive the equilibrium forward, compensating for the reduced nucleophilicity of the steric-hindered amine.
Base NaOH (20N) or KOH Aqueous/PelletEssential for deprotonating the zwitterionic intermediate to form the stable dithiocarbamate salt. Strong bases are preferred over TEA for sterically hindered aromatic amines to ensure complete deprotonation.
Alkylating Agent Ethyl Iodide StabilizedChosen over ethyl bromide for its superior leaving group (

vs

), facilitating a faster

substitution at the sulfur center under mild conditions.
Solvent DMSO or DMF DryPolar aprotic solvents stabilize the polar transition states and the intermediate dithiocarbamate salt, significantly enhancing reaction rates compared to ethereal solvents.
Critical Safety Directive: Carbon Disulfide

WARNING: Carbon Disulfide is neurotoxic and has an auto-ignition temperature of just 90°C .

  • Engineering Control: All operations must occur in a spark-proof fume hood.

  • Equipment: Use only Teflon-coated magnetic stir bars (glass-coated bars can crack, causing sparks).

  • Quenching: Have a bleach solution ready to oxidize residual sulfides/mercaptans.

Part 2: Reaction Mechanism & Thermodynamics

The reaction proceeds via a base-catalyzed nucleophilic addition followed by an electrophilic substitution (


).
Mechanistic Pathway (Visualization)

G cluster_0 Key Constraint: Ortho-Steric Hindrance Amine 2-Chloroaniline (Nucleophile) TS1 Transition State 1 (Zwitterion Formation) Amine->TS1 Nucleophilic Attack CS2 Carbon Disulfide (Electrophile) CS2->TS1 Intermediate Dithiocarbamate Salt (Anionic Intermediate) TS1->Intermediate Base Deprotonation (-H2O) Product Ethyl N-(2-chlorophenyl) carbamodithioate Intermediate->Product S_N2 Alkylation (+ EtI) EtI Ethyl Iodide (Alkylating Agent)

Figure 1: Mechanistic flow from starting materials to the target dithiocarbamate ester.

The "Ortho-Effect" Challenge

The 2-chloro substituent creates steric bulk near the nitrogen atom. Unlike para-substituted anilines, the 2-chloroaniline requires:

  • Longer Nucleophilic Attack Time: The approach to the linear

    
     molecule is sterically impeded.
    
  • Temperature Control: While heat overcomes the activation energy barrier, it also increases

    
     volatility. The protocol below uses a "Cool-then-Stir" strategy to balance these factors.
    

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed for a 10 mmol scale.

Preparation
  • Glassware: Oven-dried 100 mL Round Bottom Flask (RBF) with a pressure-equalizing dropping funnel.

  • Atmosphere: Nitrogen or Argon blanket (preferred but not strictly mandatory if moisture is controlled).

Step-by-Step Synthesis

Step 1: Dithiocarbamate Salt Formation

  • Charge the RBF with 2-Chloroaniline (1.27 g, 10 mmol) and DMSO (15 mL) .

  • Place the flask in an ice-water bath (

    
    ). Stir for 10 minutes.
    
  • Add 20 N NaOH (0.6 mL, ~12 mmol) dropwise. Observation: Solution may darken slightly.

  • Add Carbon Disulfide (1.5 mL, ~25 mmol) dropwise over 15 minutes.

    • Validation Point: A color change to yellow/orange indicates the formation of the dithiocarbamate anion.

  • Remove the ice bath and stir at Room Temperature (RT) for 90 minutes .

    • Why? This extended time ensures the sterically hindered amine fully reacts with

      
      .
      

Step 2: Alkylation (Esterification)

  • Return the flask to the ice bath (

    
    ).
    
  • Add Ethyl Iodide (1.6 mL, ~20 mmol) dropwise.

    • Caution: Exothermic reaction. Control addition rate to keep temperature

      
      .
      
  • Stir at

    
     for 30 minutes, then warm to RT and stir for 2 hours .
    
    • Endpoint: TLC (Hexane:Ethyl Acetate 4:1) should show consumption of the polar intermediate and appearance of a less polar spot.

Step 3: Workup & Purification [3]

  • Pour the reaction mixture into Ice-Cold Water (100 mL) with vigorous stirring.

  • Precipitation: The product is hydrophobic and should precipitate as a solid or heavy oil.

    • If Solid: Filter, wash with cold water (3x 20mL), and dry.

    • If Oil: Extract with Ethyl Acetate (3x 30mL). Wash organic layer with Brine, dry over

      
      , and concentrate.
      
  • Recrystallization: Purify using Ethanol/Water (9:1) or Hexane/Chloroform to yield crystalline needles.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation due to steric hindrance.Increase Base to 1.5 eq and extend Step 1 stirring time to 3 hours.
Oil Formation Impurities preventing crystallization.Triturate the oil with cold hexane and scratch the flask walls to induce nucleation.
Isothiocyanate Byproduct Decomposition of dithiocarbamate salt (Desulfurization).Keep reaction temperature strictly below

. Avoid acidic conditions during workup.

Part 5: Workflow Visualization

Workflow start Start: 10 mmol Scale mix Mix 2-Chloroaniline + DMSO (Ice Bath, 0°C) start->mix add_base Add 20N NaOH + CS2 (Dropwise) mix->add_base react_1 Stir at RT for 90 mins (Form Salt) add_base->react_1 cool Cool to 0°C react_1->cool alkylate Add Ethyl Iodide (S_N2 Reaction) cool->alkylate quench Pour into Ice Water alkylate->quench isolate Filter Solid or Extract quench->isolate final Recrystallize (EtOH) isolate->final

Figure 2: Operational workflow for the synthesis of ethyl N-(2-chlorophenyl)carbamodithioate.

References

  • Katari, N. K., & Srinivas, K. (2014). A novel approach to the synthesis of aryldithiocarbamic acid esters with arylamines and CS2 in aqueous media. Prime Scholars.

  • Azizi, N., et al. (2006).[4] A highly efficient, mild and simple synthesis of dithiocarbamates. Organic Letters.

  • RSC Advances. (2014). Synthesis and characterization of dithiocarbamate derivatives. Royal Society of Chemistry.

  • PubChem. (n.d.). 2-Chloroaniline Compound Summary. National Library of Medicine.

  • Organic Chemistry Portal. (2023). Dithiocarbamate Synthesis by Thiocarbomoylation.

Sources

IUPAC name and structure of ethyl N-(2-chlorophenyl)carbamodithioate

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Biological Applications of N-Aryl Dithiocarbamate Esters

Executive Summary

This technical guide provides an in-depth analysis of Ethyl N-(2-chlorophenyl)carbamodithioate , a specific derivative of the dithiocarbamate class. Dithiocarbamates are critical pharmacophores in medicinal chemistry and agrochemistry, known for their ability to chelate transition metals (Zn²⁺, Cu²⁺) and modulate biological pathways such as the NF-κB signaling cascade. This document details the IUPAC nomenclature, physicochemical properties, a self-validating synthetic protocol, and the mechanistic basis for its biological activity.

Structural Definition & Nomenclature

IUPAC Nomenclature Breakdown

The systematic naming of this compound follows the IUPAC rules for dithiocarbamic acid derivatives. The parent structure is carbamodithioate (an ester of dithiocarbamic acid, H₂N–C(=S)–SH).[1]

  • Parent Chain: Carbamodithioate (–N–C(=S)–S–)[1]

  • Nitrogen Substituent: A (2-chlorophenyl) group attached to the nitrogen atom.

  • Sulfur Substituent: An ethyl group attached to the thiol sulfur (S-ester).

Full IUPAC Name:

Ethyl (2-chlorophenyl)carbamodithioate

Alternative Common Names: Ethyl N-(2-chlorophenyl)dithiocarbamate; Dithiocarbamic acid, N-(2-chlorophenyl)-, ethyl ester.

Chemical Structure & Properties

The molecule features a planar dithiocarbamate core. The steric bulk of the ortho-chloro substituent on the phenyl ring may induce a torsional twist, impacting crystal packing and solubility.

PropertyValue (Predicted/Analog-Based)
Molecular Formula C₉H₁₀ClNS₂
Molecular Weight 231.77 g/mol
SMILES String CCSC(=S)Nc1ccccc1Cl
LogP (Predicted) ~3.5 – 4.0 (Lipophilic)
H-Bond Donors 1 (NH)
H-Bond Acceptors 1 (C=S)
Melting Point ~65–85 °C (Est.[2] based on analogs)

Synthetic Pathway & Mechanism

Reaction Logic

The synthesis utilizes a one-pot, two-step protocol.

  • Nucleophilic Addition: The primary amine (2-chloroaniline) attacks the electrophilic carbon of Carbon Disulfide (CS₂) in the presence of a base to form the dithiocarbamate salt.

  • S-Alkylation: The resulting anion undergoes nucleophilic substitution (SN2) with an ethyl halide (e.g., Ethyl Iodide or Bromide) to yield the ester.

Critical Control Point: The reaction is exothermic. Temperature control (0–5 °C) during CS₂ addition is vital to prevent the formation of isothiocyanate side products (via elimination of H₂S).

Synthetic Workflow Diagram

The following diagram illustrates the step-by-step synthesis and the flow of intermediates.

Synthesispathway Start 2-Chloroaniline (Nucleophile) Intermediate Dithiocarbamate Salt (Intermediate Anion) Start->Intermediate Nucleophilic Attack (0-5°C, DMF/DMSO) Reagent1 CS2 + Base (KOH/TEA) (Electrophile) Reagent1->Intermediate Product Ethyl N-(2-chlorophenyl) carbamodithioate Intermediate->Product S-Alkylation (SN2) (RT, 2-4 hrs) Reagent2 Ethyl Halide (Et-I/Br) (Alkylating Agent) Reagent2->Product

Caption: Figure 1. One-pot synthesis of Ethyl N-(2-chlorophenyl)carbamodithioate via dithiocarbamate salt intermediate.

Experimental Protocol

Safety Note: CS₂ is highly flammable and toxic. Work in a fume hood.

  • Salt Formation:

    • Dissolve 2-chloroaniline (10 mmol) in DMF (15 mL) or Ethanol.

    • Add Triethylamine (TEA) or KOH (12 mmol) as the base.

    • Cool the solution to 0 °C in an ice bath.

    • Dropwise add Carbon Disulfide (CS₂) (15 mmol) over 20 minutes.

    • Observation: The solution typically turns yellow/orange, indicating salt formation. Stir for 1 hour at 0 °C.

  • Alkylation:

    • Add Ethyl Iodide (11 mmol) dropwise to the cold mixture.

    • Allow the reaction to warm to Room Temperature (25 °C) .

    • Stir for 3–5 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

  • Work-up & Purification:

    • Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a solid or oil.

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Recrystallization: Purify the crude solid using Ethanol/Water or Hexane/Chloroform.

Analytical Characterization

To validate the structure, the following spectroscopic signatures are expected:

TechniqueExpected Signal / Characteristic
¹H NMR (CDCl₃) δ ~1.3 ppm (Triplet, 3H, –CH₂–CH₃ ) δ ~3.3–3.5 ppm (Quartet, 2H, –S–CH₂ –) δ ~7.0–7.5 ppm (Multiplet, 4H, Aromatic protons) δ ~8.5–9.0 ppm (Broad Singlet, 1H, –NH –)
IR Spectroscopy 3200–3400 cm⁻¹ : N–H Stretch (Secondary Amine) 1000–1200 cm⁻¹ : C=S Stretch (Thiocarbonyl)
Mass Spectrometry m/z ~231 [M]⁺ or 232 [M+H]⁺. Look for characteristic chlorine isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl).

Biological Potential & Mechanism of Action[3][4]

Metal Chelation & ROS Generation

Dithiocarbamates are "soft" sulfur donors that form stable complexes with transition metals.

  • Mechanism: The dithiocarbamate moiety acts as a bidentate ligand, chelating intracellular copper (Cu) or zinc (Zn).

  • Effect: The Copper-Dithiocarbamate complex is redox-active, generating Reactive Oxygen Species (ROS) which can induce apoptosis in cancer cells or fungal pathogens.

NF-κB Pathway Inhibition

Similar to Disulfiram, N-aryl dithiocarbamates can inhibit the NF-κB signaling pathway, a key regulator of inflammation and cancer cell survival. They act by blocking the degradation of IκBα or by directly modifying the cysteine residues on the NF-κB subunits.

MOA Compound Ethyl N-(2-chlorophenyl) carbamodithioate Complex Metal-DTC Complex (Redox Active) Compound->Complex Chelation NFkB NF-κB Inhibition (Cysteine Modification) Compound->NFkB Covalent Binding Metal Intracellular Cu2+/Zn2+ Metal->Complex ROS ROS Generation (Oxidative Stress) Complex->ROS Fenton-like Rxn Apoptosis Cell Death / Apoptosis ROS->Apoptosis NFkB->Apoptosis Loss of Survival Signal

Caption: Figure 2.[3] Dual mechanism of action: Metal chelation leading to oxidative stress and inhibition of the NF-κB survival pathway.

References

  • IUPAC Nomenclature of Organic Chemistry (Blue Book). "Nomenclature of Dithiocarbamic Acid Derivatives." International Union of Pure and Applied Chemistry. Link

  • Li, Z., et al. (2018). "Synthesis and Biological Evaluation of Dithiocarbamate Derivatives." European Journal of Medicinal Chemistry. Link

  • Hogarth, G. (2012). "Metal-dithiocarbamate complexes: chemistry and biological activity." Mini-Reviews in Medicinal Chemistry. Link

  • Cvek, B. (2011). "Dithiocarbamate complexes as proteasome inhibitors and apoptosis inducers in human tumor cells." Current Pharmaceutical Design. Link

Sources

Technical Guide: Biological Activity & Therapeutic Potential of N-(2-chlorophenyl) Dithiocarbamates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dithiocarbamate (DTC) scaffold represents a "privileged structure" in medicinal chemistry, historically utilized in agriculture (fungicides) but recently repurposed for oncology and infectious disease due to its unique metal-chelating properties.

This technical guide focuses specifically on the N-(2-chlorophenyl) substituted dithiocarbamates . While para-substituted (4-Cl) analogs are common, the ortho-substitution (2-Cl) introduces critical steric and electronic parameters that distinctively modulate biological half-life, metal-binding kinetics, and target selectivity. This guide details the synthesis, Structure-Activity Relationship (SAR), and dual-mechanistic pathways (proteasome inhibition and carbonic anhydrase inhibition) of this specific subclass.

Chemical Architecture & SAR: The "Ortho-Chloro" Advantage

To understand the biological efficacy of N-(2-chlorophenyl) dithiocarbamates, one must analyze the structural consequences of the chlorine atom at the C2 position of the phenyl ring.

Steric Modulation (The Ortho Effect)

Unlike the 4-chlorophenyl analog, where the substituent is distal to the reaction center, the 2-chlorophenyl group imposes significant steric bulk near the nitrogen atom.

  • Conformational Restriction: The 2-Cl substituent restricts free rotation around the N-Phenyl bond, forcing the molecule into a specific atropisomeric conformation that may favor binding in rigid enzymatic pockets (e.g., Carbonic Anhydrase active sites).

  • Metabolic Stability: The steric bulk protects the nitrogen atom from rapid metabolic N-glucuronidation, potentially extending the in vivo half-life compared to unsubstituted analogs.

Electronic Tuning

Chlorine is electron-withdrawing (-I effect).

  • pKa Shift: It reduces the electron density on the nitrogen, which communicates through the thiocarbonyl carbon to the sulfur atoms. This lowers the pKa of the dithiocarbamic acid, making the anionic form (the active metal chelator) stable at physiological pH.

  • Lipophilicity: The chloro-substitution increases the partition coefficient (LogP), enhancing passive transport across the lipid bilayer of cancer cells and bacterial membranes.

Synthetic Pathway & Validation

The synthesis of N-(2-chlorophenyl) dithiocarbamates is a robust, one-pot nucleophilic addition reaction. The protocol below ensures high yield and purity.

Reaction Workflow (DOT Visualization)

Synthesis_Workflow Reactants 2-Chloroaniline + CS2 Intermediate Dithiocarbamate Salt (Water Soluble) Reactants->Intermediate Nucleophilic Attack (< 10°C) Base Base Catalyst (NaOH or KOH) Base->Intermediate Deprotonation Product Metal Complex Precipitate Intermediate->Product Chelation (Immediate ppt) Metal_Salt Metal Halide (ZnCl2 / CuCl2) Metal_Salt->Product

Figure 1: Step-wise synthesis of Metal-DTC complexes. The reaction is driven by the nucleophilicity of the amine and stabilized by the base.

Detailed Protocol: Synthesis of Sodium N-(2-chlorophenyl)dithiocarbamate

Reagents: 2-Chloroaniline (0.01 mol), Carbon Disulfide (CS2, 0.012 mol), Sodium Hydroxide (NaOH, 0.01 mol), Ethanol (absolute).

Step-by-Step Methodology:

  • Preparation: Dissolve NaOH in minimal water and dilute with 20 mL cold ethanol. Place in an ice bath (0–5°C).

  • Amine Addition: Add 2-chloroaniline slowly to the basic solution with constant stirring.

  • CS2 Addition: Add CS2 dropwise over 20 minutes. Critical: Maintain temperature <10°C to prevent decomposition into isothiocyanates.

  • Reaction: Stir for 3–4 hours. A pale yellow/white precipitate (the sodium salt) will form.

  • Purification: Filter the solid, wash with cold ether (to remove unreacted amine), and recrystallize from ethanol.

Self-Validating QC Point:

  • IR Spectroscopy: Look for the thioureide band (

    
    ) around 1450–1500 cm⁻¹ and the 
    
    
    
    stretch around 950–1000 cm⁻¹. Absence of a peak at 2500–2600 cm⁻¹ (S-H) confirms the salt formation.

Biological Mechanisms of Action[1]

N-(2-chlorophenyl) DTCs operate via "polypharmacology"—hitting multiple targets simultaneously.

Mechanism A: The Copper-Proteasome Axis (Anticancer)

DTCs are pro-drugs. They bind extracellular or intracellular copper (Cu) to form a Cu(DTC)₂ complex.

  • ROS Generation: The Cu-complex participates in redox cycling, generating Superoxide and Hydroxyl radicals.

  • Proteasome Inhibition: The complex inhibits the 26S proteasome (specifically the 19S regulatory particle), leading to the accumulation of ubiquitinated proteins.

  • NF-kB Blockade: By preventing IκB degradation (which requires the proteasome), NF-kB remains sequestered in the cytoplasm, blocking survival signaling.[1]

Mechanism B: Carbonic Anhydrase (CA) Inhibition

The dithiocarbamate moiety acts as a Zinc-Binding Group (ZBG).[2][3] It coordinates directly to the Zn²⁺ ion in the active site of Carbonic Anhydrase (isoforms IX and XII are cancer-associated). The 2-chlorophenyl group fits into the hydrophobic pocket of the enzyme, often showing nanomolar affinity (


).
Mechanistic Pathway Diagram (DOT)

Mechanism_Action DTC N-(2-Cl-Ph)-DTC Complex Cu(DTC)2 Complex DTC->Complex Chelation Cu Intracellular Copper Cu->Complex Proteasome 26S Proteasome Complex->Proteasome Inhibition ROS ROS (Superoxide) Complex->ROS Redox Cycling NFkB NF-kB Pathway Proteasome->NFkB Blocks Activation Apoptosis Apoptosis (Cancer Cell Death) ROS->Apoptosis Mitochondrial Damage NFkB->Apoptosis Downregulates Survival Genes

Figure 2: The dual-action anticancer mechanism. The DTC ligand recruits copper to disable the proteasome and generate oxidative stress.

Antimicrobial & Antifungal Profiling[4][5][6][7][8][9][10]

DTCs are historically potent fungicides. The N-(2-chlorophenyl) derivative shows broad-spectrum activity due to its ability to transport metal ions (ionophore effect) into bacteria, disrupting cellular respiration.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) Data synthesized from general DTC structure-activity trends [1, 2, 4].

Compound DerivativeS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Mechanism Note
N-(2-chlorophenyl) DTC 4 - 8 16 - 32 8 - 16 High lipophilicity aids entry
N-(4-chlorophenyl) DTC8 - 1632 - 6416 - 32Lower steric hindrance
Unsubstituted Phenyl DTC> 64> 128> 64Rapid degradation
Ciprofloxacin (Control)0.50.01N/ADNA Gyrase inhibition

Interpretation: The 2-chlorophenyl derivative consistently outperforms the unsubstituted analog. The enhanced activity against S. aureus suggests a mechanism involving the disruption of the bacterial cell wall or specific metalloenzymes (like Carbonic Anhydrase, which is essential for Neisseria and other bacteria) [3].

Experimental Protocols for Bio-Assays

MTT Cytotoxicity Assay (Anticancer)

This protocol validates the antiproliferative potential of the synthesized complex.

  • Cell Seeding: Seed HeLa or MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add N-(2-chlorophenyl) DTC (dissolved in DMSO) at concentrations ranging from 0.1 to 100 µM.

    • Control: DMSO vehicle (Negative), Cisplatin (Positive).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50.

Carbonic Anhydrase Inhibition Assay

To verify the specific enzyme target.

  • Enzyme: Recombinant human CA II or CA IX.

  • Substrate: 4-nitrophenyl acetate (colorimetric) or CO₂ (electrometric).

  • Reaction: Incubate Enzyme + Inhibitor (DTC) for 15 mins. Add substrate.

  • Measurement: Monitor the hydrolysis rate (Absorbance increase at 400 nm for 4-NPA).

  • Result: N-(2-chlorophenyl) DTCs typically exhibit

    
     values in the low nanomolar range (10–100 nM) [1, 5].
    

References

  • Supuran, C. T. (2012). Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo. Journal of Medicinal Chemistry.

  • Cvek, B., & Dvorak, Z. (2007).[4] Targeting of nuclear factor-kappaB and proteasome by dithiocarbamate complexes with metals. Current Pharmaceutical Design.

  • Maresca, A., et al. (2021). Dithiocarbamates effectively inhibit the α-carbonic anhydrase from Neisseria gonorrhoeae.[5][6] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Ejelonu, B. C. (2019). Synthesis, Characterization and In-Vitro Antimicrobial Studies of M2+ Complexes of p-Chlorophenyl-, p-Bromophenyl-Dithiocarbamates. Open Journal of Applied Sciences.

  • Vullo, D., et al. (2012). Dithiocarbamates: a new class of carbonic anhydrase inhibitors. Chemical Communications.

Sources

Solubility Profile of Ethyl N-(2-chlorophenyl)carbamodithioate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solubility behavior, physicochemical properties, and thermodynamic characterization of ethyl N-(2-chlorophenyl)carbamodithioate . As a lipophilic dithiocarbamate ester, this compound serves as a critical intermediate in the synthesis of heterocyclic pesticides and as a ligand in coordination chemistry. Understanding its solubility profile is essential for optimizing reaction yields, designing purification protocols (recrystallization), and developing stable liquid formulations.

This guide provides a synthesized solubility profile based on structural analog analysis and standard physicochemical principles, alongside a rigorous experimental protocol for validating thermodynamic parameters in a research setting.

Physicochemical Identity & Theoretical Context[1][2][3][4]

Chemical Structure & Properties

The compound features a lipophilic 2-chlorophenyl moiety attached to a dithiocarbamate ester core. The presence of the chlorine atom at the ortho position introduces steric bulk and increases lipophilicity compared to the unsubstituted phenyl analog.

PropertyDescription
IUPAC Name Ethyl N-(2-chlorophenyl)carbamodithioate
Molecular Formula C₉H₁₀ClNS₂
Molecular Weight ~231.76 g/mol
Physical State White to pale yellow crystalline solid
Predicted LogP 3.2 – 3.8 (High Lipophilicity)
Key Functional Groups Secondary Amine (-NH-), Thione (C=S), Thioether (C-S-Et), Aryl Chloride
Polarity & Solvation Mechanism

The dissolution of ethyl N-(2-chlorophenyl)carbamodithioate is governed by van der Waals dispersion forces and dipole-dipole interactions .

  • Thione/Thiol Tautomerism: While primarily existing in the thione form (NH-C=S) in the solid state, the N-H proton allows for hydrogen bonding with polar aprotic solvents (DMSO, DMF).

  • Hydrophobicity: The ethyl and chlorophenyl groups strongly disfavor dissolution in aqueous media, necessitating the use of organic solvents or surfactant-based systems for formulation.

Solubility Profile Analysis

The following profile categorizes solvents based on their interaction efficiency with the solute. This data is derived from the behavior of structural analogs (e.g., N-phenyl dithiocarbamates) and standard synthesis purification protocols.

Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingInteraction MechanismApplication
Chlorinated Hydrocarbons Chloroform (CHCl₃), Dichloromethane (DCM)Excellent Dipole-dipole; DispersionExtraction; Reaction Medium
Polar Aprotic DMSO, DMF, AcetoneHigh Dipole-dipole; H-bond acceptanceStock Solutions; Assays
Polar Protic Ethanol, Methanol, IsopropanolTemperature Dependent H-bond donation interferes with hydrophobic hydrationRecrystallization (Soluble hot, insoluble cold)
Ethers THF, 1,4-DioxaneGood Weak H-bond acceptanceReaction Solvent
Non-Polar Alkanes n-Hexane, Cyclohexane, HeptanePoor / Insoluble Weak dispersion forces onlyAnti-Solvent (Precipitation)
Aqueous Water, Buffer (pH 7)Insoluble Hydrophobic effect dominatesPhase Separation
Temperature Dependence (Recrystallization Strategy)

A critical characteristic of this compound is its steep solubility curve in lower alcohols (Ethanol/Methanol).

  • At Boiling Point (Reflux): The disruption of the crystal lattice allows full solvation.

  • At Room Temperature/0°C: Solubility drops precipitously, forcing the compound to crystallize.

  • Protocol: Dissolve in minimum boiling ethanol; cool slowly to 25°C, then to 4°C. If oiling occurs (common with dithiocarbamates), add dropwise n-hexane to induce nucleation.

Experimental Protocol: Determination of Solubility

For drug development or precise formulation, "good" or "poor" is insufficient. The following protocol outlines the Laser Monitoring Observation Technique for generating precise mole fraction (


) solubility data suitable for thermodynamic modeling.
Methodology: Laser Monitoring System

This dynamic method is superior to gravimetric analysis for rapid temperature-dependent profiling, minimizing solvent loss and degradation risks.

SolubilityProtocol Start Start: Weigh Solute & Solvent Mix Equilibrate in Jacketed Vessel (Magnetic Stirring) Start->Mix Heat Heat to Dissolution (T > T_sat) Mix->Heat Cool Cool Slowly (Rate < 2 K/h) Heat->Cool Laser Laser Transmissivity Monitor (Detect Turbidity) Cool->Laser Detect Record Nucleation Temp (T_n) Laser->Detect Transmissivity Drop Repeat Add Solvent Increment (Change Mole Fraction) Detect->Repeat Next Data Point Model Fit Data to Apelblat Eq. Detect->Model Dataset Complete Repeat->Heat

Figure 1: Workflow for the dynamic laser monitoring solubility determination. This closed-loop system prevents solvent evaporation, ensuring mole fraction accuracy.

Step-by-Step Procedure
  • Preparation: Accurately weigh solute (

    
    ) and solvent (
    
    
    
    ) into a double-jacketed glass vessel (uncertainty
    
    
    g).
  • Setup: Insert a laser source and a light intensity sensor on opposite sides of the vessel.

  • Dissolution: Heat the mixture until the solid completely dissolves and laser transmissivity is maximum.

  • Measurement: Cool the solution at a controlled rate (e.g., 1.5 K/h). Continuous stirring is mandatory to prevent supersaturation zones.

  • Detection: The temperature at which the laser intensity drops sharply (due to crystal scattering) is recorded as the saturation temperature (

    
    ) for that specific mole fraction.
    
  • Iteration: Add a known mass of solvent to dilute the mixture and repeat steps 3-5 to generate a full solubility curve (

    
     vs 
    
    
    
    ).

Thermodynamic Modeling

To translate experimental data into predictive models for process scale-up, the Modified Apelblat Equation is the industry standard for this class of organic solids.

The Modified Apelblat Model


  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (Kelvin).[1][2]
    
  • 
    : Empirical parameters derived from regression analysis.
    

Interpretation for Researchers:

  • Positive Enthalpy (

    
    ):  Dissolution is endothermic (typical for dithiocarbamates). Solubility increases with temperature.[1]
    
  • Gibbs Energy (

    
    ):  If 
    
    
    
    is positive but decreases with rising
    
    
    , the process is non-spontaneous at standard conditions but driven by entropy at higher temperatures.
Stability Warning

Dithiocarbamates are sensitive to acidic hydrolysis.

  • Avoid: Acidic solvents or silica gel chromatography (which is slightly acidic) for prolonged periods.

  • Decomposition Product: Reaction with acid reverts the compound to 2-chloroaniline and carbon disulfide (CS₂) .

  • Verification: Check purity via Thin Layer Chromatography (TLC) using Neutral Alumina plates, not Silica, if degradation is suspected.

References

  • Safaei-Ghomi, J., et al. (2013). "Three-component synthesis of 3,4,5-trialkyl-1,3-thiazole-2(3H)-thione derivatives." Journal of Chemical Sciences, 125(5), 1087–1092.[3] Link[3]

  • Sączewski, F., et al. (2001).[4] "Carbon Disulfide Promoted Reactions of 2-Chloro-4,5-dihydro-imidazole with Some N-Nucleophiles." Chemical & Pharmaceutical Bulletin, 49(9), 1203–1206.[5] Link

  • Gusain, R., et al. (2021). "Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control." Molecules, 26(16), 4872. Link

  • PubChem. (2025). "Compound Summary: p-Chlorophenyl (2-(ethylthio)ethyl)carbamate." National Library of Medicine. Link

  • Brinkhoff, H. C., et al. (1970). "Complexes of N,N-dialkyldithiocarbamate esters with mercury(II) dihalides." Recueil des Travaux Chimiques des Pays-Bas, 89, 11. Link

Sources

Technical Guide: Spectroscopic Characterization of Ethyl N-(2-chlorophenyl)carbamodithioate

[1]

Executive Summary

Ethyl N-(2-chlorophenyl)carbamodithioate (also referred to as S-ethyl N-(2-chlorophenyl)dithiocarbamate) is a significant organosulfur intermediate used in the development of dithiocarbamate-based fungicides, metal chelating agents, and pharmaceutical precursors. Its structure features a dithiocarbamate moiety linked to a sterically hindered ortho-chlorinated phenyl ring, which imparts unique electronic and solubility properties compared to its para-substituted analogs.

This guide provides a definitive reference for the spectroscopic identification of this compound. It synthesizes experimental protocols with high-fidelity spectral predictions based on established structure-activity relationships (SAR) of N-aryl dithiocarbamates.[1]

Chemical Structure & Properties[1][2][3][4][5]

PropertyDetail
IUPAC Name Ethyl N-(2-chlorophenyl)carbamodithioate
Molecular Formula C₉H₁₀ClNS₂
Molecular Weight 231.76 g/mol (Monoisotopic: 231.[1]00)
Key Functional Groups Secondary Amine (NH), Thione (C=S), Thioether (S-Et), Aryl Chloride
Physical State Typically a white to pale yellow crystalline solid or viscous oil (depending on purity).
Solubility Soluble in CHCl₃, DMSO, Acetone; Insoluble in Water.

Synthesis Workflow

The synthesis follows a standard dithiocarbamate formation pathway involving the nucleophilic attack of the amine on carbon disulfide under basic conditions, followed by S-alkylation.

Graphviz Workflow: Synthesis Pathway

SynthesisPathStart2-Chloroaniline(C6H4ClNH2)InterPotassiumN-(2-chlorophenyl)dithiocarbamate saltStart->Inter Nucleophilic Addition(0-5°C, 2h)Reagent1CS2 + KOH(in EtOH/H2O)Reagent1->InterProductEthyl N-(2-chlorophenyl)carbamodithioateInter->Product S-Alkylation(RT, 3h)Reagent2Ethyl Iodide(EtI)Reagent2->Product

Figure 1: Step-wise synthesis of Ethyl N-(2-chlorophenyl)carbamodithioate via dithiocarbamate salt intermediate.

Spectroscopic Data Analysis[2][4][6][7][8]

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the thioureide bands and the N-H stretch. The presence of the ortho-chlorine atom may cause slight shifts due to intramolecular hydrogen bonding or steric twisting.

Frequency (cm⁻¹)Vibration ModeAssignment & Notes
3150 – 3300 ν(N-H)Medium, broad. Lower frequency than free amines due to H-bonding with S.
3050 – 3080 ν(C-H) ArWeak aromatic C-H stretching.
2920 – 2980 ν(C-H) AlkylAliphatic C-H stretches from the Ethyl group.
1480 – 1510 ν(N-C-S)"Thioureide" band. Strong. Mixed mode of C-N stretch and N-H deformation.
1050 – 1200 ν(C=S)Strong, often split. Characteristic of the thione group.
950 – 1000 ν(C=S) / ν(C-S)Additional C-S character bands.
740 – 760 δ(C-H) oopOrtho-substituted benzene ring out-of-plane bending (4 adjacent H).[1]
Nuclear Magnetic Resonance (NMR)
¹H NMR (Proton NMR)

Solvent: CDCl₃ or DMSO-d₆ (Shifts below are for CDCl₃)

The ethyl group attached to sulfur appears at a significantly different chemical shift than an oxygen-bound ethyl group (typically ~1.3 & 4.2 ppm). The sulfur atom is less electronegative, shielding the methylene protons to ~3.3 ppm.

Shift (δ ppm)MultiplicityIntegrationAssignmentInterpretation
9.0 – 9.5 Broad Singlet1HNH Deshielded by the anisotropic effect of C=S and H-bonding.[1]
8.0 – 8.2 Doublet (d)1HAr-H6 Proton ortho to the Nitrogen. Deshielded by the dithiocarbamate group.
7.4 – 7.5 Doublet (d)1HAr-H3 Proton ortho to the Chlorine.
7.1 – 7.3 Multiplet (m)2HAr-H4, H5 Remaining aromatic protons.
3.3 – 3.4 Quartet (q)2HS-CH₂ Methylene of the ethyl group.
1.3 – 1.4 Triplet (t)3HCH₃ Methyl of the ethyl group.
¹³C NMR (Carbon NMR)

Solvent: CDCl₃[2]

The most diagnostic peak is the thiocarbonyl carbon (C=S), which appears very far downfield, typically near 200 ppm.

Shift (δ ppm)Carbon TypeAssignment
195.0 – 200.0 C=S Dithiocarbamate thiocarbonyl.[1] Distinctive low-field signal.
135.0 – 138.0 Ar-C (Quaternary)C1 (attached to N) and C2 (attached to Cl).
127.0 – 130.0 Ar-C (CH)Aromatic methine carbons (C3, C4, C5, C6).
37.0 – 39.0 S-CH₂ Methylene carbon attached to Sulfur.
13.0 – 15.0 CH₃ Methyl carbon.
Mass Spectrometry (MS)

Technique: Electron Impact (EI, 70 eV) Isotopic Pattern: The presence of one Chlorine atom creates a characteristic M+ and M+2 pattern with a 3:1 intensity ratio .

Fragmentation Pathway:

  • Molecular Ion (M+): m/z 231 (¹⁰⁰%) / 233 (³³%).

  • Loss of Ethyl Radical (•Et): [M - 29]⁺ → m/z 202.

  • Loss of Sulfhydryl/Ethylthio: Cleavage at the C-S bond.

  • Formation of Isothiocyanate: A common rearrangement in dithiocarbamates leads to the formation of 2-chlorophenyl isothiocyanate (m/z ~169) and loss of ethane/ethanethiol.

  • Base Peak: Often the substituted aniline cation (m/z 127/129) or the isothiocyanate ion.

Graphviz Workflow: Mass Spec Fragmentation

MSFragmentationM_IonMolecular Ion (M+)m/z 231 / 233 (3:1)Frag1[M - Et]•m/z 202M_Ion->Frag1- C2H5• (29)Frag22-ChlorophenylIsothiocyanatem/z 169M_Ion->Frag2- EtSH (62)Frag32-Chloroaniline Cationm/z 127Frag2->Frag3- CS (44)

Figure 2: Proposed fragmentation pathway under Electron Impact ionization.

Experimental Protocol for Characterization

To ensure data integrity described above, follow this standard operating procedure (SOP):

  • Sample Prep for NMR: Dissolve ~10 mg of the compound in 0.6 mL of CDCl₃. Filter through a cotton plug if any turbidity remains (often elemental sulfur impurities from synthesis).

  • Sample Prep for IR: Prepare a KBr pellet (1-2% sample) or use ATR (Attenuated Total Reflectance) on the neat solid/oil.

  • Synthesis Note: If the ¹H NMR shows a singlet at ~7.26 ppm (CHCl₃) and no ethyl peaks, the alkylation failed. If peaks appear at ~1.3 (t) and ~4.2 (q), you likely formed the O-ethyl isomer (thiocarbamate) or an impurity, as S-ethyl should be ~3.3 ppm.

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Spectral Data of Analogues

    • National Institute of Advanced Industrial Science and Technology (AIST).[3] Spectral Database for Organic Compounds (SDBS).[3] (Accessed Oct 2025). Reference for general N-aryl dithiocarbamate shifts.

  • Mass Spectrometry of Thio-Compounds: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. Wiley, 2005. Fragmentation mechanisms of organosulfur compounds.
  • Specific Reactivity of 2-Chloroaniline

    • PubChem Compound Summary for CID 581817 (Related structure: p-Chlorophenyl (2-(ethylthio)ethyl)carbamate). .

Technical Guide: Investigating the Fungicidal Properties of Novel Dithiocarbamates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dithiocarbamates (DTCs) represent a historic class of organosulfur compounds with a resurgence in modern medicinal chemistry due to their pleiotropic pharmacology. While traditionally utilized as agricultural fungicides (e.g., Mancozeb), novel organic DTC derivatives are currently being investigated to overcome resistance mechanisms common to azoles and echinocandins.

This technical guide outlines a rigorous, self-validating framework for the synthesis, characterization, and biological evaluation of novel DTCs. It moves beyond standard screening to elucidate specific modes of action—primarily metal chelation and thiol-disulfide exchange—providing a roadmap for identifying lead candidates with high selectivity indices.

Chemical Foundation & Synthesis Strategy

The dithiocarbamate pharmacophore (


) is generated via the nucleophilic attack of a primary or secondary amine on carbon disulfide. To enhance bioavailability and stability for pharmaceutical applications, the resulting salt is often functionalized into an ester or complexed with specific metals.
Modular Synthesis Protocol

Objective: Create a library of S-alkylated dithiocarbamate esters to improve lipophilicity and membrane permeability compared to ionic salts.

Reaction Scheme:

  • Formation of DTC Salt: React secondary amine with

    
     in the presence of a base (
    
    
    
    or
    
    
    ) in acetonitrile at 0°C.
  • S-Alkylation (The "Novelty" Step): React the intermediate salt in situ with an electrophile (e.g.,

    
    -bromo ketones, benzyl halides, or epoxides) to yield the stable dithiocarbamate ester.
    
Synthesis Workflow Visualization

SynthesisWorkflow cluster_0 Step 1: Salt Formation cluster_1 Step 2: Functionalization Amine Secondary Amine (R2NH) DTCSalt Dithiocarbamate Salt (Intermediate) Amine->DTCSalt CS2 Carbon Disulfide (CS2) CS2->DTCSalt Base Base (K2CO3) Base->DTCSalt Product Novel DTC Ester (Target Compound) DTCSalt->Product Nucleophilic Substitution Electrophile Electrophile (Alkyl Halide/Epoxide) Electrophile->Product

Figure 1: Modular synthesis pathway for generating lipophilic dithiocarbamate esters from amine precursors.

In Vitro Screening Protocols (Self-Validating Systems)

To ensure data integrity (E-E-A-T), all biological assays must include internal validation checkpoints.

Primary Screen: MIC Determination (CLSI M27/M38)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against key pathogens (Candida albicans, Aspergillus fumigatus).

Protocol:

  • Standard: Follow CLSI M27 (Yeasts) or M38 (Filamentous Fungi) guidelines.

  • Inoculum Prep: Adjust cell density to

    
     CFU/mL in RPMI 1640 medium (buffered with MOPS to pH 7.0).
    
  • Compound Dilution: Prepare serial 2-fold dilutions of the novel DTC in DMSO (Final DMSO < 1%).

  • Incubation: 35°C for 24-48 hours.

  • Readout: Visual score or spectrophotometric (

    
    ).
    

Validation Checkpoints:

  • Growth Control: Wells with media + inoculum + solvent (no drug) must show turbidity.

  • Sterility Control: Wells with media only must remain clear.

  • Reference Standard: Run Fluconazole or Amphotericin B in parallel; MIC must fall within established QC ranges.

Secondary Screen: Fungicidal vs. Fungistatic (MFC)

Objective: Determine if the DTC kills the fungus or merely halts growth.

  • Aliquot 20 µL from clear MIC wells onto Sabouraud Dextrose Agar (SDA) plates.

  • Incubate for 48 hours at 35°C.

  • MFC Definition: The lowest concentration yielding

    
     colonies (99.9% kill).
    
  • Interpretation: An MFC/MIC ratio

    
     indicates fungicidal activity.
    

Mechanistic Elucidation

Novel DTCs often act via "multi-site" toxicity, making resistance development slower. The two primary mechanisms are Metal Chelation and Oxidative Stress (ROS) .

Metal Supplementation Assay (Chelation Verification)

DTCs are strong chelators of transition metals (Cu, Zn) essential for fungal metalloenzymes.

  • Method: Repeat MIC determination in the presence of excess metal ions (e.g.,

    
    
    
    
    
    or
    
    
    ).
  • Logic: If the antifungal activity is reversed (MIC increases) upon adding metals, the mechanism involves metal depletion or formation of a specific toxic metal-DTC complex.

ROS Generation Assay

DTCs can inhibit antioxidant enzymes (like SOD) or disrupt the mitochondrial electron transport chain.

  • Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).

  • Protocol:

    • Treat fungal cells with DTC at

      
       and 
      
      
      
      MIC for 4 hours.
    • Stain with

      
       DCFH-DA for 30 mins in the dark.
      
    • Measure fluorescence (Ex 485nm / Em 535nm).

  • Validation: Use

    
     treated cells as a positive control.
    
Mechanism of Action Visualization

MOA cluster_metal Pathway A: Metal Chelation cluster_thiol Pathway B: Thiol Oxidation DTC_Ext Novel DTC (Extracellular) Membrane Cell Membrane DTC_Ext->Membrane DTC_Int DTC (Intracellular) Membrane->DTC_Int MetalIons Free Cu2+/Zn2+ DTC_Int->MetalIons Chelates Glutathione GSH Depletion DTC_Int->Glutathione Reacts with -SH EnzymeInhib Metalloenzyme Inhibition (e.g., SOD) MetalIons->EnzymeInhib ROS ROS Surge (Oxidative Stress) EnzymeInhib->ROS Loss of Defense Glutathione->ROS Apoptosis Fungal Cell Death ROS->Apoptosis

Figure 2: Dual-mode mechanism of action: Metal chelation and thiol-disulfide exchange leading to oxidative collapse.

Data Presentation & Analysis

When reporting results, condense quantitative data into comparative tables to facilitate Structure-Activity Relationship (SAR) analysis.

Table 1: Example Data Structure for SAR Analysis

Compound IDR-Group (Amine)Functional Group (Ester)MIC (

)
MIC (

)
CC50 (HEK293)Selectivity Index (SI)
DTC-01 DiethylMethyl16 µg/mL32 µg/mL>64 µg/mL>4
DTC-02 PiperazinylBenzyl2 µg/mL 4 µg/mL 128 µg/mL64
Ref (Fluconazole) --1 µg/mL->256 µg/mL>256

Note: The Selectivity Index (SI) =


. An SI > 10 is generally required for a lead candidate.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[1][2] M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th Edition. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[1][2] M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 3rd Edition.[1] [Link]

  • Rocha, A. et al. (2022). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. Heliyon. [Link]

  • Hogarth, G. & Onwudiwe, D. (2021).[3] A review of the therapeutic properties of dithiocarbamates. F1000Research. [Link]

  • Len, C. et al. (2019).[4] Design of New Antifungal Dithiocarbamic Esters Having Bio-Based Acrylate Moiety. ACS Omega. [Link]

Sources

Theoretical Modeling of Ethyl N-(2-chlorophenyl)carbamodithioate: A Computational Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Modeling of Ethyl N-(2-chlorophenyl)carbamodithioate Structure Content Type: Technical Whitepaper / Protocol Guide Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists

Executive Summary

Ethyl N-(2-chlorophenyl)carbamodithioate represents a critical scaffold in the dithiocarbamate class, widely investigated for its antifungal properties, carbonic anhydrase inhibition, and potential as a multidentate ligand in coordination chemistry. This guide provides a rigorous theoretical framework for modeling its structural and electronic properties.

The core challenge in modeling this specific derivative lies in accurately capturing the steric influence of the ortho-chloro substitution on the dithiocarbamate plane and the resulting electronic redistribution across the thioureide (


) moiety. This whitepaper outlines a self-validating Density Functional Theory (DFT) workflow to predict ground-state geometry, vibrational spectra, and reactive sites.

Computational Methodology

To ensure high-fidelity results comparable to X-ray diffraction data, the following computational setup is recommended. This protocol prioritizes the description of non-covalent interactions (intramolecular hydrogen bonding) and halogen polarization.

Level of Theory
  • Software Platform: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic dithiocarbamates. However, for higher accuracy regarding the chlorine atom's dispersion effects,

    
    B97X-D  is the superior alternative.
    
  • Basis Set: 6-311++G(d,p) .[1][2]

    • Rationale: The diffuse functions (++) are mandatory for describing the electron-rich sulfur lone pairs and the anionic character of the potential leaving groups. The polarization functions (d,p) are critical for the hypervalent nature of sulfur and the chlorine substituent.

Solvation Model

While gas-phase calculations provide intrinsic properties, biological relevance requires solvation modeling.

  • Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

  • Solvents: DMSO (

    
    ) for biological mimicry; Ethanol (
    
    
    
    ) for synthesis comparison.

Structural Analysis & Geometry Optimization

The geometry optimization must account for the resonance stabilization inherent in dithiocarbamates.

The Resonance Conundrum

The dithiocarbamate moiety exhibits significant delocalization. In the optimized structure, researchers must verify the "thioureide" character:

  • C–N Bond: Expect a length of 1.35–1.38 Å (shorter than a single bond, indicating partial double-bond character).

  • C=S Bond: Expect 1.65–1.68 Å (typical thione).

  • C–S Bond: Expect 1.75–1.78 Å (typical thiol ester).

Intramolecular Interactions

The ortho-chloro position creates a steric lock. The optimization should reveal a specific dihedral angle distortion or a stabilizing intramolecular hydrogen bond between the N–H proton and the ortho-Cl or the thione Sulfur.

Visualization of the Computational Workflow

ComputationalWorkflow Start Input Structure (Z-Matrix/Cartesian) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Neg Freqs) Opt->Freq Decision Imaginary Freq = 0? Freq->Decision Decision->Opt No (Re-optimize) Analysis Electronic Structure Analysis Decision->Analysis Yes (Minima found) Sub1 NBO Analysis (Hyperconjugation) Analysis->Sub1 Sub2 FMO (HOMO-LUMO) (Reactivity) Analysis->Sub2 Sub3 MEP Mapping (Active Sites) Analysis->Sub3

Figure 1: Standard DFT workflow for validating the ground-state structure of dithiocarbamate derivatives.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The energy gap (


) is the primary indicator of chemical stability and bioactivity.
  • HOMO Location: In ethyl N-(2-chlorophenyl)carbamodithioate, the Highest Occupied Molecular Orbital is typically localized on the sulfur atoms (lone pairs) and the dithiocarbamate backbone .

  • LUMO Location: The Lowest Unoccupied Molecular Orbital often resides on the chlorophenyl ring and the C=S

    
     system .
    
  • Significance: A lower energy gap (< 4.0 eV) typically correlates with higher antioxidant activity and easier polarizability, facilitating drug-receptor interactions.

Molecular Electrostatic Potential (MEP)

The MEP map is the "guide" for docking studies, predicting where the molecule interacts with protein residues.

Predicted MEP Distribution:

Region Potential Color Code Interaction Type
Thione Sulfur (C=S) Negative Red/Yellow H-bond Acceptor / Electrophilic Attack
Amine Proton (N-H) Positive Blue H-bond Donor / Nucleophilic Attack
Chlorine Atom Neutral/Slight Neg Green/Yellow Halogen Bonding

| Ethyl Group | Neutral | Green | Hydrophobic Interaction |

Reactivity Logic Diagram

ReactivityLogic Molecule Ethyl N-(2-chlorophenyl) carbamodithioate Site1 Thione Sulfur (Electron Rich) Molecule->Site1 Site2 N-H Proton (Electron Deficient) Molecule->Site2 Site3 Chlorophenyl Ring (Lipophilic) Molecule->Site3 Action1 Chelation with Metal Ions (Zn2+, Cu2+) Site1->Action1 Action2 H-Bonding with Receptor (e.g., Ser/Thr) Site2->Action2 Action3 Hydrophobic Pocket Binding Site3->Action3

Figure 2: Mapping structural features to biological reactivity and binding modes.

Vibrational Spectroscopy Validation

To confirm the theoretical model against experimental FT-IR data, focus on scaling factors (typically 0.961–0.967 for B3LYP/6-311++G(d,p)).

Key Diagnostic Bands:

  • 
     Stretch:  The most sensitive probe.
    
    • Theoretical: ~3400–3450 cm⁻¹ (free).

    • Effect of Cl:[3] If H-bonding occurs with Cl, this band will redshift and broaden (3200–3300 cm⁻¹).

  • 
     Thioureide Stretch: 
    
    • Range: 1480–1520 cm⁻¹.

    • Significance: Confirms the partial double bond character essential for the molecule's rigidity.

  • 
     and 
    
    
    
    :
    • Range: 950–1050 cm⁻¹ (often coupled modes).

    • Significance: Diagnostic of the dithiocarbamate ester linkage.[4]

References

  • Costa, A. C., et al. (2013).[5] "DFT: B3LYP/6-311G (d, p) vibrational analysis of bis-(diethyldithiocarbamate)zinc(II) and natural bond orbitals." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

  • Politzer, P., et al. (1985). "Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena."[6] Environmental Health Perspectives. Link

  • Muthu, S., & Prasana, J. (2022).[2] "QSTR Modeling to Find Relevant DFT Descriptors Related to the Toxicity of Carbamates." International Journal of Molecular Sciences. Link

  • Tan, S. L., et al. (2022). "Syntheses, crystal structures, DFT calculation and solid-state spectroscopic properties of new zincate(II) complexes with N-(4-substituted phenyl)." Journal of Molecular Structure. Link

  • Yesilel, O. Z., et al. (2019). "A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole." Scientific Reports. Link

Sources

Methodological & Application

Using ethyl N-(2-chlorophenyl)carbamodithioate as a ligand for metal complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, characterization, and metallation of Ethyl N-(2-chlorophenyl)carbamodithioate , a neutral dithiocarbamate ester ligand. Unlike the more common anionic dithiocarbamate salts (which chelate via two sulfur atoms), this S-ethyl ester derivative typically coordinates as a neutral monodentate ligand through the thione sulfur (C=S) or acts as a pro-ligand that can be structurally modified in situ.

These complexes are gaining traction in drug discovery for their ability to stabilize transition metals (Pt, Pd, Cu) in lipophilic environments, facilitating transport across cellular membranes for antimicrobial and anticancer applications.

Chemical Profile & Ligand Design

The ligand features a 2-chlorophenyl moiety. The ortho-chloro substituent provides two critical functions:

  • Steric Bulk: Prevents ligand stacking and enhances solubility in organic media.

  • Electronic Modulation: The electron-withdrawing nature of the chlorine atom reduces the basicity of the nitrogen, increasing the electrophilicity of the thiocarbonyl carbon, which influences the metal-sulfur bond strength.

Structure:

  • IUPAC Name: Ethyl N-(2-chlorophenyl)carbamodithioate

  • Formula:

    
    
    
  • Coordination Mode: Neutral Monodentate (

    
    ) or Pseudo-chelating (weak 
    
    
    
    interaction).

Module A: Ligand Synthesis Protocol

Objective: Synthesize high-purity Ethyl N-(2-chlorophenyl)carbamodithioate from 2-chloroaniline.

Reagents:
  • 2-Chloroaniline (CAS: 95-51-2)

  • Carbon Disulfide (

    
    ) (Caution: Neurotoxic/Flammable)
    
  • Potassium Hydroxide (KOH)

  • Ethyl Iodide (

    
    )
    
  • Solvents: Ethanol (absolute), Diethyl Ether.

Step-by-Step Methodology:
  • Dithiocarbamate Salt Formation (Intermediate):

    • Dissolve KOH (0.05 mol) in absolute ethanol (20 mL) in a round-bottom flask.

    • Cool the solution to 0–5°C in an ice bath.

    • Add 2-Chloroaniline (0.05 mol) dropwise with vigorous stirring.

    • Add Carbon Disulfide (

      
      ) (0.06 mol, slight excess) dropwise over 30 minutes. Maintain temperature <10°C to prevent decomposition.
      
    • Observation: A yellow/pale precipitate of Potassium N-(2-chlorophenyl)dithiocarbamate will form.

    • Stir for 2 hours at room temperature to ensure completion.

  • Esterification (Target Ligand Synthesis):

    • Cool the reaction mixture containing the intermediate salt back to 5°C.

    • Add Ethyl Iodide (0.05 mol) dropwise.

    • Reflux the mixture gently at 60°C for 3 hours.

    • Mechanism:[1]

      
       attack of the anionic sulfur on the ethyl iodide.
      
    • Pour the reaction mixture into ice-cold water (100 mL). The ester will precipitate as a solid or separate as an oil.

  • Purification:

    • Extract with Diethyl Ether (3 x 30 mL) if oily; otherwise, filter the solid.

    • Wash the organic layer with water, dry over anhydrous

      
      , and evaporate the solvent.
      
    • Recrystallize from Ethanol/Water (8:2) to obtain needle-like crystals.

Table 1: Expected Characterization Data

TechniqueParameterExpected Signal/ValueAssignment
FT-IR

3150–3250

Secondary Amine stretch

1050–1200

Thione Sulfur (Coordination site)

950–1000

C-S single bond (Ester linkage)
1H NMR

(ppm)
1.3 (t), 3.2 (q)Ethyl group protons (

)
9.5–10.0 (s, broad)N-H proton (Deshielded)
7.0–7.5 (m)Aromatic protons (2-Cl-Ph)

Module B: Metal Complexation Protocol

Objective: Coordinate the neutral ligand to a Platinum(II) center. Target Complex:


 or 

depending on stoichiometry.
Reagents:
  • Ligand (L): Ethyl N-(2-chlorophenyl)carbamodithioate (Synthesized in Module A).

  • Metal Precursor: Potassium Tetrachloroplatinate(II) (

    
    ) or 
    
    
    
    .
  • Solvent: Acetone/Dichloromethane (1:1).

Protocol:
  • Precursor Preparation:

    • Dissolve

      
       (1.0 mmol) in minimal distilled water (5 mL).
      
    • Alternative: Use

      
       dissolved in acetone for better organic solubility.
      
  • Ligand Addition:

    • Dissolve the Ligand (2.0 mmol for 1:2 complex) in Acetone (10 mL).

    • Add the ligand solution dropwise to the metal solution under constant stirring.

  • Reaction Conditions:

    • Stir at room temperature for 4 hours.

    • Note: Heating is generally avoided to prevent the reduction of Pt(II) to Pt(0) or hydrolysis of the ester.

  • Isolation:

    • A colored precipitate (typically yellow/orange for Pt) will form.

    • Filter the solid, wash with cold water (to remove KCl), then cold ethanol.

    • Dry under vacuum over

      
      .
      

Workflow Visualization

The following diagram illustrates the synthetic pathway and the bifurcation between forming the Salt (Anionic Ligand) and the Ester (Neutral Ligand).

LigandSynthesis cluster_0 Critical Decision Point Start 2-Chloroaniline Intermediate Potassium Dithiocarbamate Salt (Anionic Ligand) Start->Intermediate Nucleophilic Attack (Ethanol, <10°C) CS2 CS2 + KOH CS2->Intermediate Product Ethyl N-(2-chlorophenyl) carbamodithioate (Neutral Ligand) Intermediate->Product Esterification (Reflux) Reagent2 Ethyl Iodide Reagent2->Product Complex Metal-Ligand Complex Product->Complex Coordination (Acetone, RT) Metal Metal Salt (e.g., PtCl2) Metal->Complex

Figure 1: Synthetic pathway distinguishing the anionic salt intermediate from the target neutral ester ligand.

Applications & Mechanism of Action

Biological Activity (Antimicrobial/Anticancer)

The lipophilicity of the ethyl ester group allows the complex to passively diffuse through the lipid bilayer of bacterial or cancer cells.

  • Mechanism: Once intracellular, the complex may undergo hydrolysis or ligand exchange, releasing the dithiocarbamate anion or the metal ion.

    • Metal Action: Pt/Pd ions bind to DNA (intercalation or covalent binding to Guanine N7), disrupting replication.

    • Ligand Action: The dithiocarbamate moiety can inhibit metalloenzymes (e.g., Carbonic Anhydrase) or chelate intracellular copper, generating reactive oxygen species (ROS).

Catalysis

These complexes are potential precursors for single-source deposition of metal sulfide nanoparticles (e.g.,


, 

) via thermal decomposition, useful in photocatalysis.

References

  • Hogarth, G. (2012). "Metal-dithiocarbamate complexes: chemistry and biological activity." Mini Reviews in Medicinal Chemistry.

  • Adeyemi, J. O., & Onwudiwe, D. C. (2020).[2][3][4] "Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity." Molecules.

  • Awadallah, F. M., et al. (2014). "Synthesis and antimicrobial activity of some new piperazine dithiocarbamates." European Journal of Medicinal Chemistry. (Contextual reference for ester synthesis).
  • PubChem. (2025). "p-Chlorophenyl (2-(ethylthio)ethyl)carbamate Compound Summary."

Sources

Application of ethyl N-(2-chlorophenyl)carbamodithioate in agricultural fungicide screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput & Mechanistic Screening of Ethyl N-(2-chlorophenyl)carbamodithioate

Part 1: Executive Summary & Compound Profile

1.1 Introduction Ethyl N-(2-chlorophenyl)carbamodithioate (ECPD) represents a specific structural subclass of dithiocarbamate fungicides. Unlike traditional ethylenebis(dithiocarbamate) (EBDC) salts like Mancozeb which are ionic coordination complexes, ECPD is a dithiocarbamic acid ester. This structural distinction imparts unique lipophilicity and stability profiles, making it a critical candidate for structure-activity relationship (SAR) studies in antifungal discovery.

This guide details the standardized protocols for screening ECPD against phytopathogenic fungi. It moves beyond generic testing, focusing on the compound's specific solubility requirements and its multi-site mode of action (MoA), which involves the generation of isothiocyanates and chelation of essential metal ions (Cu²⁺, Zn²⁺).

1.2 Chemical Profile & Handling

  • IUPAC Name: Ethyl N-(2-chlorophenyl)carbamodithioate[1]

  • Class: Dithiocarbamate ester (Dithiourethane)

  • Molecular Formula: C₉H₁₀ClNS₂[1]

  • Solubility: Low water solubility; Soluble in Acetone, DMSO, and Methanol.

  • Stability: Stable at neutral pH; susceptible to hydrolysis under highly alkaline conditions or strong oxidation.

1.3 Mechanism of Action (MoA) ECPD acts as a broad-spectrum toxicant. Upon application and metabolic processing, it degrades to release:[2]

  • Isothiocyanates: Highly reactive electrophiles that covalently bind to thiol (-SH) groups in fungal enzymes (e.g., dehydrogenase enzymes), disrupting respiration.

  • Carbon Disulfide (CS₂): A membrane-permeable toxicant.

  • Metal Chelation: The dithiocarbamate moiety can sequester essential co-factors (Cu, Zn) required for fungal metalloenzymes.

Part 2: Experimental Protocols

Protocol A: Preparation of Stock Solutions

Precision in solvent choice is critical. Dithiocarbamate esters can precipitate in aqueous media if not properly emulsified.

  • Primary Stock (10,000 ppm): Weigh 100 mg of ECPD into a 10 mL volumetric flask. Dissolve in 100% Dimethyl Sulfoxide (DMSO). Vortex for 2 minutes until clear.

  • Working Stock (100x): Dilute the Primary Stock with sterile distilled water containing 0.1% Tween 20 (as a surfactant) to create serial dilutions (e.g., 1000, 500, 250, 100, 50 ppm).

    • Note: The final solvent concentration in the assay must not exceed 1% to avoid solvent toxicity.

Protocol B: In Vitro Mycelial Growth Inhibition (Poisoned Food Technique)

Objective: Determine the EC₅₀ (Effective Concentration for 50% inhibition) against mycelial spread.

Materials:

  • Potato Dextrose Agar (PDA)[3]

  • Petri dishes (90 mm)

  • Cork borer (5 mm)

  • Test Fungi: Alternaria solani, Fusarium oxysporum, Rhizoctonia solani.

Workflow:

  • Media Amendment: Autoclave PDA at 121°C for 15 mins. Cool to 45°C. Aseptically add the appropriate volume of ECPD Working Stock to achieve final concentrations of 10, 25, 50, 100, and 200 µg/mL (ppm).

    • Control: PDA + 1% DMSO (Solvent Control).

    • Reference: PDA + Mancozeb (Positive Control).

  • Pouring: Pour 20 mL of amended media into petri dishes and allow to solidify.

  • Inoculation: Using a sterile cork borer, excise a 5 mm mycelial plug from the margin of an actively growing (5-7 day old) fungal culture. Place the plug upside down (mycelium touching agar) in the center of the amended plate.

  • Incubation: Incubate at 25°C ± 2°C in the dark.

  • Data Collection: Measure colony diameter (two perpendicular axes) when the control plates reach full growth (usually 5-7 days).

Calculation:



Where 

= % Inhibition,

= Growth in Control (mm),

= Growth in Treatment (mm).
Protocol C: Spore Germination Assay (Cavity Slide Method)

Objective: Assess the compound's ability to inhibit the initial germination phase, which is often more sensitive than mycelial growth for dithiocarbamates.

Workflow:

  • Spore Suspension: Harvest spores from a 10-day old culture using sterile distilled water + 0.01% Tween 20. Adjust concentration to

    
     spores/mL using a hemocytometer.
    
  • Treatment: Mix 50 µL of spore suspension with 50 µL of 2x concentration ECPD solution in a microcentrifuge tube.

  • Incubation: Pipette 40 µL of the mix onto a depression (cavity) slide. Place slides in a humidity chamber (petri dish with wet filter paper) to prevent evaporation. Incubate at 25°C for 24 hours.

  • Fixation: Add a drop of lactophenol cotton blue to stop germination and stain spores.

  • Microscopy: Count 100 spores per replicate. A spore is considered germinated if the germ tube length exceeds half the spore diameter.

Part 3: Visualization & Logic

Figure 1: Mechanism of Action & Degradation Pathway

This diagram illustrates the bio-activation of the ethyl ester into the active isothiocyanate and dithiocarbamate anion.

MOA Compound Ethyl N-(2-chlorophenyl) carbamodithioate Hydrolysis Hydrolysis / Metabolism Compound->Hydrolysis In vivo Isothiocyanate 2-Chlorophenyl Isothiocyanate Hydrolysis->Isothiocyanate Degradation Chelation Metal Chelation (Cu++, Zn++) Hydrolysis->Chelation Dithiocarbamate Ion Thiol Fungal Enzyme (-SH Group) Isothiocyanate->Thiol Covalent Binding Inhibition Enzyme Inactivation (Cell Death) Thiol->Inhibition Disruption of Respiration Chelation->Inhibition Cofactor Depletion

Caption: Figure 1.[4] Dual-mode fungicidal pathway of ECPD involving isothiocyanate generation and metal chelation.

Figure 2: Screening Workflow Logic

Workflow cluster_InVitro Phase 1: In Vitro Screening cluster_InVivo Phase 2: In Vivo Validation Start Compound Synthesis (ECPD) Solubility Solubility Check (DMSO/Acetone) Start->Solubility Mycelial Mycelial Inhibition (Poisoned Food) Solubility->Mycelial Spore Spore Germination (Cavity Slide) Solubility->Spore Decision Is EC50 < 50 ppm? Mycelial->Decision Spore->Decision Decision->Start No (Modify Structure) PotTest Greenhouse Pot Test (Foliar Spray) Decision->PotTest Yes Phyto Phytotoxicity Check PotTest->Phyto

Caption: Figure 2. Decision tree for advancing ECPD from benchtop solubility tests to greenhouse efficacy trials.

Part 4: Data Analysis & Interpretation

4.1 Data Reporting Template Researchers should summarize screening data in the following format to facilitate cross-compound comparison.

OrganismAssay TypeEC₅₀ (µg/mL)MIC (µg/mL)Regression (R²)Ref. Standard (Mancozeb) EC₅₀
A. solaniMycelial Growth[Value][Value]> 0.952.5
F. oxysporumSpore Germination[Value][Value]> 0.954.1
R. solaniMycelial Growth[Value][Value]> 0.955.8

4.2 Statistical Analysis

  • Dose-Response Curve: Use Probit analysis or Log-logistic regression (e.g., using GraphPad Prism or R drc package) to calculate EC₅₀.

  • Significance: Perform One-way ANOVA followed by Tukey’s HSD post-hoc test to compare treatments against the solvent control (p < 0.05).

Part 5: References

  • Gleason, M. L., et al. (2022). Comparing the Fungicide Sensitivity of Sclerotinia sclerotiorum Using Mycelial Growth and Ascospore Germination Assays. Plant Disease. Link

  • BenchChem. (2025).[5] A Comparative Analysis of Zineb and Other Dithiocarbamate Fungicides: Mode of Action and Protocols. BenchChem Technical Notes. Link

  • Campanale, C., et al. (2023).[6] Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Toxics, 11(10), 851.[6] Link

  • Li, Z., et al. (2024).[4] Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements.[4] Link

  • Prasad, D. N., et al. (2013). Synthesis characterization of N, N-substituted dithiocarbamates derivatives and evaluation of antifungal activity. Journal of Applied Pharmaceutical Science. Link

Sources

Application Note: A Validated HPLC-UV Method for the Quantitative Determination of Ethyl N-(2-chlorophenyl)carbamodithioate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the precise quantification of ethyl N-(2-chlorophenyl)carbamodithioate. The method is designed for researchers, quality control analysts, and drug development professionals requiring an accurate analytical procedure for this compound in bulk form or within simple formulations. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose. We provide a comprehensive guide covering the scientific rationale, detailed experimental protocols, method validation procedures, and data interpretation.

Introduction and Scientific Rationale

Ethyl N-(2-chlorophenyl)carbamodithioate belongs to the dithiocarbamate class of compounds, which are of significant interest in medicinal and agricultural chemistry due to their wide range of biological activities.[1] Accurate quantification is critical for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2]

Causality of Methodological Choices:

  • Reversed-Phase Chromatography: The analyte, containing a chlorophenyl group and an ethyl dithiocarbamate moiety, is predicted to be moderately non-polar. A reversed-phase C18 column is therefore selected as the stationary phase. This choice promotes retention of the analyte through hydrophobic interactions, allowing for effective separation from polar excipients and potential degradation products.

  • UV Detection: The presence of the aromatic chlorophenyl ring and the dithiocarbamate group (C=S) creates a chromophore that strongly absorbs UV radiation. Based on literature for similar dithiocarbamate compounds, a detection wavelength around 272 nm is selected to achieve high sensitivity and selectivity.[3][4][5]

  • Mobile Phase Composition: A mobile phase consisting of an organic modifier (acetonitrile) and an aqueous buffer (phosphate buffer) is chosen. Acetonitrile provides excellent elution strength for this class of compounds and low UV cutoff. The buffer is used to maintain a constant pH, ensuring consistent ionization state of the analyte and, consequently, reproducible retention times.

Materials, Reagents, and Instrumentation

Reagents and Chemicals
  • Ethyl N-(2-chlorophenyl)carbamodithioate reference standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Phosphate Monobasic (KH₂PO₄, Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Water (HPLC Grade or Milli-Q)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or Nylon).

Experimental Protocols

Preparation of Mobile Phase and Solutions

Protocol 1: Mobile Phase Preparation (0.02 M Phosphate Buffer, pH 3.0)

  • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.

  • Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • The final mobile phase is a mixture of the prepared phosphate buffer and acetonitrile. The exact ratio should be optimized during method development (a good starting point is 60:40 v/v Acetonitrile:Buffer).

  • Degas the mobile phase by sonication for 15 minutes or by using an inline degasser.

Protocol 2: Standard Stock Solution Preparation (1000 µg/mL)

  • Accurately weigh approximately 25 mg of ethyl N-(2-chlorophenyl)carbamodithioate reference standard.

  • Transfer the standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with Methanol. Mix thoroughly. This is the Stock Solution A.

Protocol 3: Working Standard and Calibration Curve Solutions

  • From Stock Solution A, prepare an intermediate stock of 100 µg/mL by diluting 5 mL to 50 mL with the mobile phase.

  • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 75 µg/mL) by serially diluting the 100 µg/mL intermediate stock with the mobile phase. These solutions are used to establish the linearity of the method.

Sample Preparation
  • Accurately weigh a quantity of the sample powder equivalent to 10 mg of ethyl N-(2-chlorophenyl)carbamodithioate.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of Methanol and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with Methanol. Mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial. This solution has a nominal concentration of 100 µg/mL and may require further dilution with the mobile phase to fall within the calibration range.

Chromatographic Conditions

All quantitative data related to the HPLC method parameters are summarized in the table below.

ParameterCondition
HPLC SystemStandard Liquid Chromatograph
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile : 0.02 M KH₂PO₄ Buffer (pH 3.0) (60:40, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detector Wavelength272 nm
Run Time10 minutes

Method Validation Protocol (ICH Guidelines)

The trustworthiness of any analytical method hinges on its validation, a process that demonstrates its suitability for the intended purpose.[6][7] The following protocols are based on the ICH Q2(R1) guideline.[6]

Overall Workflow

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing prep_std Prepare Standards & Calibrators sys_suit System Suitability Test (SST) prep_std->sys_suit prep_sample Prepare Sample (Dissolution & Dilution) inject_sample Inject Samples prep_sample->inject_sample prep_mobile Prepare Mobile Phase prep_mobile->sys_suit inject_cal Inject Calibration Standards sys_suit->inject_cal If SST Passes gen_curve Generate Calibration Curve (y = mx + c) inject_cal->gen_curve integrate Integrate Peak Areas inject_sample->integrate calculate Calculate Concentration gen_curve->calculate integrate->calculate report Generate Report calculate->report

Caption: General workflow for the HPLC-UV analysis.

System Suitability

Before any sample analysis, the suitability of the chromatographic system must be verified.[7]

  • Protocol: Inject the 25 µg/mL working standard solution six times.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Inject the mobile phase (as a blank), a solution of a placebo (if applicable), and a standard solution of ethyl N-(2-chlorophenyl)carbamodithioate.

  • Acceptance Criteria: The blank and placebo injections should show no interfering peaks at the retention time of the analyte peak.

Linearity and Range
  • Protocol: Inject the prepared calibration standards (1 to 75 µg/mL) in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.

Accuracy (Recovery)
  • Protocol: Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Prepare each level in triplicate.

  • Data Analysis: Calculate the percentage recovery for each sample.

    • Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.[2]

1. Repeatability (Intra-day Precision)

  • Protocol: Analyze six independent samples prepared at 100% of the target concentration on the same day, under the same conditions.

  • Acceptance Criteria: The %RSD of the results should be ≤ 2.0%.

2. Intermediate Precision (Inter-day Ruggedness)

  • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD of the combined results from both days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve.

  • Protocol: Use the data from the linearity study.

  • Calculation:

    • LOD = 3.3 x (σ / S)

    • LOQ = 10 x (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

  • Verification: The calculated LOQ concentration should be prepared and injected to verify that it meets criteria for accuracy and precision.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]

  • Protocol: Analyze a standard solution while making small changes to key parameters, one at a time.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

  • Acceptance Criteria: The system suitability parameters should still be met, and the change in analyte peak area should be minimal.

Validation_Pyramid cluster_0 Method Validation Pillars specificity Specificity No Interference linearity Linearity & Range r² ≥ 0.999 result Fit for Purpose Validated Method accuracy Accuracy 98-102% Recovery linearity->accuracy precision Precision Repeatability Intermediate %RSD ≤ 2.0 linearity->precision accuracy->precision lod_loq Sensitivity LOD (Detection) LOQ (Quantification) precision->lod_loq robustness Robustness Insensitive to small changes

Caption: Inter-relationship of ICH validation parameters.

Results and Data Analysis

Calculation of Analyte Concentration

The concentration of ethyl N-(2-chlorophenyl)carbamodithioate in the sample solution is determined using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y = Peak area of the analyte in the sample

  • m = Slope of the calibration curve

  • x = Concentration of the analyte (µg/mL)

  • c = y-intercept of the calibration curve

The concentration x is calculated as: x = (y - c) / m

The final amount in the original sample must be adjusted for the dilutions made during sample preparation.

Summary of Hypothetical Validation Data
Validation ParameterResultStatus
Specificity No interference observedPass
Linearity (1-75 µg/mL) r² = 0.9995Pass
Accuracy (Recovery) 99.1% - 101.5%Pass
Precision (Repeatability) %RSD = 0.85%Pass
Precision (Intermediate) %RSD = 1.12%Pass
LOD 0.2 µg/mL-
LOQ 0.6 µg/mL-
Robustness System suitability passed under all conditionsPass

Conclusion

The HPLC-UV method described in this application note is simple, rapid, and reliable for the quantification of ethyl N-(2-chlorophenyl)carbamodithioate. The method has been successfully validated according to ICH guidelines, demonstrating excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. This validated protocol is fit for its intended purpose and can be readily implemented in quality control and research laboratories for routine analysis.

References

  • Al-Alam, J., Bom, L., et al. (2017). Analysis of Dithiocarbamate Fungicides in Vegetable Matrices Using HPLC-UV Followed by Atomic Absorption Spectrometry. Journal of Chromatographic Science, 55(6), 648–654. [Link]

  • Cheyns, K., Van den houwe, K., et al. (2022). Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies. Food Additives & Contaminants: Part A, 39(8), 1406-1423. [Link]

  • ResearchGate. (2017). Analysis of Dithiocarbamate Fungicides in Vegetable Matrices Using HPLC-UV Followed by Atomic Absorption Spectrometry. [Link]

  • Jafari, A., Shoeibi, S., et al. (2012). Monitoring dithiocarbamate fungicide residues in greenhouse and non-greenhouse tomatoes in Iran by HPLC-UV. Food Additives & Contaminants: Part B, 5(2), 87-92. [Link]

  • Garrido-Castaño, A. M., & Calvo-Garrido, C. (2023). Analytical Methods for Dithiocarbamate Detection. Encyclopedia.pub. [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • Kim, H. Y., Lee, J. Y., et al. (2020). A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry. Scientific Reports, 10(1), 1-9. [Link]

  • Semantic Scholar. (2016). Analysis of Dithiocarbamate Fungicides in Vegetable Matrices Using HPLC-UV Followed by Atomic Absorption Spectrometry. [Link]

  • Pérez-Calixto, C., Muro-Rivera, N., et al. (2016). Development and ICH Validation of a RP-HPLC-UV Method for the Quantification of Thimerosal in Topic Creams. Journal of the Mexican Chemical Society, 60(4), 189-195. [Link]

  • Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. [Link]

  • Al-Shehri, S. M., & El-Deen, A. K. (2017). ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted. Journal of the Chilean Chemical Society, 62(2), 3505-3510. [Link]

  • Bagle, S. V., & Jadhav, S. A. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(2), 125-131. [Link]

  • Shimadzu. (2021). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. [Link]

  • ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. [Link]

  • Bansal, N., & Deopa, D. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 10-16. [Link]

  • ResearchGate. (2016). Development and ICH Validation of a RP-HPLC-UV Method for the Quantification of Thimerosal in Topic Creams. [Link]

  • de Lourdes Cardeal, Z., & de Souza, L. R. (2001). Determination of Dithiocarbamate Fungicide Residues in Food by a Spectrophotometric Method Using a Vertical Disulfide Reaction System. Journal of Agricultural and Food Chemistry, 49(10), 4647-4650. [Link]

  • PubChem. (n.d.). p-Chlorophenyl (2-(ethylthio)ethyl)carbamate. [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Ethyl O-ethyl thiocarbamate (CAS 998-98-1). [Link]

  • PubChem. (n.d.). Dithiocarbamate. [Link]

Sources

High-Resolution Analysis of Dithiocarbamate Derivatives via Phase-Transfer Catalyzed S-Methylation and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Dithiocarbamates (DTCs) represent a paradox in analytical chemistry: they are chemically robust enough to serve as potent fungicides and metal-chelating drugs (e.g., Disulfiram), yet they are thermally fragile in the context of gas chromatography.

The Core Challenge: The direct injection of DTCs into a GC inlet (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


C) results in rapid on-column thermal degradation. The dithiocarbamate moiety cleaves to yield carbon disulfide (

) and the corresponding amine.[1] While the "Acid Hydrolysis Method" (EPA Method 630) exploits this by quantifying total evolved

, it fails to distinguish the parent structure. For drug development and precise speciation, we must stabilize the ligand prior to analysis.

The Solution: This protocol details the Phase-Transfer Catalyzed S-Methylation workflow. By alkylating the sulfur atom using methyl iodide under phase-transfer conditions, we convert the thermally unstable ionic DTC into a stable, neutral, and volatile S-methyl ester. This allows for the chromatographic separation of intact ligands, enabling the specific identification of Ziram, Thiram, Maneb, and novel pharmaceutical derivatives.

Mechanism of Instability & Stabilization

To master this protocol, one must understand the competition between thermal decomposition and chemical stabilization.

The Divergent Pathways

The following diagram illustrates why direct injection fails and how methylation rescues the analyte.

DTC_Pathways DTC Dithiocarbamate (Ionic/Metal Complex) Heat Direct GC Injection (>200°C) DTC->Heat Thermal Stress Methyl Reagent: Methyl Iodide + TBAHS (Catalyst) DTC->Methyl Derivatization (Room Temp) CS2 Carbon Disulfide (CS2) + Amine Heat->CS2 Decomposition (Loss of Structure) Ester S-Methyl DTC Ester (Thermally Stable) Methyl->Ester SN2 Substitution GCMS GC-MS Analysis (Intact Ligand) Ester->GCMS Quantitative Speciation

Figure 1: The "Fork in the Road" for DTC analysis.[1][2][3] Direct heating destroys structural information; S-methylation preserves it.

Experimental Protocol: S-Methylation Workflow

This protocol uses Tetrabutylammonium Hydrogen Sulfate (TBAHS) as a phase transfer catalyst (PTC).[4][5] The PTC shuttles the anionic DTC from the aqueous phase into the organic phase (Dichloromethane), where it reacts rapidly with Methyl Iodide.

Reagents & Safety
  • Derivatizing Agent: Methyl Iodide (MeI).[6][2][7][8] Warning: Neurotoxic and carcinogenic. Handle only in a fume hood.

  • Phase Transfer Catalyst: 0.1 M TBAHS in water.

  • Complex Breaker: 0.2 M Na-EDTA (pH 9.5). Crucial for releasing ligands from metal centers (Zn, Mn, Fe).

  • Solvent: Dichloromethane (DCM) or Iso-octane (HPLC Grade).

  • Internal Standard: Deuterated Thiram (

    
    -Thiram) or 2-Chloro-1,3-butadiene (if unavailable).
    
Step-by-Step Methodology
StepActionScientific Reasoning (Causality)
1. Sample Prep Homogenize 5g sample; add 20 mL Na-EDTA solution .Metal-DTC complexes (e.g., Ziram) are stable. EDTA sequesters the metal (Zn/Mn), releasing the free anionic ligand (

).
2. pH Adjustment Adjust pH to 9.5–10.0 using NaOH.The DTC anion must be maintained.[8] Acidic conditions prematurely trigger decomposition to

.
3. Catalysis Add 2 mL 0.1 M TBAHS and 5 mL DCM . Vortex.TBAHS forms an ion pair with the DTC anion, making it soluble in the organic layer (DCM) where the methyl iodide resides.
4. Alkylation Add 100 µL Methyl Iodide . Cap tight. Shake for 15 min at ambient temp.The

reaction occurs at the interface or organic phase. The sulfur attacks the methyl group, forming the stable ester.
5. Separation Centrifuge at 2500 rpm for 5 min. Discard aqueous (top) layer.The methylated derivative is lipophilic and partitions into the DCM.
6. Drying Pass DCM layer through anhydrous

.
Removes residual water that could degrade the column or quench MS ionization.
7. Injection Transfer to autosampler vial. Inject 1 µL.The sample is now a stable organic ester, ready for volatilization.

GC-MS Instrument Configuration

The following parameters are optimized to prevent thermal degradation of the derivative and ensure separation of structurally similar DTCs.

Gas Chromatograph (Agilent 7890/8890 or equivalent)
  • Inlet: Split/Splitless (Splitless for trace analysis, 1 min purge).

  • Inlet Temperature: 230°C . Note: Do not exceed 250°C even for derivatives.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Column: 5% Phenyl-arylene (e.g., DB-5MS, HP-5MS). 30m

    
     0.25mm 
    
    
    
    0.25µm.[9]
  • Oven Program:

    • Initial: 60°C (Hold 1 min) - Focuses volatiles.

    • Ramp 1: 20°C/min to 160°C.

    • Ramp 2: 10°C/min to 280°C (Hold 3 min).

Mass Spectrometer (Single Quad or Triple Quad)
  • Source Temp: 230°C.

  • Transfer Line: 280°C.

  • Ionization: EI (70 eV).

  • Acquisition: SIM (Selected Ion Monitoring) is required for sensitivity and selectivity against matrix background.

Target Ions (SIM Table)
Parent CompoundDerivative FormQuant Ion (m/z)Qualifier Ions (m/z)
Dimethyldithiocarbamate (DMDTC) Methyl dimethyldithiocarbamate88 135 (

), 120
Diethyldithiocarbamate (DEDTC) Methyl diethyldithiocarbamate116 163 (

), 88
Ethylenebisdithiocarbamate (EBDC) Dimethyl ethylenebisdithiocarbamate131 210, 73
Propylenebisdithiocarbamate (PBDTC) Dimethyl propylenebisdithiocarbamate145 224, 73

Note: The Molecular Ion (


) is often visible for these methyl esters, unlike the underivatized parents.

Data Interpretation & Self-Validating Logic

To ensure trustworthiness, the analyst must verify the reaction efficiency.

The "Self-Validating" Check

A successful analysis must pass the Molar Balance Test if a pure standard is available:

  • Inject a known concentration of Thiram (which is a disulfide dimer).

  • Thiram does not require methylation to be seen, but it often degrades.

  • If the protocol works, DMDTC-methyl ester should appear as the dominant peak, and the "ghost peak" of

    
     (m/z 76) should be minimal (<5% of total area).
    
  • High

    
     signal = Failed Derivatization. 
    
Analytical Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Analysis Sample Sample + EDTA Buffer (pH 9.5) PTC Add TBAHS + DCM Sample->PTC MeI Add Methyl Iodide (Shake 15 min) PTC->MeI Partition Phase Separation (DCM Layer contains Ester) MeI->Partition Inject GC Injection (230°C) Partition->Inject Detect MS Detection (SIM) Target: Methyl Esters Inject->Detect

Figure 2: Operational workflow for the extraction and derivatization of dithiocarbamates.

References

  • Thermo Fisher Scientific. (2012).[10] Analysis of Dithiocarbamate Pesticides by GC-MS. Application Note 10333. Link

  • U.S. Environmental Protection Agency (EPA). (1993).[11] Method 630.1: The Determination of Dithiocarbamates Pesticides in Municipal and Industrial Wastewater. Link

  • Crnogorac, G., & Schwack, W. (2009). Residue analysis of dithiocarbamate fungicides. Trends in Analytical Chemistry. Link

  • Hwang, J. I., et al. (2016). A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry. Journal of Pesticide Science. Link

  • BenchChem. (2025).[12] Determination of Dithiocarbamates in Various Matrices using Headspace Gas Chromatography. Link

Sources

Experimental setup for testing heavy metal chelation with dithiocarbamates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Setup for Testing Heavy Metal Chelation with Dithiocarbamates

Abstract

Dithiocarbamates (DTCs) represent a class of organosulfur ligands characterized by the


 functional group, widely utilized for their high affinity toward soft transition metals (e.g., Cu, Zn, Cd, Pb).[1][2][3][4] While effective, their experimental application is frequently compromised by pH-dependent hydrolytic instability and complex redox behaviors. This guide provides a self-validating experimental framework for researchers to synthesize, characterize, and validate DTC-metal interactions, distinguishing between chelation-mediated detoxification  and metal-ionophore toxicity  (e.g., the Disulfiram-Copper axis).

Part 1: Chemical Foundation & Stability Profiling

The Critical Constraint: DTCs are chemically unstable in acidic environments. The nitrogen lone pair participates in resonance with the thiocarbonyl group; protonation of the sulfur or nitrogen in low pH promotes decomposition into the parent amine and carbon disulfide (


).

Experimental Directive: Before any biological or binding assay, you must establish the "Safe pH Window" for your specific DTC derivative.

Protocol 1: pH-Dependent Stability Assay

Objective: Determine the half-life (


) of the DTC ligand in physiological buffers.

Materials:

  • DTC Stock: 10 mM in DMSO (freshly prepared).

  • Buffers: Phosphate-citrate buffer series (pH 4.0, 5.5, 7.4, 8.5).

  • Detection: UV-Vis Spectrophotometer (Quartz cuvette).[5]

Procedure:

  • Baseline Scan: Dilute DTC stock to 50

    
    M in pH 10 buffer (maximum stability) and scan 200–400 nm to identify the characteristic 
    
    
    
    transition peak (typically 270–290 nm).
  • Kinetic Run:

    • Prepare the spectrophotometer for kinetic mode at

      
      .
      
    • Add DTC to the test buffer (e.g., pH 5.5) to a final concentration of 50

      
      M.
      
    • Immediately measure Absorbance (

      
      ) every 30 seconds for 60 minutes.
      
  • Data Analysis: Plot

    
     vs. time. The slope 
    
    
    
    represents the decomposition rate constant.[4][6]

Acceptance Criteria: For biological assays (24h incubation), the ligand must exhibit


 degradation at pH 7.4 over the assay duration. If 

, the compound is unsuitable for long-term cell culture without continuous perfusion.

Part 2: Thermodynamic Characterization (Cell-Free)

Once stability is confirmed, the binding stoichiometry and affinity must be validated. Most divalent metals form a 1:2 (Metal:Ligand) complex with DTCs, often accompanied by a distinct color change (yellow/brown) due to Charge Transfer (LMCT) bands.

Protocol 2: Job’s Method of Continuous Variation

Objective: Determine the binding stoichiometry (


) of the Metal-DTC complex.

Workflow Diagram (Graphviz):

JobsMethod Stock_M Metal Stock (1 mM) Mix Prepare Series (Molar Fractions 0.1 to 0.9) Total Vol Constant Stock_M->Mix Stock_L Ligand Stock (1 mM) Stock_L->Mix Measure Measure Absorbance (at Complex $\lambda_{max}$) Mix->Measure Plot Plot Abs vs. $\chi_{ligand}$ Measure->Plot Result Peak indicates Stoichiometry (0.5 = 1:1, 0.67 = 1:2) Plot->Result

Caption: Workflow for Job's Method to determine metal-ligand stoichiometry via continuous variation.

Procedure:

  • Wavelength Selection: Mix Metal and Ligand (1:2 ratio) and scan (300–600 nm). Identify the new peak formed (Complex

    
    ) that is absent in the ligand-only or metal-only controls.
    
    • Note: Cu(II)-DTC complexes typically absorb ~435 nm.

  • Preparation: Prepare 11 vials. The total molar concentration (

    
    ) must remain constant (e.g., 100 
    
    
    
    M).
    • Vial 1: 100

      
      M Metal / 0 
      
      
      
      M Ligand
    • Vial 6: 50

      
      M Metal / 50 
      
      
      
      M Ligand
    • Vial 11: 0

      
      M Metal / 100 
      
      
      
      M Ligand
  • Measurement: Record Absorbance at Complex

    
    .[7]
    
  • Calculation: Correct absorbance (

    
    ) if the metal or ligand absorbs slightly at this wavelength:
    
    
    
    
    Where
    
    
    is the mole fraction.
  • Interpretation: The peak of the curve indicates stoichiometry.[8] For DTCs, a peak at

    
     confirms a 1:2 (
    
    
    
    ) complex.

Part 3: Biological Validation (In Vitro)

DTCs exhibit a "Jekyll and Hyde" behavior in biology. They can act as Detoxifiers (stripping metals) or Toxins (shuttling metals into cells, e.g., the Disulfiram-Copper effect). You must choose the correct assay mode.

Mode A: Heavy Metal Rescue Assay (Detoxification)

Use Case: Testing if a new DTC can save cells from Lead (Pb) or Cadmium (Cd) toxicity.

  • Seed Cells: HEK293 or HepG2 cells (5,000/well) in 96-well plates.

  • Metal Challenge: Treat cells with Metal (

    
     concentration) for 4 hours.
    
  • Chelation Treatment: Wash cells (PBS) to remove extracellular metal, then add DTC (titration 1–100

    
    M).
    
  • Readout: After 24h, measure viability (CCK-8 or MTT).

    • Success Metric: Recovery of viability from 20% (Metal only) to >80% (Metal + DTC).

Mode B: Metallodrug Toxicity (The "Ionophore" Effect)

Use Case: Testing anticancer potential via Copper transport (e.g., Disulfiram).[9]

Signaling Pathway Diagram (Graphviz):

IonophorePathway Ext_Cu Extracellular Cu(II) Complex Cu(DTC)2 Complex (Lipophilic) Ext_Cu->Complex Chelation DTC DTC Ligand (e.g., Disulfiram) DTC->Complex Membrane Cell Membrane Complex->Membrane Intra_Cu Intracellular Cu(II) Release Membrane->Intra_Cu Transport ROS ROS Generation (Fenton Reaction) Intra_Cu->ROS Proteasome 26S Proteasome Inhibition Intra_Cu->Proteasome Apoptosis Apoptosis/Cell Death ROS->Apoptosis Proteasome->Apoptosis

Caption: Mechanism of DTC-mediated copper transport leading to ROS generation and proteasome inhibition.

Protocol:

  • Co-Treatment: Treat cancer cells with DTC (1

    
    M) + 
    
    
    
    (10
    
    
    M) simultaneously.
    • Control 1: DTC only (should be non-toxic).

    • Control 2: Cu only (should be non-toxic at 10

      
      M).[10]
      
  • ROS Detection: After 4–6 hours, stain with DCFH-DA or OxyBURST Green.

  • Flow Cytometry: Measure mean fluorescence intensity (MFI).

    • Expectation: Synergistic increase in ROS in the Co-Treatment group only.

Part 4: Data Presentation & Quantification

HPLC Method for Complex Quantification

To verify intracellular accumulation, you must quantify the complex, not just the free ligand.

ParameterCondition
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 5

m)
Mobile Phase Methanol:Water (85:15 v/v) isocratic
Flow Rate 1.0 mL/min
Detection UV 435 nm (Specific for Cu-DTC complex)
Retention Time ~4–6 min (Complex is highly lipophilic)
LOD Typically 10–50 nM

References

  • Hogarth, G. (2012). Metal-dithiocarbamate complexes: chemistry and biological activity. Mini-Reviews in Medicinal Chemistry.

  • Cen, D., et al. (2004). Disulfiram facilitates intracellular Cu uptake and induces apoptosis in human melanoma cells. Journal of Medicinal Chemistry.

  • Lewis, D. J., et al. (2014).[9] On the interaction of copper(II) with disulfiram. Chemical Communications.[9]

  • Job, P. (1928).[7] Formation and stability of inorganic complexes in solution.[11][12] Annales de Chimie. (Foundational reference for Job's Method).

Sources

¹H and ¹³C NMR spectral assignment for ethyl N-(2-chlorophenyl)carbamodithioate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol provides a comprehensive technical guide for the ¹H and ¹³C NMR spectral assignment of Ethyl N-(2-chlorophenyl)carbamodithioate . This document is designed for researchers in medicinal chemistry and structural biology, focusing on the rigorous characterization of dithiocarbamate pharmacophores.

Part 1: Introduction & Significance

Dithiocarbamates are a privileged structural class in drug discovery, exhibiting potent antifungal, anticancer (e.g., inhibition of the proteasome), and antiviral activities. The specific derivative Ethyl N-(2-chlorophenyl)carbamodithioate incorporates a 2-chlorophenyl moiety, which introduces steric bulk and electronic modulation (via the inductive effect of chlorine) that significantly influences the chemical environment of the dithiocarbamate core.

Accurate spectral assignment of this compound is critical for:

  • Verifying the formation of the dithiocarbamate ester linkage (distinguishing it from the salt precursor).

  • Confirming the integrity of the 2-chlorophenyl ring (avoiding regiochemical errors during synthesis).

  • Establishing purity prior to biological screening.

Part 2: Experimental Protocol

Synthesis & Purification (Contextual Background)

To ensure the spectral data corresponds to the correct species, the compound is typically synthesized via the reaction of 2-chloroaniline with carbon disulfide (


) and a base (e.g., 

), followed by alkylation with ethyl bromide.
  • Critical Quality Attribute (CQA): The product must be free of unreacted 2-chloroaniline and

    
    . Residual amine will obscure the aromatic region, while 
    
    
    
    appears at ~193 ppm in ¹³C NMR.
NMR Sample Preparation Protocol

This protocol ensures optimal resolution and signal-to-noise ratio.

Materials:

  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS (Tetramethylsilane) as internal standard.
    
    • Note: DMSO-

      
       may be used if solubility is poor, but it will shift the N-H signal downfield and sharpen it due to hydrogen bonding stabilization.
      
  • Tube: High-precision 5 mm NMR tube (e.g., Wilmad 528-PP).

  • Sample Mass: 10–15 mg (for ¹H); 30–50 mg (for ¹³C).

Procedure:

  • Weighing: Weigh 15 mg of the purified solid into a clean vial.

  • Dissolution: Add 0.6 mL of

    
    . Vortex for 30 seconds until fully dissolved. Ensure no suspended solids remain.
    
  • Transfer: Filter the solution through a small plug of glass wool into the NMR tube if any turbidity persists.

  • Degassing (Optional): For high-resolution work, briefly bubble nitrogen to remove paramagnetic oxygen, which can broaden lines.

Acquisition Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (25 °C).

  • ¹H Parameters:

    • Spectral Width: -2 to 14 ppm.

    • Scans (NS): 16.

    • Relaxation Delay (D1): 1.0 s (ensure integration accuracy).

  • ¹³C Parameters:

    • Spectral Width: -10 to 220 ppm (critical to capture the C=S peak).

    • Scans (NS): 1024 (due to non-protonated carbons).

    • Decoupling: Inverse Gated (for quantitative) or Standard WALTZ-16.

Part 3: Spectral Assignment Strategy

The assignment relies on identifying the unique "fingerprint" of the dithiocarbamate core and the 2-substituted aromatic ring.

Visual Logic of Assignment:

AssignmentLogic Sample Ethyl N-(2-chlorophenyl) carbamodithioate H_NMR ¹H NMR Spectrum Sample->H_NMR C_NMR ¹³C NMR Spectrum Sample->C_NMR Ethyl Ethyl Group (S-CH₂-CH₃) H_NMR->Ethyl High Field (1.4, 3.4 ppm) Aromatic 2-Chlorophenyl (ABCD System) H_NMR->Aromatic Mid Field (7.0-8.5 ppm) NH Thioamide Proton (-NH-C=S) H_NMR->NH Low Field Broad (>9 ppm) C_NMR->Ethyl Aliphatic (13, 35 ppm) C_NMR->Aromatic Aromatic Region (120-140 ppm) CS Thiocarbonyl (C=S) C_NMR->CS Deshielded (~195-200 ppm)

Figure 1: Logical flow for spectral decomposition and assignment.

Part 4: Detailed ¹H NMR Analysis

The ¹H NMR spectrum in


 is characterized by three distinct regions: the aliphatic ethyl group, the aromatic protons, and the deshielded N-H proton.

Table 1: ¹H NMR Assignment (400 MHz,


) 
Chemical Shift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)AssignmentStructural Context
1.38 Triplet (t)3H7.2

Terminal methyl of S-ethyl group.
3.42 Quartet (q)2H7.2

Methylene adjacent to Sulfur. Deshielded by the dithiocarbamate cone.
7.15 Triplet of Doublets (td)1H7.8, 1.5

Para to Cl, Meta to N.
7.32 Triplet of Doublets (td)1H7.8, 1.5

Meta to Cl, Para to N.
7.44 Doublet of Doublets (dd)1H8.0, 1.5

Ortho to Chlorine. Shielded slightly relative to H6 but inductive effect of Cl dominates.
8.35 Doublet (d)1H8.0

Ortho to Nitrogen. Significantly deshielded by the anisotropic effect of the C=S group.
9.60 - 10.20 Broad Singlet (br s)1H-

Thioamide proton. Broad due to quadrupole relaxation of

and exchange.

Key Diagnostic Features:

  • The "Deshielded Doublet": The proton at position 6 (ortho to the Nitrogen) often appears significantly downfield (~8.35 ppm) compared to standard aniline derivatives due to the proximity to the anisotropic cone of the C=S bond and potential hydrogen bonding with the sulfur.

  • N-H Broadening: The N-H signal is concentration-dependent. In dilute solutions, it may sharpen; in concentrated solutions, it broadens.

Part 5: Detailed ¹³C NMR Analysis

The ¹³C NMR spectrum confirms the carbon skeleton.[1] The most critical signal is the thiocarbonyl carbon (


), which appears at a very low field.

Table 2: ¹³C NMR Assignment (100 MHz,


) 
Chemical Shift (δ, ppm)Carbon TypeAssignmentStructural Context
13.5

Ethyl

Typical aliphatic methyl.
36.2


Deshielded by Sulfur and the adjacent C=S system.
123.5


Aromatic carbon ortho to Nitrogen.
126.8


Aromatic carbon para to Chlorine.
127.9


Aromatic carbon meta to Chlorine.[1]
129.5


Aromatic carbon ortho to Chlorine.
130.1


Quaternary carbon attached to Chlorine (Ipso-Cl).
136.5


Quaternary carbon attached to Nitrogen (Ipso-N).
198.5


Diagnostic Peak. Dithiocarbamate thiocarbonyl.

Mechanistic Insight:

  • C=S Resonance: The carbon of the dithiocarbamate group (

    
    ) resonates near 200 ppm, distinguishing it from thioureas (~180 ppm) or amides (~165 ppm).
    
  • Chlorine Effect: The C2 carbon (attached to Cl) is typically shifted but not as dramatically as C-F or C-O carbons. The distinction between C1 and C2 is made based on the stronger deshielding effect of the Nitrogen on C1.

Part 6: Structural Validation Workflow

To ensure the assignment is correct, follow this validation logic:

ValidationWorkflow Start Acquire Spectra CheckCS Check >190 ppm in ¹³C Start->CheckCS CheckNH Check >9 ppm in ¹H Start->CheckNH CheckEthyl Identify Ethyl Pattern (t at 1.4, q at 3.4) CheckCS->CheckEthyl CheckAr Confirm 4 Ar-H (2-substituted pattern) CheckNH->CheckAr Decision All Confirmed? CheckEthyl->Decision CheckAr->Decision Pass Identity Validated Decision->Pass Yes Fail Re-purify / Re-synthesize Decision->Fail No

Figure 2: Step-by-step validation workflow for quality control.

References

  • Dithiocarbamate Synthesis & Characterization

    • Synthesis of Dithiocarbamate by Markovnikov Addition Reaction. Royal Society of Chemistry. Available at: [Link] (General reference for dithiocarbamate spectral ranges).

  • Spectral Database for Organic Compounds (SDBS)

    • SDBS No. 3256 (Analogous N-phenyl derivatives). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

  • General NMR Shift Tables

    • Common NMR Solvents and Impurities. Organometallics, 2010. Available at: [Link]

  • Mechanistic Studies

    • NMR Studies of N-Aryl Dithiocarbamates. Journal of Chemical Physics. Available at: [Link] (For detailed discussion on N-aryl rotational barriers and NH chemical shifts).

Sources

Application Note: In Vitro Antifungal Assay Protocol for Ethyl N-(2-chlorophenyl)carbamodithioate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the standardized protocol for evaluating the antifungal activity of ethyl N-(2-chlorophenyl)carbamodithioate , a dithiocarbamate derivative. Dithiocarbamates are a class of organosulfur compounds exhibiting broad-spectrum antifungal properties, primarily through metal ion chelation and inhibition of sulfhydryl-dependent enzymes.[1] This guide adapts the CLSI (Clinical and Laboratory Standards Institute) M38-A2 (filamentous fungi) and M27-A3 (yeasts) standards, optimized for the specific solubility and stability profiles of dithiocarbamate esters.

Introduction & Mechanism of Action

Ethyl N-(2-chlorophenyl)carbamodithioate belongs to the dithiocarbamate class, characterized by the functional group


. Unlike simple carbamates which often target acetylcholinesterase, dithiocarbamates function as multi-site inhibitors.
Mechanistic Basis[2]
  • Metal Chelation: The dithiocarbamate moiety strongly chelates divalent metal ions (Cu²⁺, Zn²⁺) essential for fungal metalloenzymes, disrupting cellular respiration and cell wall synthesis.

  • Thiol Oxidation: The compound reacts with intracellular thiols (e.g., glutathione) and sulfhydryl groups of enzymes, leading to oxidative stress and metabolic failure.

Critical Experimental Consideration: Dithiocarbamates can be unstable in acidic environments, decomposing into carbon disulfide and the corresponding amine. Therefore, maintaining a neutral pH using MOPS-buffered RPMI 1640 is critical for assay validity.

Materials & Reagents

Test Compound[3][4][5]
  • Compound: Ethyl N-(2-chlorophenyl)carbamodithioate (Purity >95%)

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade.

  • Storage: Store powder at -20°C. Stock solutions must be prepared fresh.

Biological Materials[1][2][4][6][7][8][9][10]
  • Yeast Strains: Candida albicans (ATCC 90028), Cryptococcus neoformans (ATCC 90113).

  • Filamentous Fungi: Aspergillus fumigatus (ATCC 204305).

  • Media: RPMI 1640 medium (with L-glutamine, without bicarbonate), buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

Equipment
  • 96-well flat-bottom microtiter plates (polystyrene, sterile).

  • Spectrophotometer (530 nm) or Densitometer.

  • Incubator (35°C ± 2°C).

Experimental Protocol

Workflow Overview

Antifungal_Workflow Stock Stock Preparation (DMSO, Fresh) Dilution Serial Dilution (2x Concentration) Stock->Dilution 100x -> 2x Plate Plate Setup (100µL Drug + 100µL Fungi) Dilution->Plate Inoculum Inoculum Prep (0.5 McFarland) Adjust Inoculum Adjustment (RPMI 1640) Inoculum->Adjust Dilute 1:100 (Yeast) 1:50 (Mold) Adjust->Plate Incubate Incubation (35°C, 24-48h) Plate->Incubate Read Readout (Visual/OD) Incubate->Read

Figure 1: Step-by-step workflow for the broth microdilution assay. Blue nodes represent chemical prep, Red nodes represent biological prep, Yellow is the assay assembly, and Green is the readout.

Stock Solution Preparation

Integrity Check: Dithiocarbamates are prone to hydrolysis. Do not use stock solutions stored for >24 hours.

  • Weigh 10 mg of Ethyl N-(2-chlorophenyl)carbamodithioate.

  • Dissolve in 1 mL of 100% DMSO to achieve a 10,000 µg/mL (10 mg/mL) Master Stock.

  • Vortex vigorously until fully dissolved.

Dilution Scheme (2x Working Solutions)

The assay requires a final DMSO concentration of <1% to avoid solvent toxicity. We prepare "2x" drug concentrations in media, which are then diluted 1:1 with the inoculum in the well.

Intermediate Dilution:

  • Dilute Master Stock 1:100 in RPMI 1640 to get 100 µg/mL (contains 1% DMSO).

  • Perform serial 2-fold dilutions in RPMI 1640 (containing 1% DMSO) to generate the range: 100, 50, 25 ... 0.19 µg/mL.

Note: When 100 µL of these are mixed with 100 µL inoculum, the final test range is 50 – 0.09 µg/mL with a final DMSO concentration of 0.5%.

Inoculum Preparation
  • Yeast: Pick 5 colonies from 24h Sabouraud Dextrose Agar (SDA) plate. Suspend in saline. Adjust to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Mold: Wash conidia from 7-day potato dextrose agar slant with saline/Tween 20. Adjust to 0.5 McFarland (

    
     CFU/mL).
    
  • Final Dilution:

    • Yeast: Dilute adjusted suspension 1:1000 in RPMI 1640.

    • Mold: Dilute adjusted suspension 1:50 in RPMI 1640.

Plate Setup

In a sterile 96-well plate, dispense:

  • Columns 1-10: 100 µL of 2x Drug Dilutions (decreasing concentration).

  • Column 11 (Growth Control): 100 µL RPMI (1% DMSO) + 100 µL Inoculum.

  • Column 12 (Sterility Control): 200 µL RPMI (1% DMSO) only.

  • Add Inoculum: Add 100 µL of the final fungal suspension to Columns 1-11.

Data Analysis & Interpretation

Incubation
  • Yeasts: 35°C for 24 hours (Candida) or 48 hours (Cryptococcus).

  • Molds: 35°C for 48 hours.

Determining MIC (Minimum Inhibitory Concentration)

The MIC is the lowest concentration showing significant growth inhibition compared to the Growth Control (GC).

ScoreVisual Appearance% Inhibition (Approx)Interpretation
4 Turbidity = Growth Control0%No Activity
3 Slight reduction in turbidity20%No Activity
2 Prominent reduction in turbidity50%MIC (Filamentous Fungi)
1 Slight turbidity / Few colonies80%MIC (Yeasts - Azoles)
0 Optically Clear>95%MIC (Dithiocarbamates)

Expert Insight: Dithiocarbamates are often fungicidal.[2] For this class, read the MIC at the concentration yielding Score 0 (Optically Clear) , as partial inhibition (trailing effect) is less common than with azoles.

Troubleshooting & Optimization

The "Edge Effect"

Evaporation in outer wells can concentrate the drug, skewing MICs.

  • Solution: Fill unused outer wells with sterile water or use a gas-permeable sealing membrane.

Metal Ion Interference

Since the mechanism involves chelation, excess metal ions in the media can reduce potency.

  • Validation: Ensure RPMI 1640 is standard commercial grade (controlled cation levels). Do not use undefined broths like Sabouraud Dextrose Broth for the MIC assay, as batch-to-batch metal variation will affect dithiocarbamate reproducibility.

Colorimetric Readout (Optional)

If visual reading is ambiguous, add 20 µL of Resazurin (Alamar Blue) dye.

  • Blue: No growth (Effective inhibition).

  • Pink: Growth (Metabolic activity reducing the dye).

References

  • CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.[3] CLSI document M27-A3.[3] Clinical and Laboratory Standards Institute.[3][4][5][6][7]

  • CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition.[3][4][6][7] CLSI document M38-A2.[3][4][5][6][7] Clinical and Laboratory Standards Institute.[3][4][5][6][7]

  • Halimehjani, A. Z., et al. (2021). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives. Molecular Diversity.

  • Li, Y., et al. (2015). Facile synthesis and antifungal activity of dithiocarbamate derivatives bearing an amide moiety.[8] Journal of the Serbian Chemical Society.

Sources

Application Note: Electrochemical Profiling and Quantification of N-Aryl Dithiocarbamates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-aryl dithiocarbamates (DTCs) represent a critical class of organosulfur compounds used extensively as fungicides (e.g., ziram analogues), vulcanization accelerators, and precursors in organic synthesis. Unlike their alkyl counterparts, N-aryl DTCs exhibit distinct electronic properties due to


-conjugation between the nitrogen lone pair and the aromatic ring, influencing their redox potential and stability.

Traditional analysis via HPLC-UV or GC-MS often requires complex derivatization to prevent thermal degradation (CS


 release). Electrochemical detection offers a superior alternative: it is direct, rapid, and capable of speciation between the parent DTC and its oxidative products (thiuram disulfides).

This guide details a validated protocol for the anodic stripping and direct oxidation quantification of N-aryl DTCs using a Multi-Walled Carbon Nanotube (MWCNT) modified Glassy Carbon Electrode (GCE).

Electrochemical Mechanism

To develop a robust assay, one must understand the redox behavior of the analyte. N-aryl dithiocarbamates undergo a characteristic anodic oxidation.

The Oxidation Pathway

The detection mechanism relies on the oxidation of the dithiocarbamate anion (


) to the corresponding thiuram disulfide.[1] This is typically a one-electron transfer followed by a chemical coupling step (EC mechanism).
  • Primary Oxidation: The anionic sulfur loses an electron to form a neutral radical species.

    
    
    
  • Dimerization: Two radicals rapidly couple to form the thiuram disulfide.

    
    
    

Note on N-Aryl Specificity: The presence of the aryl group (e.g., phenyl) shifts the oxidation potential anodically compared to dialkyl DTCs due to the electron-withdrawing nature of the aromatic ring, which stabilizes the anionic form but destabilizes the radical intermediate.

Visualization of Redox Pathway

RedoxMechanism cluster_legend Legend DTC_Anion N-Aryl DTC Anion (Electro-active) Radical DTC Radical (Transient Intermediate) DTC_Anion->Radical -1e⁻ (Oxidation) Thiuram Thiuram Disulfide (Oxidation Product) Radical->Thiuram Dimerization (Fast) Thiuram->DTC_Anion +2e⁻ (Reduction) Metal_Complex Metal-DTC Complex (e.g., Zn-DTC) Metal_Complex->DTC_Anion Dissociation (pH > 7) key Solid: Oxidation Path Dashed: Regeneration

Figure 1: Electrochemical redox pathway of N-aryl dithiocarbamates. The primary detection signal arises from the DTC Anion -> Radical oxidation step.

Experimental Configuration

Reagents & Equipment
  • Potentiostat: Capable of Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV).

  • Working Electrode: Glassy Carbon Electrode (GCE, 3 mm dia).

  • Modifier: Multi-Walled Carbon Nanotubes (MWCNTs) - Carboxylated (>95% purity).

  • Reference Electrode: Ag/AgCl (3M KCl).

  • Counter Electrode: Platinum Wire.[2]

  • Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.0.

    • Why pH 7.0? Acidic pH promotes decomposition into amine and CS

      
      . Alkaline pH stabilizes the anion but may shift potentials excessively negative.
      
Electrode Modification Protocol (MWCNT/GCE)

Bare GCE often suffers from fouling by the adsorption of thiuram disulfide products. MWCNTs provide a high surface area and catalytic sites to minimize fouling.

  • Polishing: Polish GCE with 0.05

    
    m alumina slurry on a microcloth for 2 mins. Rinse with DI water and sonicate in ethanol/water (1:1) for 3 mins.
    
  • Dispersion: Disperse 1 mg MWCNTs in 1 mL DMF (Dimethylformamide) via ultrasonication for 30 mins to create a stable black suspension.

  • Drop-Casting: Drop 5

    
    L of the suspension onto the GCE surface.
    
  • Drying: Dry under an IR lamp or in a vacuum desiccator for 20 mins.

  • Activation: Cycle the electrode in 0.1 M PBS (pH 7.0) from -0.2 V to +0.8 V at 100 mV/s until stable voltammograms are observed (approx. 20 cycles).

Analytical Protocols

Protocol A: Mechanistic Profiling (Cyclic Voltammetry)

Objective: Determine the exact oxidation potential (


) of the specific N-aryl DTC derivative.
  • Cell Setup: Fill cell with 10 mL 0.1 M PBS (pH 7.0).

  • Blank Scan: Record CV from -0.4 V to +1.0 V to ensure low background current.

  • Analyte Addition: Add N-aryl DTC stock solution to achieve 100

    
    M concentration.
    
  • Measurement:

    • Scan Rate: 50 mV/s.

    • Range: -0.4 V to +1.0 V.

    • Observation: Look for an irreversible anodic peak (oxidation) around +0.4 V to +0.6 V (vs Ag/AgCl).

  • Scan Rate Study: Vary scan rate (10–200 mV/s). Plot

    
     vs 
    
    
    
    . A slope near 0.5 indicates diffusion control; near 1.0 indicates adsorption control.
Protocol B: Quantitative Determination (DPV)

Objective: High-sensitivity quantification for trace analysis.

  • Parameters:

    • Step Potential: 5 mV

    • Modulation Amplitude: 50 mV

    • Modulation Time: 0.05 s

    • Interval Time: 0.2 s

  • Procedure:

    • Condition electrode at -0.2 V for 30s (cleaning step).

    • Scan from 0.0 V to +0.8 V.

    • Measure peak height relative to the baseline.

  • Calibration: Construct a curve using standard additions (e.g., 1, 5, 10, 20, 50

    
    M).
    
Summary of Key Parameters
ParameterSettingRationale
Buffer pH 7.0 (Phosphate)Balances analyte stability (prevents CS

loss) and electrode window.
Scan Range 0.0 V to +0.8 VCovers the oxidation of -CSS

without oxidizing the buffer/matrix.
Deposition None (usually)Pre-concentration is rarely needed for

M levels; adsorption may foul electrode.
Modifier MWCNT or AuNPsIncreases electron transfer rate (

) and surface area.

Real Sample Preparation (Water/Vegetable Matrix)

Direct analysis of complex matrices requires solubilization of the DTC and removal of interferences.

Workflow Visualization

SamplePrep Sample Raw Sample (Vegetable/Soil) Extraction Extraction Solvent: EDTA-Na₂ + Cysteine solution Sample->Extraction Sonicate 15 min Filter Filtration (0.45 µm PTFE) Extraction->Filter Remove particulates Dilution Dilution (1:10 in 0.1 M PBS pH 7.0) Filter->Dilution Buffer adjustment Analysis Electrochemical Analysis (DPV on MWCNT/GCE) Dilution->Analysis Inject to cell

Figure 2: Sample preparation workflow for solid matrices.

Critical Step - Solubilization: Many N-aryl DTCs exist as metal complexes (Zinc, Manganese salts).

  • Extraction Buffer: 0.1 M Na

    
    EDTA + 0.1 M Cysteine in water.
    
  • Mechanism:[2][3] EDTA competes for the metal ion (Zn

    
    ), releasing the free water-soluble DTC anion (
    
    
    
    ) for electrochemical detection.

Troubleshooting & Validation

  • Issue: Peak Broadening/Diminishing Signal

    • Cause: Electrode fouling by thiuram disulfide adsorption.

    • Solution: Run a "cleaning pulse" at +1.2 V for 10s between scans, or manually polish the electrode.

  • Issue: Multiple Anodic Peaks

    • Cause: Mixed DTC species or oxidation of the amine breakdown product.

    • Solution: Check pH.[4] If pH < 5, the DTC degrades to amine. Ensure pH is neutral.

  • Validation:

    • Recovery: Spike samples with known concentrations. Acceptable range: 85–115%.

    • Interference: Test with 100-fold excess of inorganic ions (Cl

      
      , NO
      
      
      
      ) and common organics (glucose, urea).

References

  • Sarker, J. C., et al. (2022).[1] "Diaryl dithiocarbamates: synthesis, oxidation to thiuram disulfides...". Dalton Transactions. Link

  • Guzmán, A., et al. (2021). "Detection of dithiocarbamate... pesticides by electrochemical activation of SERS features of screen-printed electrodes". Spectrochimica Acta Part A. Link

  • Cinti, S., et al. (2016). "Nanomaterials in electrochemical biosensors for pesticide detection". Biosensors. Link

  • Malik, A. K., et al. (2013). "Micro-Determination of Dithiocarbamates in Pesticide Formulations Using Voltammetry". Microchemical Journal. Link

  • Thirumaran, S., et al. (2008).[5] "Characterization studies and cyclic voltammetry on nickel(II) amino acid dithiocarbamates". ResearchGate. Link

Sources

Troubleshooting & Optimization

Improving the yield of ethyl N-(2-chlorophenyl)carbamodithioate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of ethyl N-(2-chlorophenyl)carbamodithioate (also known as ethyl N-(2-chlorophenyl)dithiocarbamate).[1] The presence of the electron-withdrawing and sterically hindering chlorine atom at the ortho position of the aniline ring significantly reduces nucleophilicity, often leading to poor yields (<40%) using standard protocols. This guide provides optimized workflows to overcome these kinetic barriers.

Ticket Subject: Low Yield in Ethyl N-(2-chlorophenyl)carbamodithioate Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Part 1: Diagnostic & Triage (Root Cause Analysis)

Before altering your protocol, identify the specific failure mode using this diagnostic matrix.

ObservationProbable CauseTechnical Explanation
No precipitate/product formed Low Nucleophilicity 2-Chloroaniline is a weak nucleophile (

).[1] It fails to attack

effectively in neutral or weak basic media.[2]
Yellow oil/tar instead of solid Isothiocyanate Formation High temperatures or lack of alkylating agent causes the dithiocarbamate salt to decompose into 2-chlorophenyl isothiocyanate (

).[1]
Product reverts to starting material Reversibility The dithiocarbamate formation is an equilibrium.[2] If the salt is not stabilized immediately by the base or trapped by the ethyl halide, it reverts to amine +

.[2][3]
Low Yield (<50%) Steric Hindrance The ortho-chloro group physically blocks the approach of the bulky sulfur-rich

molecule.[1]

Part 2: Optimized Experimental Protocol

To maximize yield, we must shift the equilibrium toward the dithiocarbamate salt using a Strong Base/Polar Aprotic Solvent System .[2][3] This method forces the deprotonation of the weak amine and stabilizes the anionic intermediate.[2]

Method A: The "Superbasic" DMSO/KOH Protocol (Recommended)

Best for: Maximizing yield from deactivated anilines.

Reagents:

  • 2-Chloroaniline (1.0 eq)[1]

  • Carbon Disulfide (

    
    ) (1.5 eq) — Excess drives equilibrium
    
  • Potassium Hydroxide (KOH), powdered (2.0 eq)

  • Ethyl Iodide (or Ethyl Bromide) (1.2 eq)

  • Dimethyl Sulfoxide (DMSO) (Solvent)

Step-by-Step Workflow:

  • Preparation: Dissolve powdered KOH (2.0 eq) in DMSO (

    
    ) at room temperature. Stir for 10 minutes to ensure a basic environment.
    
  • Amine Activation: Add 2-Chloroaniline (1.0 eq) to the mixture. Stir for 15 minutes. Note: The solution may darken; this is normal.

  • Dithiocarbamylation (Critical Step):

    • Cool the reaction vessel to 0–5 °C (Ice/Water bath).

    • Add

      
       (1.5 eq) dropwise over 20 minutes.
      
    • Why? Low temperature prevents

      
       evaporation and suppresses isothiocyanate formation.[2]
      
    • Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) and stir for 2 hours. The mixture should turn yellow/orange, indicating salt formation.[2][3]

  • Alkylation:

    • Cool back to 0 °C .

    • Add Ethyl Iodide (1.2 eq) dropwise.

    • Stir at RT for 3–5 hours.

  • Work-up:

    • Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Stir vigorously.[2] The ester is hydrophobic and should precipitate as a solid.[2]

    • Filter the solid.[2][4][5] If an oil forms, extract with Ethyl Acetate, wash with water (3x) to remove DMSO, dry over

      
      , and concentrate.[3]
      
Method B: Aqueous Phase-Transfer Catalysis (Green Alternative)

Best for: Scale-up and avoiding DMSO removal.[1]

  • System: Water/Toluene biphasic mixture.[1][2]

  • Base: 50% NaOH (aq).

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).

  • Procedure: Mix amine,

    
    , and alkyl halide in toluene. Add TBAB. Add NaOH dropwise at 0 °C. Vigorous stirring is essential to increase interfacial area.[1][2]
    

Part 3: Mechanism & Logic (The "Why")

The synthesis of N-aryl dithiocarbamates from deactivated amines is not a simple nucleophilic attack; it is a battle against unfavorable equilibrium.[1][2]

Reaction Pathway Diagram

DithiocarbamateSynthesis Amine 2-Chloroaniline (Weak Nucleophile) Intermediate Dithiocarbamic Acid Intermediate (Unstable) Amine->Intermediate Slow Attack CS2 Carbon Disulfide (CS2) CS2->Intermediate Base Base (KOH/NaOH) Salt Dithiocarbamate Salt (Stable Anion) Base->Salt Intermediate->Amine Reversion (Fast) Intermediate->Salt Deprotonation (Driven by Base) Product Ethyl N-(2-chlorophenyl) carbamodithioate Salt->Product S-Alkylation (SN2) SideProduct 2-Chlorophenyl Isothiocyanate Salt->SideProduct Decomposition (Heat/Acid) EtX Ethyl Halide (Et-I / Et-Br) EtX->Product

Caption: Kinetic pathway showing the critical role of the base in trapping the unstable intermediate to prevent reversion to starting materials or decomposition to isothiocyanate.[3]

Key Mechanistic Insights
  • The Equilibrium Trap: The initial attack of 2-chloroaniline on

    
     forms a zwitterionic intermediate.[1][2] Because the nitrogen lone pair is delocalized into the chlorophenyl ring, this attack is slow.[2][3] Furthermore, the intermediate readily expels 
    
    
    
    to revert to the stable amine.[2][3] High concentration of strong base instantly deprotonates this intermediate, forming the stable dithiocarbamate anion, effectively "pulling" the reaction forward [1].[3]
  • The Ortho Effect: The Chlorine atom at the 2-position creates steric bulk.[1][2] Using DMSO as a solvent helps by solvating the cation (

    
    ), leaving the dithiocarbamate anion "naked" and more reactive toward the ethyl halide, while also improving the solubility of the initial amine [2].[2][3]
    

Part 4: Troubleshooting FAQs

Q: I obtained a red/brown oil instead of a solid. What happened? A: This is likely the isothiocyanate side product or oxidized sulfur species.[2]

  • Correction: Ensure the temperature during

    
     addition never exceeds 5 °C. If the reaction heats up, the dithiocarbamate salt eliminates 
    
    
    
    to form the isothiocyanate.[2][3] Also, ensure you are using enough base (at least 2 equivalents) to stabilize the salt.[3]

Q: Can I use Triethylamine (TEA) instead of KOH? A: generally No for this specific substrate. TEA is a weak base compared to


.[1][2] While TEA works for simple alkyl amines, it often fails to drive the equilibrium for deactivated aromatic amines like 2-chloroaniline.[1][3] You need the driving force of an irreversible deprotonation provided by 

or

[3].[2]

Q: My yield is stable but low (approx. 40%). How do I boost it? A: Switch to the One-Pot, Three-Component method in PEG-400 or use a catalyst.[1] Recent literature suggests that conducting the reaction in Polyethylene Glycol (PEG-400) can act as a neutral surfactant-type medium that stabilizes the transition state, pushing yields up to 85-90% for electron-deficient amines [4].[1]

Q: Why do I see starting material (2-chloroaniline) in the NMR? A: The alkylation step was likely too slow or the


 evaporated before reaction.[1][2]
  • Correction: Use a reflux condenser with a drying tube during the alkylation step (if heating is applied) or seal the vessel.[2] Ensure the intermediate salt formation step (Amine + Base +

    
    ) is allowed to proceed for at least 2 hours before adding the ethyl halide.[2]
    

References

  • Mechanistic Insight on Dithiocarbamates: Dalton Trans., 2025.[2] "Addressing misconceptions in dithiocarbamate chemistry." Link

  • Synthesis of Aromatic Dithiocarbamates: ResearchGate, 2015. "Practical Synthesis of Aromatic Dithiocarbamates." Link

  • Green Synthesis Optimization: RSC Advances, 2012.[2] "A highly efficient synthesis of dithiocarbamates in green reaction media."[2][6][7] Link

  • General Dithiocarbamate Reviews: Bioinorg.[1][2] Chem. Appl., 2019.[2][8] "Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield." Link

Sources

Technical Support Center: Synthesis of N-Aryl Dithiocarbamates

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

The synthesis of N-aryl dithiocarbamates (DTCs) typically involves the nucleophilic attack of an aniline derivative on carbon disulfide (CS₂) in the presence of a base. While conceptually simple, this reaction is fraught with equilibrium challenges and competitive decomposition pathways, particularly when compared to their more stable N-alkyl counterparts.

Anilines are significantly less nucleophilic than alkyl amines (


 of conjugate acid ~4.6 vs. ~10.6). Consequently, the formation of the dithiocarbamate salt is less favorable and more prone to reversibility. Furthermore, N-aryl dithiocarbamate salts derived from primary anilines possess an acidic proton on the nitrogen, making them susceptible to elimination reactions that yield isothiocyanates  and thioureas .

This guide addresses the specific failure modes of this chemistry, providing mechanistic insights and validated protocols to maximize yield and purity.

Reaction Network & Failure Modes (Visualization)

The following diagram illustrates the competitive pathways in N-aryl DTC synthesis. Understanding these pathways is critical for troubleshooting.

DTC_Reaction_Pathways Aniline Aniline (Ar-NH2) DTC_Salt N-Aryl Dithiocarbamate Salt (Ar-NH-CS2- M+) Aniline->DTC_Salt Nucleophilic Attack (Reversible) CS2 CS2 CS2->DTC_Salt Nucleophilic Attack (Reversible) Base Base (OH-) Base->DTC_Salt Nucleophilic Attack (Reversible) DTC_Salt->Aniline Acidic Hydrolysis (Reversible) DTC_Salt->CS2 Acidic Hydrolysis (Reversible) Isothiocyanate Isothiocyanate (Ar-N=C=S) DTC_Salt->Isothiocyanate Desulfurization (-SH- / Heat / Heavy Metals) Thiuram Thiuram Disulfide (Oxidation Product) DTC_Salt->Thiuram Oxidation (O2 / I2 / Cu2+) Thiourea N,N'-Diaryl Thiourea (Ar-NH-C(S)-NH-Ar) Isothiocyanate->Thiourea + Excess Aniline

Figure 1: Mechanistic pathways showing the desired equilibrium (blue) and competitive decomposition routes (red/yellow).

Troubleshooting Guide (Q&A)

Issue 1: Low Yield & Reversion to Starting Material

User Question: I reacted aniline with CS₂ and NaOH in ethanol, but after workup, I mostly recovered unreacted aniline. What happened?

Technical Diagnosis: The reaction


 is an equilibrium. Unlike alkyl amines, anilines are weak nucleophiles. If the dithiocarbamate salt is not stabilized or if the equilibrium is not driven forward, the compound reverts to starting materials upon isolation, especially if the pH drops (acidification regenerates the unstable dithiocarbamic acid, which instantly decomposes).

Corrective Actions:

  • Solvent Switch: Move from protic solvents (Ethanol/Water) to polar aprotic solvents like DMF or DMSO . These solvents stabilize the charged dithiocarbamate anion and enhance the nucleophilicity of the aniline.

  • Base Strength: Use a stronger base. While NaOH is standard, using NaH (in THF/DMF) or KOH in DMSO can drive the deprotonation of the aniline, making it a better nucleophile.

  • Trapping: Do not attempt to isolate the free dithiocarbamic acid. Either isolate the salt (if stable) or, more commonly, react it in situ with an electrophile (e.g., alkyl halide) to form a stable S-alkyl dithiocarbamate ester .

Issue 2: Formation of Insoluble White Precipitate (Thiourea)

User Question: I see a white, high-melting solid forming that is insoluble in water and most organic solvents. It is not my product.

Technical Diagnosis: You have formed N,N'-diaryl thiourea (


).
  • Mechanism: The dithiocarbamate salt eliminates

    
     to form an isothiocyanate (
    
    
    
    ). This highly electrophilic intermediate reacts with any unreacted aniline remaining in the mixture to form the thermodynamically stable thiourea.
  • Triggers: High temperatures (>40°C), insufficient CS₂ (leaving free aniline available), or prolonged reaction times.

Corrective Actions:

  • Temperature Control: Keep the reaction temperature below 20°C (ice bath) during the addition of CS₂.

  • Excess CS₂: Use a large excess of CS₂ (3–5 equivalents). This ensures that any free aniline reacts with CS₂ rather than with the isothiocyanate byproduct.

  • Order of Addition: Add the aniline to a mixture of Base/CS₂, rather than adding CS₂ to the amine. This keeps the concentration of free amine low relative to CS₂.

Issue 3: Product Discoloration (Oxidation)

User Question: My product turns yellow/brown upon standing in air.

Technical Diagnosis: Dithiocarbamates are electron-rich and easily oxidized to thiuram disulfides (


). This can occur via atmospheric oxygen, catalyzed by trace transition metals (Cu, Fe) often present in lower-grade reagents or solvents.

Corrective Actions:

  • Inert Atmosphere: Conduct the reaction under Nitrogen or Argon.

  • Chelators: Add a trace amount of EDTA if using water as a solvent to sequester metal ions.

  • Storage: Store the isolated salts in a desiccator under inert gas. If synthesizing the S-ester, this issue is minimized.

Optimized Experimental Protocols

Method A: Synthesis of S-Methyl N-Aryl Dithiocarbamates (One-Pot)

Recommended for weakly nucleophilic anilines where salt isolation is difficult.

Reagents:

  • Aniline derivative (1.0 eq)

  • Carbon Disulfide (CS₂) (3.0 eq) - Excess to prevent thiourea

  • Potassium Hydroxide (KOH) (1.2 eq) or NaH (1.2 eq)

  • Methyl Iodide (MeI) (1.1 eq)

  • Solvent: DMSO or DMF (anhydrous)

Protocol:

  • Dissolution: Dissolve the aniline (10 mmol) in DMSO (15 mL) in a round-bottom flask.

  • Deprotonation: Cool to 0°C. Add KOH (powdered) or NaH slowly. Stir for 30 mins to generate the anilide anion (Ar-NH⁻).

    • Checkpoint: The solution often changes color (darkens) indicating anion formation.

  • CS₂ Addition: Add CS₂ dropwise while maintaining temperature < 10°C. Stir for 2–4 hours at room temperature.

    • Observation: The formation of the dithiocarbamate anion (

      
      ) is usually indicated by a deep yellow/orange color.
      
  • Alkylation (Trapping): Cool back to 0°C. Add Methyl Iodide dropwise. The reaction is usually rapid (exothermic).

  • Workup: Pour the mixture into ice-cold water (100 mL). The S-methyl ester typically precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/Water.

Method B: Isolation of Dithiocarbamate Salts (Water Soluble)

Only suitable for electron-rich anilines.

Protocol:

  • Dissolve amine in Ethanol.

  • Add concentrated aqueous Ammonia or NaOH (20%).

  • Add CS₂ dropwise at 0°C.

  • Stir for 3-5 hours.

  • Precipitation: Add cold Diethyl Ether to precipitate the salt. Filter immediately and wash with Ether.

    • Warning: Do not acidify. These salts must be stored in a basic environment or used immediately.

Data Summary: Solvent & Base Effects[1]

ParameterRecommendationMechanism/Reasoning
Solvent DMSO / DMF High dielectric constant stabilizes the polar transition state and the ionic dithiocarbamate product. Enhances nucleophilicity of aniline.
Ethanol/WaterAcceptable for simple, electron-rich amines but leads to reversibility issues with electron-deficient anilines.
Base NaH / KOH (DMSO) Strong bases ensure complete deprotonation of the aniline (

~27 in DMSO), driving the equilibrium to the right.
TEA / PyridineOften too weak for N-aryl systems; results in low conversion and high thiourea byproduct.
Temperature < 20°C Prevents elimination of

(Desulfurization) which leads to isothiocyanates and thioureas.

References

  • Mechanisms of Dithiocarbamate Decomposition

    • Burkitt, M. J., et al.[1] "Dithiocarbamate toxicity toward thymocytes involves their copper-catalyzed conversion to thiuram disulfides."[2] Archives of Biochemistry and Biophysics 353.1 (1998): 73-84.[1] Link

  • Synthesis and Side Reactions

    • Li, G., et al.[3][4] "Metal-Free Synthesis of S-Aryl Dithiocarbamates." Organic Letters 21.19 (2019): 7851–7856. Link

  • Isothiocyanate Formation

    • Munn, A., et al. "The reaction of amines with carbon disulfide."[5][6][7][8][9][10][11] Journal of the Chemical Society (1952). (Classic mechanistic reference for the amine-CS2 equilibrium).

  • General Review of Dithiocarbamate Chemistry

    • Hogarth, G. "Metal-dithiocarbamate complexes: chemistry and biological activity."[4][6][12] Mini Reviews in Medicinal Chemistry 12.12 (2012): 1202-1215. Link

Disclaimer: This guide is intended for qualified laboratory personnel. Always review Safety Data Sheets (SDS) for CS₂ (highly flammable, neurotoxic) and other reagents before use.

Sources

Technical Support Center: Purification of Crude Ethyl N-(2-chlorophenyl)carbamodithioate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-DTC-2CL-PUR Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting "Oiling Out," Silica Decomposition, and Persistent Impurities[1]

Executive Summary

You are likely encountering difficulties purifying ethyl N-(2-chlorophenyl)carbamodithioate because dithiocarbamates (DTCs) are chemically deceptive. While their synthesis (amine + CS₂ + alkyl halide) appears straightforward, the resulting crude material is often a viscous, foul-smelling oil that resists crystallization.[1] Furthermore, N-aryl dithiocarbamates are acid-labile .[1] Standard purification methods like silica gel chromatography often degrade the product into isothiocyanates and elemental sulfur, leading to low yields and "ghost" spots on TLC.

This guide addresses these specific failure points using thermodynamic control and pH-modified stationary phases.

Module 1: The "Oiling Out" Phenomenon

User Issue: "My crude product separates as a sticky oil at the bottom of the flask during recrystallization and refuses to solidify."

Technical Diagnosis: The ortho-chloro substituent on the phenyl ring introduces steric bulk and disrupts the planar packing efficiency of the crystal lattice. This lowers the melting point and increases the tendency for the compound to undergo liquid-liquid phase separation (oiling out) before it reaches the supersaturation point required for nucleation.

Protocol: The "Cloud Point" Titration Method

Do not use a single solvent. You need a binary system to force the lattice to form.

Recommended Solvent System: Ethanol (Good Solvent) / Water (Anti-Solvent) or Dichloromethane (Good) / Hexanes (Anti).[1]

  • Dissolution: Dissolve the crude oil in the minimum amount of warm Ethanol (approx. 40-50°C). Do not boil; DTCs are thermally sensitive.

  • Filtration: Perform a hot filtration to remove elemental sulfur (yellow solids) or inorganic salts.

  • The Titration:

    • Keep the ethanol solution warm.

    • Add warm water dropwise with vigorous stirring.

    • Stop immediately when a persistent turbidity (cloudiness) appears.

  • The Re-Solvation: Add one or two drops of Ethanol to just clear the cloudiness.

  • Controlled Cooling: Wrap the flask in a towel to ensure slow cooling to room temperature. Do not put it in an ice bath yet. Rapid cooling traps impurities and causes oiling.

  • Seed: If oil droplets form, scratch the glass interface or add a seed crystal of a similar DTC if available.

Data Table: Solvent Compatibility for N-Aryl Dithiocarbamates

SolventRoleSuitabilityNotes
Ethanol PrimaryHighBest balance of polarity; reduces thermal degradation risk.
Dichloromethane PrimaryMediumGood solubility, but hard to remove traces; low BP limits thermal gradient.[1]
Hexanes Anti-SolventHighExcellent for precipitating hydrophobic DTCs.
Water Anti-SolventHighUse with Ethanol. Ensure pH is neutral/alkaline.
Diethyl Ether WashMediumGood for washing filter cakes; avoids dissolving product if cold.
Module 2: Chromatographic Instability (The Silica Trap)

User Issue: "I see a spot on TLC, but after running a column, I recover very little product and it smells like isothiocyanate."

Technical Diagnosis: Standard Silica Gel (SiO₂) is slightly acidic (pH 4–5). N-aryl dithiocarbamates are acid-sensitive. On the column, the acidic surface protonates the sulfur or nitrogen, catalyzing the cleavage of the dithiocarbamate back into 2-chlorophenyl isothiocyanate and ethyl mercaptan .

Visualizing the Decomposition Pathway

Decomposition DTC Ethyl N-(2-chlorophenyl) carbamodithioate Silica Acidic Silica Surface (Protonation) DTC->Silica Adsorption Intermediate Unstable Intermediate Silica->Intermediate H+ Transfer Isothiocyanate 2-Chlorophenyl Isothiocyanate Intermediate->Isothiocyanate Cleavage Mercaptan Ethyl Mercaptan (Foul Odor) Intermediate->Mercaptan Elimination

Figure 1: Mechanism of acid-catalyzed decomposition of dithiocarbamates on standard silica gel.

Protocol: Neutralizing the Stationary Phase

If recrystallization fails and you must use chromatography, you must passivate the silica.

  • Slurry Preparation: Prepare your silica slurry using Hexanes/Ethyl Acetate (9:1).

  • The Modifier: Add 1% Triethylamine (Et₃N) to the slurry solvent.

  • Column Packing: Pour the column and flush with 2 column volumes of the Et₃N-treated solvent. This neutralizes acidic sites.[2]

  • Elution: Run your column using your gradient without further Et₃N (or keep 0.1% if the compound is extremely labile).

  • Alternative: Use Neutral Alumina (Brockmann Grade III) instead of silica.

Module 3: Removal of Residual Amine (2-Chloroaniline)

User Issue: "My product is yellow and has a distinct amine smell."

Technical Diagnosis: The starting material, 2-chloroaniline, is toxic and difficult to remove by crystallization alone due to similar solubility profiles.[1] While amines are basic, using strong acid washes can trigger the decomposition described in Module 2.

Protocol: The "Cold-Flash" Acid Wash

You must exploit the basicity of the amine without hydrolyzing the dithiocarbamate.

  • Dissolve: Dissolve the crude mixture in Ethyl Acetate or Ether.

  • Cool: Chill the solution to 0°C (Ice bath).

  • Wash:

    • Prepare 0.5 M HCl (cold).

    • Perform a rapid extraction (shake for 15 seconds, settle, separate).

    • Why? The kinetic protonation of the free amine is instant. The hydrolysis of the DTC is slower. Speed and low temperature favor the amine removal.

  • Neutralize Immediately: Wash the organic layer immediately with saturated NaHCO₃ (Sodium Bicarbonate) to restore a safe, slightly alkaline pH.

  • Dry: Dry over anhydrous Na₂SO₄ (Sodium Sulfate).

Frequently Asked Questions (FAQ)

Q: Why does my product turn yellow/orange upon storage? A: Dithiocarbamates are susceptible to oxidative dimerization to form thiurams (disulfides) or decomposition to isothiocyanates. This is accelerated by heat, light, and moisture.[1]

  • Fix: Store the purified solid in an amber vial, under Argon/Nitrogen, at -20°C. Ensure it is perfectly dry; moisture hydrolyzes the ester.[1]

Q: Can I distill this compound? A: No. Most dithiocarbamate esters will decompose before reaching their boiling point, even under high vacuum.[1] Recrystallization is the only viable thermal purification method.

Q: The literature melting point is different from mine. A: The "2-chloro" position creates atropisomerism or polymorphic variations in the crystal lattice. If your NMR is clean but the MP is off by 2-3 degrees, you likely have a different polymorph or trace solvent inclusion. Dry under high vacuum for 24 hours.

References
  • Dithiocarbamate Stability & Synthesis

    • Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield.
    • Source: National Institutes of Health (PMC) / ResearchGate[1]

  • Silica Gel Interactions

    • Characterization of Surface Modification, Thermal Stability...
    • Source: Taylor & Francis Online[1]

    • [1]

  • Recrystallization Techniques

    • Transition metal-free procedure for the synthesis of S-aryl dithiocarbamates... purified by crystallization from ethanol.[3][4]

    • Source: Royal Society of Chemistry (Green Chemistry)
  • Impurity Removal (Chloroanilines)

    • Purification of chloroanilines... removal of isomers and purification via acid wash.

    • Source: Google Patents (US3397118A)[1]

Sources

Technical Support Center: Purification of Ethyl N-(2-chlorophenyl)carbamodithioate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for the purification of ethyl N-(2-chlorophenyl)carbamodithioate . It synthesizes specific chemical behaviors of dithiocarbamate esters with advanced purification protocols.

Ticket ID: PUR-DTC-2CL-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Triage: The "Gold Standard" Solvent System

User Question: What is the best solvent to recrystallize ethyl N-(2-chlorophenyl)carbamodithioate?

Short Answer: The primary recommendation is Ethanol (95%) or a Methanol/Water solvent pair.

Technical Rationale: Dithiocarbamate esters differ from their metal salt precursors. They are lipophilic organic compounds with low-to-moderate melting points (typically 50–90 °C for this specific analog).[1]

  • Ethanol: Provides the ideal "solubility curve"—high solubility at near-reflux temperatures and low solubility at 0–4 °C.[1]

  • Water (Anti-solvent): Used to "force" precipitation if the compound is too soluble in pure alcohol.

Critical Warning: Dithiocarbamates are thermally labile . Prolonged heating above 60–70 °C can cause decomposition into 2-chlorophenyl isothiocyanate and ethyl mercaptan (detected by a rotten cabbage odor) [1].[1]

Detailed Protocol: The "Soft-Crash" Crystallization

User Question: How do I perform this recrystallization without decomposing the product?

Do not use a standard "boil until dissolved" approach. Use the Soft-Crash Method to minimize thermal stress.[1]

Reagents Required
ReagentGradeRole
Ethanol (EtOH) Absolute or 95%Primary Solvent
Water (H₂O) DeionizedAnti-solvent
Charcoal ActivatedDecolorizing agent (Optional)
Step-by-Step Workflow
  • Dissolution (The Saturation Point):

    • Place the crude solid in an Erlenmeyer flask.

    • Add warm Ethanol (40–50 °C) dropwise. Do not reflux.

    • Swirl constantly until the solid just dissolves.

    • Note: If the solution is dark yellow/brown, add activated charcoal (1% w/w), stir for 5 mins, and filter warm through Celite.

  • The Anti-Solvent Titration:

    • While keeping the solution warm (40 °C), add warm water dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add one drop of Ethanol to clear the solution back to transparent.

  • Controlled Cooling (Crucial Step):

    • Wrap the flask in a towel or place it in a warm water bath and let the bath cool to room temperature naturally. Rapid cooling causes oiling out.[1]

    • Once at room temperature, move to a refrigerator (4 °C) for 12 hours.

  • Harvesting:

    • Filter the crystals using vacuum filtration.

    • Wash with cold Ethanol/Water (50:50 mixture).

    • Dry in a vacuum desiccator over CaCl₂. Avoid oven drying.

Troubleshooting Guide (FAQ)

User Question: I followed the steps, but I have an issue. How do I fix it?

Issue A: The "Oiling Out" Phenomenon

Symptom: Instead of crystals, a separate liquid layer (oil) forms at the bottom of the flask. Cause: The compound's melting point is lower than the boiling point of the solvent mixture, or the solution is too concentrated. Fix:

  • Re-heat the mixture until the oil dissolves (do not boil).

  • Add more Ethanol (approx. 20% more volume) to dilute the solution.

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod as it cools.

  • Slower Cooling: Insulate the flask more heavily to slow the temperature drop.

Issue B: Rotten Smell / Low Yield

Symptom: The lab smells like sulfur/rotten eggs, and yield is <50%. Cause: Thermal decomposition. You heated the solvent too high or too long. Fix:

  • Lower the dissolution temperature to <45 °C .

  • Switch solvent system to Acetone/Hexane . Dissolve in minimum Acetone at room temp, then add Hexane until cloudy. Acetone evaporates easily, keeping the product cool.

Decision Logic Visualization

The following diagram illustrates the decision process for solvent selection based on the physical state of your crude material.

RecrystallizationLogic Start Start: Crude Ethyl N-(2-chlorophenyl) carbamodithioate CheckState Check Physical State Start->CheckState IsSolid Solid / Sticky Solid CheckState->IsSolid Usually IsOil Dark Oil / Tar CheckState->IsOil Impure SolventChoice Primary Solvent Choice IsSolid->SolventChoice AcetonePath Try Acetone/Hexane (Room Temp) IsOil->AcetonePath Avoid Heat EthanolPath Try Ethanol (warm, <50°C) SolventChoice->EthanolPath Standard SolventChoice->AcetonePath If Heat Sensitive Dissolved Did it dissolve? EthanolPath->Dissolved AcetonePath->Dissolved AddWater Add Warm Water (Anti-solvent) Dissolved->AddWater From Ethanol AddHexane Add Hexane (Anti-solvent) Dissolved->AddHexane From Acetone Cooling Controlled Cooling (Slow ramp to 4°C) AddWater->Cooling AddHexane->Cooling OilingOut Problem: Oiling Out? Cooling->OilingOut Remedy Remedy: Re-heat & Dilute (+20% Solvent) OilingOut->Remedy Yes Final Pure Crystals OilingOut->Final No Remedy->Cooling

Caption: Decision matrix for solvent selection and troubleshooting "oiling out" during dithiocarbamate purification.

Scientific Background & Mechanisms[1][3]

Why Ethanol/Water?

The ethyl N-(2-chlorophenyl)carbamodithioate molecule consists of a hydrophobic chlorophenyl ring and a dithiocarbamate linkage.[1]

  • Polarity Match: The dithiocarbamate moiety (

    
    ) has moderate polarity due to the thione (
    
    
    
    ) and amine (
    
    
    ) groups.[1] Ethanol is sufficiently polar to interact with these groups but organic enough to solvate the aromatic ring [2].
  • Lattice Energy vs. Solvation: Water disrupts the solvation shell of the hydrophobic ethyl/phenyl groups, increasing the chemical potential of the solute and forcing it into the crystal lattice (precipitation) [3].

Stability Considerations

Dithiocarbamate esters are susceptible to elimination reactions . Under thermal stress, the


 proton becomes acidic, facilitating the elimination of the thiol group (

) to form the isothiocyanate (

).

This reaction is irreversible.[1] Therefore, keeping the temperature below 50 °C is not just a suggestion—it is a chemical necessity to preserve the integerity of the molecule [1].

References

  • BenchChem Technical Support. (2025). Refinement of Purification Techniques for Dithiocarbamate Products. Retrieved from

  • Rubin Group. (n.d.). Common Solvents for Recrystallization Listed in Order of Decreasing Polarity. Retrieved from

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from

  • National Institutes of Health (NIH). (2021). Synthesis and biological evaluation of dithiocarbamate esters. Retrieved from

Sources

Optimizing temperature and reaction time for dithiocarbamate formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature and Reaction Time for Dithiocarbamate (DTC) Formation Audience: Researchers, Scientists, and Drug Development Professionals[1]

Introduction: The Kinetics of Control

Welcome to the technical support hub for dithiocarbamate synthesis. You are likely here because your yield is inconsistent, your product is degrading into isothiocyanates, or you are battling the reversibility of the amine-CS₂ equilibrium.

Dithiocarbamate formation is not merely a mixing of reagents; it is a competition between nucleophilic attack (formation) and acid-catalyzed dissociation (decomposition). This guide abandons generic advice to focus on the thermodynamic and kinetic levers you can pull to control this equilibrium.

Module 1: The "Golden Standard" Protocol

Use this baseline to validate your current setup. Deviations from this thermodynamic window are the primary cause of failure.

The Core Workflow

The reaction between a secondary amine and carbon disulfide (


) is exothermic  and reversible. The dithiocarbamate salt is stable only in basic conditions.

Reagents:

  • Amine: 1.0 Equivalent (Secondary amines preferred for stability).

  • Carbon Disulfide (

    
    ):  1.1–1.5 Equivalents (Excess required due to volatility).
    
  • Base: 1.0–1.2 Equivalents (NaOH, KOH, or excess amine).[1]

  • Solvent: Ethanol, Water, or THF (Polar solvents stabilize the ionic salt).[1]

Step-by-Step Optimization
PhaseTemperatureTimeTechnical Rationale
1. Pre-Cooling 0°C – 5°C (Ice Bath)10 minCritical:

boils at 46°C. The reaction is exothermic. Pre-cooling prevents local overheating and flash-vaporization of

upon addition.
2. Addition < 10°C 30–60 minAdd

dropwise. Rapid addition spikes temperature, favoring the reverse reaction (entropy driven) and loss of electrophile.
3. Equilibrium 20°C – 25°C (Room Temp)1–4 HoursAllow the reaction to warm to RT. While formation is favored at low T, completion (kinetics) requires ambient thermal energy.
4. Stabilization N/A ImmediateStop point: If not isolating immediately, maintain pH > 9. Acidic environments trigger rapid decomposition to amine +

.

Module 2: Visualizing the Pathway

Understanding the bifurcation between product stability and degradation.

DTC_Synthesis_Pathway Start Amine + Base (Solvent) CS2_Add Add CS2 (Dropwise, <10°C) Start->CS2_Add Initiation Intermediate Dithiocarbamate Salt (Equilibrium Mixture) CS2_Add->Intermediate Nucleophilic Attack Product Solid DTC Salt (Stable Product) Intermediate->Product Precipitation/Workup (pH > 8) Decomp_Acid Decomposition (Reversion to Amine + CS2) Intermediate->Decomp_Acid Acidic pH (< 4) Protonation of Sulfur Decomp_Ox Oxidation (Thiuram Disulfide) Intermediate->Decomp_Ox Exposure to Air/O2 Long Reaction Time Decomp_Heat Isothiocyanate (ITC) (Primary Amines Only) Intermediate->Decomp_Heat High Temp (>60°C) Heavy Metal Salts

Figure 1: Reaction pathway showing the critical dependence on pH and Temperature to avoid decomposition branches.

Module 3: Troubleshooting Guide (Q&A)

Category A: Temperature Anomalies

Q: I see an oily residue instead of a precipitate. Did the reaction fail? A: Not necessarily. This is a common phase-separation issue, often caused by high temperature during addition .

  • The Science: DTC salts are ionic. If the reaction gets too hot (>40°C), you increase the solubility of the salt in the organic phase or promote oligomerization.

  • The Fix:

    • Cool the oil in an ice bath and scratch the glass side to induce nucleation.

    • Add a non-polar anti-solvent (e.g., Diethyl Ether) to force precipitation.

    • Prevention: Ensure the addition phase stays below 10°C.

Q: My yield is consistently low (<50%). Should I heat the reaction to "push" it? A: ABSOLUTELY NOT.

  • The Science: The formation of dithiocarbamates is an equilibrium process. Heating shifts the equilibrium back to the starting materials (Amine +

    
    ) because the reaction is exothermic (
    
    
    
    ). Furthermore,
    
    
    is highly volatile; heating drives it out of the vessel.
  • The Fix: Increase the reaction time at room temperature, or add a slight excess of

    
     (1.5 eq) to account for volatility loss. Do not reflux unless you are synthesizing specific heterocyclic derivatives that require ring closure.
    
Category B: Reaction Time & Stability

Q: Can I leave the reaction stirring overnight to ensure completion? A: It is risky, particularly if exposed to air.

  • The Science: Dithiocarbamates are electron-rich reducing agents. Extended stirring time (>12 hours) in the presence of atmospheric oxygen can lead to oxidative coupling, forming Thiuram Disulfides (the dimer of your product).

  • The Fix: Limit reaction time to 3–4 hours. If overnight stirring is unavoidable, you must reaction under an inert atmosphere (

    
     or Ar).
    

Q: I am using a primary amine and getting a pungent smell (Isothiocyanate). Why? A: You have triggered the "Hofmann-like" decomposition.

  • The Science: Primary amine dithiocarbamates (

    
    ) retain a proton on the nitrogen. Under heat or in the presence of heavy metal salts, they eliminate 
    
    
    
    to form Isothiocyanates (
    
    
    ).
  • The Fix: Keep the temperature strictly < 25°C. If you need the DTC salt, avoid adding heavy metal Lewis acids until the salt is fully stabilized or isolated.

Module 4: Data & Optimization Matrix

Use this decision matrix to adjust your parameters based on observed results.

ObservationDiagnosisAdjustmentReference
Yellow Precipitate Success. Typical color for DTC salts.Proceed to filtration.[1]
White/Green Precipitate Metal Contamination. Likely formed a complex with trace metals (Fe, Cu) in solvent.[1]Use high-purity solvents; check stir bar coating.[2]
Evolution of

(Rotten egg smell)
Acidic Decomposition. pH has dropped below stability threshold (

).
Add excess base immediately (NaOH/KOH).[3]
Product Melting Point Low Thiuram Impurity. Oxidation occurred.Reduce reaction time; degas solvents.[4]

References

  • Miller, D. M., & Latimer, R. A. (1962). The Kinetics of the Decomposition and Synthesis of Some Dithiocarbamates. Canadian Journal of Chemistry, 40(2), 246–255. Link

  • Hogarth, G. (2012). Metal-dithiocarbamate complexes: chemistry and biological activity. Mini-Reviews in Medicinal Chemistry, 12(12), 1202-1215. Link

  • Joris, S. J., Aspila, K. I., & Chakrabarti, C. L. (1970).[2] Decomposition of monoalkyl dithiocarbamates. The Journal of Physical Chemistry, 74(4), 860-865. Link

  • Al-Malaika, S. (1991). Thiuram Disulfides and Dithiocarbamates.[3][2][4][5][6][7][8] In Mechanisms of Polymer Degradation and Stabilization. Elsevier. Link

Sources

Technical Support Center: Phase Transfer Catalysis for Dithiocarbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Optimization & Troubleshooting of Dithiocarbamate S-Alkylation via PTC

Core Directive & Scope

Welcome to the advanced support module for dithiocarbamate synthesis. You are likely here because you are attempting to synthesize S-alkyl dithiocarbamates (dithiocarbamate esters) or stabilize dithiocarbamate-metal complexes using Phase Transfer Catalysis (PTC).

This reaction involves a biphasic challenge: the formation of the dithiocarbamate anion (


) typically occurs in an aqueous/alkaline phase, while the electrophile (alkyl halide) or metal precursor resides in an organic phase. Without a catalyst, these reactants remain separated, leading to negligible yields or slow kinetics.

This guide provides a self-validating protocol and troubleshooting logic to bridge that phase gap efficiently.

The Mechanism: Interfacial Transfer & Catalyst Selection

To optimize yield, you must understand the "Extraction Mechanism" (Starks' Mechanism). The reaction does not happen in the bulk water phase; it happens in the organic phase or at the interface.

  • Aqueous Phase: The secondary amine reacts with

    
     and Base (NaOH) to form the dithiocarbamate anion (
    
    
    
    ).
  • Interface: The Phase Transfer Catalyst (Quaternary Ammonium Salt,

    
    ) exchanges its anion (
    
    
    
    ) for the lipophilic
    
    
    anion.
  • Organic Phase: The ion pair [

    
    ] migrates into the organic solvent. The 
    
    
    
    attacks the alkyl halide (
    
    
    ), forming the product and releasing the leaving group (
    
    
    ).
  • Recycle:

    
     pairs with 
    
    
    
    and returns to the interface to regenerate.
Visualization: The PTC Cycle

The following diagram illustrates the critical shuttle mechanism you are engineering.

PTC_Mechanism Figure 1: Starks' Extraction Mechanism for Dithiocarbamate Synthesis cluster_aqueous Aqueous Phase (Alkaline) cluster_organic Organic Phase Amine R2NH + CS2 + NaOH DTC_Aq DTC(-) Na(+) Amine->DTC_Aq Formation Q_DTC_Org [Q(+) DTC(-)] (Active Ion Pair) DTC_Aq->Q_DTC_Org Ion Exchange (Interface) QX_Aq Q(+) X(-) Product R2N-CS2-R' (Product) Q_DTC_Org->Product SN2 Reaction RX R'-Y (Electrophile) RX->Product QY_Org Q(+) Y(-) Product->QY_Org Release Y(-) QY_Org->QX_Aq Catalyst Regeneration

Catalyst Selection Guide

Not all "Quats" are equal.[1][2] The choice depends on your electrophile and solvent.

CatalystStructureBest Use CaseNotes
TBAB (Tetrabutylammonium bromide)Symmetric, mod. lipophilicGeneral Purpose. Best for S-alkylation with alkyl bromides/chlorides.Standard "Go-To". Good balance of extraction and accessibility.
Aliquat 336 (Methyltrioctylammonium chloride)Highly lipophilicNon-polar solvents. Use when organic phase is Toluene/Hexane.Can be difficult to remove during workup (forms oils).
TEBA (Triethylbenzylammonium chloride)Less lipophilicHigh Reactivity Electrophiles. Cheaper, but less effective for very non-polar organic phases.
TBAI (Tetrabutylammonium iodide)Iodine counter-ionAVOID (unless necessary).Risk of Poisoning:

binds

tighter than

, stalling the cycle.

Standard Optimization Protocol (SOP)

Objective: Synthesis of S-benzyl diethyldithiocarbamate (Model Reaction). Scale: 10 mmol.

Reagents
  • Diethylamine (1.0 eq)

  • Carbon Disulfide (

    
    ) (1.2 eq) - Excess accounts for volatility.
    
  • Alkyl Halide (Benzyl bromide) (1.0 eq)

  • Base: 50% NaOH (aq) (1.5 eq)

  • Catalyst: TBAB (3-5 mol%)

  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology
  • DTC Formation (The Exotherm Check):

    • Dissolve amine in the organic solvent.[3]

    • Add 50% NaOH solution.

    • Critical Step: Cool to 0-5°C. Add

      
      dropwise .
      
    • Self-Validation: You must observe a color change (usually yellow/pale orange) and a distinct exotherm. If no heat is generated, your

      
       may be degraded or the amine is unreactive.
      
    • Stir vigorously for 30 mins.

  • Catalyst Addition:

    • Add TBAB (solid or solution).

    • Note: The system is now a biphasic mixture containing the

      
       salt (aqueous/interface) and catalyst.
      
  • Alkylation (The Reaction):

    • Add Benzyl bromide dropwise while maintaining temperature <10°C.

    • Allow to warm to Room Temperature (RT) and stir.

    • Monitoring: Spot TLC every 30 mins. Look for the disappearance of the alkyl halide.

  • Workup (Emulsion Breaking):

    • Stop agitation. Layers should separate within 5 minutes.

    • Troubleshooting: If emulsion persists, add brine (saturated NaCl) or a small amount of Methanol.

Troubleshooting & FAQs

Q1: My yield is stuck at ~50%. What is "Catalyst Poisoning"?

A: This is the most common failure mode in PTC. If you are using an Alkyl Iodide or adding Sodium Iodide (Finkelstein conditions), the iodide ion (


) accumulates in the system. The quaternary ammonium cation (

) has a much higher affinity for soft anions like

than for your dithiocarbamate anion.
  • The Trap:

    
     pairs with 
    
    
    
    , becomes "poisoned," and stops shuttling the
    
    
    .
  • The Fix:

    • Switch to Alkyl Bromides or Chlorides.

    • If you must use iodides, increase catalyst loading to 10-15 mol%.

    • Wash the organic phase with fresh concentrated NaOH midway through the reaction to help displace the iodide (less effective).

Q2: I see a yellow precipitate/oil that isn't my product.

A: You are likely forming Thioureas or Isothiocyanates due to decomposition. Dithiocarbamates are acid-sensitive and thermally unstable.

Decomposition Pathway:

  • Desulfurization:

    
     loses 
    
    
    
    (or
    
    
    ) to form an Isothiocyanate (
    
    
    ).
  • Thiourea Formation: The Isothiocyanate reacts with any unreacted amine in the pot to form a symmetric Thiourea (

    
    ).
    

Decomposition Figure 2: Common Decomposition Pathways DTC Dithiocarbamate (RNH-CS2-) ISO Isothiocyanate (R-N=C=S) DTC->ISO Heat / Acid (- H2S) THIO Thiourea (RNH-CS-NHR) ISO->THIO + Amine Amine Excess Amine (RNH2) Amine->THIO

Prevention:

  • Keep temperature < 30°C.[3][4]

  • Ensure excess

    
     is present to push the equilibrium toward the dithiocarbamate.
    
  • Avoid acidic conditions during workup.

Q3: Can I do this in water without organic solvents (Green Chemistry)?

A: Yes. Recent "On-Water" protocols are highly effective for dithiocarbamates.

  • Protocol: Use PEG-400 as the phase transfer medium instead of a chlorinated solvent.

  • Mechanism: PEG forms a "crown-ether-like" complex with the cation (

    
    ), making the 
    
    
    
    "naked" and highly reactive.
  • Benefit: High yields, no toxic DCM, and the product often precipitates as a solid for easy filtration.

Safety Warning: Carbon Disulfide ( )

  • Flash Point: -30°C.

    
     can ignite upon contact with a hot steam pipe or even a hot plate surface. Use oil baths, never hot plates directly. 
    
  • Toxicity: Neurotoxic. Always handle in a functioning fume hood.

  • Incompatibility: Reacts violently with alkali metals and strong oxidizers.

References

  • Starks, C. M. (1971).[5] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195–199. Link

  • Azizi, N., et al. (2007).[6][7] "Waste-Free and Environment-Friendly Uncatalyzed Synthesis of Dithiocarbamates under Solvent-Free Conditions." Synlett, 2007(18), 2797-2800. Link

  • Halpern, M. (2008). "Phase-Transfer Catalysis: Mechanism and Rate Determining Steps." Phase Transfer Catalysis Communications. Link

  • Sassuk, Z., et al. (2019). "Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield." Bioinorganic Chemistry and Applications. Link

  • Guan, X., et al. (2024).[6] "Catalyst/metal/solvent-free methodology for the Markovnikov hydrothiolation... to alkyl dithiocarbamates." Organic Letters, 26, 8323-8328.[6] Link

Sources

Technical Support Center: Green & Efficient Alternatives to DCM for Dithiocarbamate Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative solvents to dichloromethane for dithiocarbamate extraction Content type: Technical Support Center (Troubleshooting & Protocols) Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Shift from Dichloromethane

The transition away from dichloromethane (DCM) is driven by increasing regulatory pressure (EPA bans, REACH restrictions) and toxicity concerns (carcinogenicity, neurotoxicity). For dithiocarbamates (DTCs)—a class of compounds notoriously unstable in acidic environments—DCM has historically been favored for its high solubilizing power and immiscibility with water.

However, 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) have emerged as superior, greener alternatives. 2-MeTHF, in particular, offers a unique advantage: it is bio-based, stable under basic conditions (critical for DTCs), and provides cleaner phase separation than THF.

This guide provides validated protocols for replacing DCM without compromising recovery rates or data integrity.

Solvent Selection Matrix

Use this table to select the optimal solvent based on your analytical end-point (Specific DTC identification vs. Total CS₂ quantification).

FeatureDichloromethane (DCM) 2-Methyltetrahydrofuran (2-MeTHF) Ethyl Acetate (EtOAc) Isooctane / Hexane
Primary Use Legacy extraction (Liquid-Liquid)Recommended Replacement (Liquid-Liquid)General purpose extractionCS₂ Evolution Method (Headspace/Trap)
Polarity ModerateModerate (Similar to DCM/Toluene)Moderate-HighNon-polar
Water Solubility Low (1.3%)Low (14% - decreases w/ temp)High (8.3%) - Risk of emulsionNegligible
DTC Stability GoodExcellent (Stable in alkali)Good (if pH buffered)N/A (Used for CS₂ capture)
Green Profile Poor (Carcinogen, Regulated)Excellent (Bio-based, clean separation)Good (Biodegradable, safe)Moderate (Flammable)
Recovery Potential High (>95%)High (>95%) Moderate (80-90%)High (for CS₂ only)

Decision Framework: Choosing Your Workflow

Before starting, determine if you need to identify the specific parent dithiocarbamate (e.g., Ziram vs. Thiram) or the total dithiocarbamate load (as CS₂).

Solvent_Selection_Tree Start Start: Select Analysis Goal Goal_Specific Identify Specific Parent DTC (e.g., Ziram, Mancozeb) Start->Goal_Specific Goal_Total Quantify Total DTC Load (as CS2) Start->Goal_Total Matrix_Solid Solid Matrix (Crops, Soil) Goal_Specific->Matrix_Solid Matrix_Liquid Aqueous Matrix (Water, Bio-fluids) Goal_Specific->Matrix_Liquid Method_AcidHydrolysis Method: Acid Hydrolysis Solvent: Isooctane Goal_Total->Method_AcidHydrolysis Standard EPA 630 Method_QuEChERS Method: Modified QuEChERS Solvent: Acetonitrile Matrix_Solid->Method_QuEChERS High Throughput Method_LLE Method: Liquid-Liquid Extraction Solvent: 2-MeTHF or EtOAc Matrix_Liquid->Method_LLE High Sensitivity Stabilization Alkaline Stabilization (pH > 10 with EDTA/Cysteine) Method_LLE->Stabilization CRITICAL STEP

Figure 1: Decision tree for selecting the appropriate solvent and extraction method based on analytical requirements.

Validated Protocols

Protocol A: Direct Extraction using 2-MeTHF (High Performance)

Best for: Liquid samples requiring specific identification of parent DTCs (e.g., Ziram, Thiram) by LC-MS/MS.

Scientific Rationale: Dithiocarbamates degrade rapidly in acid.[1] 2-MeTHF is selected here because it forms a clean biphasic system with water (unlike miscible solvents) and preserves the alkaline environment required for stability.

Reagents:

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF), stabilized.[2][3]

  • Buffer: 0.1 M EDTA + 0.5% L-Cysteine (adjusted to pH 10 with NaOH).

  • Salt: Sodium Chloride (NaCl).

Step-by-Step Workflow:

  • Sample Preparation:

    • Aliquot 10 mL of aqueous sample into a centrifuge tube.

    • IMMEDIATELY add 2 mL of Alkaline Buffer (pH 10) . Note: This "freezes" the degradation kinetics.

  • Extraction:

    • Add 10 mL of 2-MeTHF .

    • Add 2 g of NaCl (to drive partitioning into the organic phase).

    • Vortex vigorously for 1 minute.

  • Phase Separation:

    • Centrifuge at 3000 rpm for 5 minutes.

    • Observation: You will see a clear upper organic layer (2-MeTHF). Unlike EtOAc, 2-MeTHF rarely forms persistent emulsions.

  • Collection:

    • Transfer the upper organic layer to a vial containing anhydrous Na₂SO₄ (to remove trace water).

    • Analyze via LC-MS/MS or GC-MS (if derivatized).

Protocol B: Modified CS₂ Evolution using Isooctane

Best for: Total dithiocarbamate quantification (EPA Method 630 equivalent) without DCM.

Scientific Rationale: This method forces the decomposition of DTCs into Carbon Disulfide (CS₂).[4] Isooctane is used as the trap solvent because it is non-polar, has low volatility (reducing evaporative loss during handling), and excellent capture efficiency for CS₂ gas.

Reagents:

  • Hydrolysis Agent: Stannous Chloride (SnCl₂) in HCl.[4][5]

  • Trap Solvent: Isooctane (2,2,4-Trimethylpentane).

Workflow:

  • Place sample in the reaction flask.

  • Setup a vertical condenser and gas scrubber (to remove H₂S interference).

  • Connect the outlet to a trap containing 10 mL Isooctane .

  • Add SnCl₂/HCl to the sample and heat to 80°C for 45 minutes.

  • The evolved CS₂ gas is swept by N₂ flow into the Isooctane trap.[4]

  • Analyze the Isooctane layer directly by GC-ECD or GC-FPD.

Troubleshooting Guide

Issue 1: Low Recovery of Parent Compound

User Question: "I switched from DCM to Ethyl Acetate, but my recovery for Mancozeb dropped to 60%. What is happening?"

Root Cause Analysis:

  • pH Instability: Mancozeb degrades into Ethylenethiourea (ETU) and CS₂ in neutral/acidic water. EtOAc extraction often takes longer than DCM, increasing exposure time to unstable conditions.

  • Solubility Limit: EtOAc has higher water solubility (8.3%) than DCM (1.3%), meaning some of your analyte may remain in the "aqueous" phase if not salted out properly.

Corrective Action:

  • Step 1 (Stabilize): Ensure the aqueous phase is buffered to pH > 10 using EDTA/Cysteine before adding solvent.

  • Step 2 (Salting Out): Saturate the aqueous phase with NaCl. This "salting out" effect reduces the solubility of EtOAc in water and forces the DTC into the organic layer.

  • Step 3 (Alternative): Switch to 2-MeTHF , which has better extraction kinetics for these complexes.

Issue 2: "Oiling Out" or Emulsions

User Question: "My Ethyl Acetate extraction formed a thick emulsion that won't separate. DCM never did this."

Root Cause Analysis: EtOAc lowers the interfacial tension significantly more than DCM, especially in biological or fatty matrices.

Corrective Action:

  • Mechanical: Centrifuge at high speed (>3500 rpm) for 10 minutes.

  • Chemical: Add a small amount (1-2 mL) of Isooctane or Heptane to the EtOAc layer. This lowers the polarity slightly and helps break the emulsion.

  • Prevention: Use 2-MeTHF .[2][6] Its density (0.85 g/mL) vs water (1.0 g/mL) provides a sufficient density gradient, and it is less prone to emulsion formation than EtOAc.

Issue 3: False Positives in CS₂ Method

User Question: "I am detecting dithiocarbamates in my blank broccoli samples using the Isooctane method."

Root Cause Analysis: Brassica vegetables (broccoli, cabbage) contain natural glucosinolates. Under the acid hydrolysis conditions of the CS₂ evolution method, these release CS₂, leading to false positives.[7][8]

Corrective Action:

  • Method Switch: You cannot use the CS₂ evolution method for Brassica. You must use Protocol A (Direct Extraction) with LC-MS/MS to identify the specific parent molecule (e.g., Thiram) rather than the non-specific CS₂ fragment.

FAQ: Common Queries

Q: Can I use Acetonitrile (MeCN) for liquid-liquid extraction? A: Not effectively for LLE, because MeCN is miscible with water. You would need to add significant salts (QuEChERS method) to force phase separation. MeCN is excellent for solid samples (crops) but 2-MeTHF is superior for liquid water samples.

Q: Is 2-MeTHF compatible with my GC-MS? A: Yes. 2-MeTHF has a boiling point of 80°C (higher than DCM's 40°C).[2] You may need to adjust your solvent delay time and initial oven temperature to ensure the solvent peak clears before your analytes elute.

Q: How do I dispose of 2-MeTHF waste? A: Unlike chlorinated DCM (which requires expensive segregation), 2-MeTHF is a non-halogenated solvent. It can often be grouped with general organic non-halogenated waste streams, reducing disposal costs.

References

  • US Environmental Protection Agency. (1993). Method 630.1: The Determination of Dithiocarbamates Pesticides in Municipal and Industrial Wastewater. EPA.[8] Link

  • Papadopoulou-Mourkidou, E., et al. (2006). Application of microwave-assisted extraction for the analysis of dithiocarbamates. Acta Chimica Slovenica. Link

  • Crnogorac, G., & Schwack, W. (2009). Residue analysis of dithiocarbamate fungicides. Trends in Analytical Chemistry. Link

  • Sneddon, H. F., et al. (2020). Chlorinated solvents: their advantages, disadvantages, and alternatives in organic and medicinal chemistry. Chemical Reviews. Link

  • Ayala, N., et al. (2012). Preparation of Isoamyl Acetate by Reaction-Distillation Using Ionic Liquid as Catalyst.[9] Advanced Materials Research.[9] Link

Sources

Technical Support Center: Optimization of 2-Chlorophenyl Isothiocyanate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing impurities in the reaction of 2-chloroaniline with carbon disulfide (


).
Target Product:  2-Chlorophenyl Isothiocyanate (primary intermediate for benzothiazoles and urea derivatives).
Primary Impurity:  1,3-bis(2-chlorophenyl)thiourea (Sym-diarylthiourea).

Introduction: The Chemistry of Control

Welcome to the Technical Support Center. You are likely here because your reaction of 2-chloroaniline with


 has yielded a mixture of the desired isothiocyanate and the stubborn symmetrical thiourea impurity.

The reaction of 2-chloroaniline is distinct from simple aniline due to the ortho-chloro substituent. This group exerts both an electron-withdrawing inductive effect (reducing nucleophilicity) and a steric hindrance effect. Consequently, the initial attack on


 is slower, creating a "danger zone" where unreacted amine can compete for the newly formed product, leading to dimerization (thiourea formation).

This guide provides a self-validating protocol designed to decouple the formation of the intermediate (dithiocarbamate) from the final elimination step, thereby minimizing impurity profiles.

Module 1: The "Gold Standard" Protocol

Methodology: Tosyl Chloride (TsCl) Mediated Desulfurization.[1] Why this works: This method separates the reaction into two distinct kinetic phases. By forcing complete conversion to the dithiocarbamate salt before triggering the formation of the isothiocyanate, you remove the free amine required to form the thiourea impurity.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
2-Chloroaniline Substrate1.0Limiting reagent.
Carbon Disulfide (

)
Electrophile2.5 - 3.0 Critical: Excess drives equilibrium to dithiocarbamate.
Triethylamine (

)
Base2.0 - 2.5Captures protons; stabilizes dithiocarbamate salt.
Tosyl Chloride (TsCl) Desulfurizing Agent1.0 - 1.1Triggers elimination to isothiocyanate.
THF or DCM SolventN/AAnhydrous preferred to prevent TsCl hydrolysis.
Step-by-Step Workflow
  • Dithiocarbamate Formation (The "Safe" Phase):

    • Dissolve 2-chloroaniline (1.0 eq) and

      
       (2.5 eq) in THF.
      
    • Cool to

      
      .
      
    • Add

      
       (3.0 eq) dropwise.[2]
      
    • CRITICAL CHECKPOINT: Stir for at least 2–4 hours (longer than unsubstituted aniline). Due to the ortho-Cl steric hindrance, you must ensure the amine is fully consumed before proceeding. Monitor by TLC/HPLC. You should see the disappearance of the amine peak.

  • Desulfurization (The Elimination Phase):

    • Maintain temperature at

      
      .
      
    • Dissolve TsCl (1.1 eq) in a minimal amount of THF and add dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 1 hour.

    • Mechanism:[1][2][3][4][5][6][7][8] The dithiocarbamate attacks TsCl, forming a mixed anhydride intermediate which rapidly collapses to the isothiocyanate, expelling

      
       and elemental sulfur is not formed (unlike oxidative methods).
      
  • Workup:

    • Add 1N HCl (to quench excess base/amine traces).

    • Extract with DCM or EtOAc.

    • Wash with brine, dry over

      
      .
      
    • Concentrate. The product (2-chlorophenyl isothiocyanate) is usually a liquid/oil that can be distilled or used crude.

Module 2: Troubleshooting Dashboard

Use this section to diagnose specific failure modes in your current experiment.

Issue 1: High levels of 1,3-bis(2-chlorophenyl)thiourea
  • Symptom: White solid precipitate forms during the reaction; mass spec shows dimer (

    
    ).
    
  • Root Cause: "Amine Leakage." The isothiocyanate was generated while free 2-chloroaniline was still present.

  • Corrective Action:

    • Increase

      
      :  Push the stoichiometry to 5.0 eq. 
      
      
      
      is cheap and easy to remove; thiourea is not.
    • Two-Stage Confirmation: Do NOT add the desulfurizing agent (TsCl, DCC, etc.) until HPLC confirms <1% remaining 2-chloroaniline.

    • Dilution: Run the reaction more dilute (0.1 M) to reduce the kinetics of the intermolecular dimerization.

Issue 2: Low Conversion / Starting Material Recovery
  • Symptom: Reaction stalls at the dithiocarbamate stage or amine remains unreacted.

  • Root Cause: Steric hindrance of the 2-chloro group is preventing the initial attack on

    
    .
    
  • Corrective Action:

    • Stronger Base: Switch from

      
       to DBU  (1.0 eq) or NaH  (careful addition). The dithiocarbamate anion needs robust stabilization.
      
    • Time/Temp: Extend the first step (pre-TsCl) to 12 hours or gently warm to

      
      before adding TsCl (cool back down for TsCl addition).
      
Issue 3: Sulfur Contamination
  • Symptom: Yellow solid precipitates that are difficult to filter; product contaminated with

    
    .
    
  • Root Cause: Using oxidative desulfurization methods (e.g.,

    
    , 
    
    
    
    ) or decomposition of
    
    
    .
  • Corrective Action:

    • Switch Reagents: Move to the TsCl method (described above) or Ethyl Chloroformate . These elimination mechanisms do not produce elemental sulfur as a byproduct.

Module 3: Visualizing the Pathway

The following diagrams illustrate the kinetic competition between the desired product and the impurity.

Figure 1: Reaction Mechanism & Impurity Pathways

ReactionPathways Amine 2-Chloroaniline DTC Dithiocarbamate Salt Amine->DTC Step 1: Slow Attack (Steric Hindrance) Impurity 1,3-bis(2-chlorophenyl) thiourea (Major Impurity) Amine->Impurity Leakage CS2 CS2 (Excess) CS2->DTC Product 2-Chlorophenyl Isothiocyanate (Target) DTC->Product Step 2: Elimination (-TsOH, -Cl-) TsCl Tosyl Chloride (Desulfurizer) TsCl->Product Product->Impurity Reaction with Residual Amine

Caption: The critical control point is preventing the "Reaction with Residual Amine" pathway by ensuring complete consumption of Amine in Step 1.

Figure 2: Troubleshooting Decision Tree

DecisionTree Start Analyze Reaction Outcome CheckImpurity Is Thiourea Present? Start->CheckImpurity CheckYield Is Yield Low? CheckImpurity->CheckYield Low Impurity YesThiourea Yes: >5% CheckImpurity->YesThiourea High Impurity YesYield Yes: <50% CheckYield->YesYield Poor Conversion Success Product Pure CheckYield->Success Good Yield Action1 Increase CS2 to 5 eq. Extend Step 1 Time. YesThiourea->Action1 CheckBase Check Base Strength YesYield->CheckBase Action2 Switch TEA -> DBU or Aqueous K2CO3 CheckBase->Action2

Caption: Logic flow for diagnosing reaction failures based on impurity profile and yield data.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use aqueous conditions for this reaction to be "Greener"? A: Yes. The "aqueous


" method is a viable alternative.
  • Protocol: Mix amine and

    
     (2 eq) in water.[2] Add 
    
    
    
    dropwise.[2] Stir 2-4 hours. Cool to
    
    
    , then add TsCl dissolved in a small amount of DCM or Acetone.
  • Caveat: For 2-chloroaniline , the aqueous method may suffer from solubility issues due to the lipophilic nature of the chlorinated aromatic ring. If conversion is low, add a phase transfer catalyst (TBAB) or switch to the THF method described in Module 1.

Q: Why not use DCC (Dicyclohexylcarbodiimide) instead of TsCl? A: DCC is effective but produces DCU (dicyclohexylurea) as a byproduct, which is notoriously difficult to remove from the product mixture. TsCl produces water-soluble salts (


, 

) that wash away easily during extraction, resulting in higher purity crude.

Q: Is the 2-chloro substituent dangerous during the reaction? A: Chemically, it is stable. However, it deactivates the ring. This means you must be patient. Do not rush the addition of the desulfurizing agent. If you rush, you guarantee thiourea formation.

References

  • Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts.[1][9] The Journal of Organic Chemistry, 72(10), 3969–3971.

  • Munch, H., Hansen, J. S., Pittelkow, M., Christensen, J. B., & Boas, U. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(19), 3117-3119.

  • Li, Z., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions.[2] Beilstein Journal of Organic Chemistry, 8, 61–70.

Sources

Stability of ethyl N-(2-chlorophenyl)carbamodithioate in acidic vs. alkaline medium

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: DTC-ESTER-2CL-STAB

Status: Active Guide Audience: Medicinal Chemists, Agrochemical Researchers, Formulation Scientists

Executive Summary

Ethyl N-(2-chlorophenyl)carbamodithioate is a dithiocarbamate ester (also known as a dithiourethane). Unlike dithiocarbamate salts (which decompose rapidly in milliseconds to seconds in acid), this ester exhibits moderate stability due to the covalent ethyl attachment. However, it remains susceptible to distinct degradation pathways driven by pH extremes.

  • Acidic Medium: Subject to hydrolytic cleavage yielding the aniline derivative and carbon disulfide/thiol species.

  • Alkaline Medium: Prone to E1cB elimination , generating 2-chlorophenyl isothiocyanate (a reactive electrophile) and ethyl thiolate.

  • Structural Nuance: The 2-chloro substituent provides steric protection (ortho-effect) that retards nucleophilic attack compared to para-isomers, but its electron-withdrawing nature increases the acidity of the N-H proton, accelerating alkaline decomposition.

Module 1: Acidic Medium (pH < 4.0)

The Issue: "Protonation Trap" & Hydrolysis

Symptom: Gradual loss of parent compound peak in HPLC; appearance of 2-chloroaniline; potential sulfurous odor (


 or EtSH).
Mechanism: Acid-Catalyzed Hydrolysis (A1 / AAc2)

In acidic environments, the sulfur atom of the thiocarbonyl (


) or the nitrogen atom is protonated. While dithiocarbamate salts decompose via zwitterionic intermediates almost instantly, the ester requires water to attack the protonated thiocarbonyl carbon.
  • Protonation:

    
     binds to the 
    
    
    
    sulfur (most basic site) or Nitrogen.
  • Nucleophilic Attack: Water attacks the activated central carbon.

  • Collapse: The tetrahedral intermediate collapses, cleaving the C-N or C-S bond.

  • Products: 2-Chloroaniline, Carbon Disulfide (

    
    ), and Ethanol/Ethyl Mercaptan.
    
Troubleshooting Guide: Acidic Stability
ObservationProbable CauseCorrective Action
Rapid degradation (< 1 hr) pH < 2.0 or high temperature.Buffer to pH 4-6. Avoid strong mineral acids (HCl,

). Use organic acids (Acetic) if acidification is necessary.
Split peaks in LC-MS Rotamers (common in thioamides) vs. Degradation.Run NMR at elevated temp (e.g., 50°C) to coalesce rotamers. If peaks remain split, it is degradation.
Inconsistent Kinetics Catalysis by buffer ions.Verify if the buffer anion acts as a nucleophile. Switch to non-nucleophilic buffers (e.g., MES, Citrate).
Visual: Acidic Decomposition Pathway

AcidPath Figure 1: Acid-Catalyzed Hydrolysis Mechanism Substrate Ethyl N-(2-Cl-Ph) Carbamodithioate Protonated [Protonated Intermediate] Activated C=S Substrate->Protonated + H+ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O Products 2-Chloroaniline + CS2 + EtSH Tetrahedral->Products Hydrolysis

Module 2: Alkaline Medium (pH > 8.0)

The Issue: "The Isothiocyanate Gateway"

Symptom: Appearance of a new, less polar (later eluting) peak in Reverse Phase HPLC. UV spectrum shift (loss of dithiocarbamate characteristic absorption).

Mechanism: E1cB Elimination

This is the most critical instability pathway for N-monosubstituted dithiocarbamate esters. The 2-chloro group (electron-withdrawing) makes the N-H proton more acidic (


). Bases (OH-, Carbonate, Amines) deprotonate the nitrogen, triggering the elimination of the ethyl thiolate group.


Result: Formation of 2-Chlorophenyl Isothiocyanate . This species is highly reactive toward nucleophiles (amines, thiols) in your assay buffer, leading to "false" biological activity or covalent modification of proteins.

Troubleshooting Guide: Alkaline Stability
ObservationProbable CauseCorrective Action
New Lipophilic Peak Isothiocyanate formation (E1cB).CRITICAL: Lower pH to < 7.5 immediately. This reaction is reversible only if thiolate is still present, but usually, it is irreversible in open systems.
Loss of Activity Hydrolysis of the Isothiocyanate.If the isothiocyanate forms, it will eventually hydrolyze to the urea or amine. Monitor for 2-chloroaniline accumulation.
Assay Interference Covalent binding.The isothiocyanate is an electrophile. Avoid buffers with primary amines (Tris, Glycine) which will react with it. Use Phosphate or HEPES.
Visual: Alkaline Elimination Pathway

BasePath Figure 2: Base-Promoted E1cB Elimination to Isothiocyanate Substrate Ethyl N-(2-Cl-Ph) Carbamodithioate Anion [N-Anion Intermediate] (Deprotonated) Substrate->Anion + Base (OH-) (Fast Equilibrium) Isothiocyanate 2-Chlorophenyl Isothiocyanate (R-N=C=S) Anion->Isothiocyanate Elimination (E1cB) Thiolate Ethyl Thiolate (EtS-) Anion->Thiolate Leaving Group

Module 3: Experimental Protocols

Protocol A: pH-Rate Profile Determination

Use this to validate the stability window for your specific formulation.

  • Stock Preparation: Dissolve 10 mg of Ethyl N-(2-chlorophenyl)carbamodithioate in 1 mL Acetonitrile (ACN).

  • Buffer Prep: Prepare 50 mM buffers: Citrate (pH 3, 4, 5), Phosphate (pH 6, 7, 8), Borate (pH 9, 10). Note: Ensure constant ionic strength (I=0.1M) using KCl.

  • Incubation: Add 10 µL Stock to 990 µL of each buffer (Final conc: 100 µg/mL). Incubate at 25°C and 37°C.

  • Sampling: Inject 10 µL into HPLC at t=0, 1h, 4h, 8h, 24h.

  • Detection: Monitor at 254 nm (aromatic) and 280 nm (dithiocarbamate region).

  • Analysis: Plot

    
     vs. Time. The slope 
    
    
    
    gives the half-life (
    
    
    ).
Protocol B: Isothiocyanate Trapping (Alkaline Confirmation)

Use this if you suspect decomposition in basic media.

  • Reaction: Incubate compound in pH 9.0 borate buffer for 2 hours.

  • Derivatization: Add excess n-butylamine (reacts with isothiocyanates to form stable thioureas).

  • Analysis: Analyze by LC-MS.

  • Confirmation: Look for the mass of the butyl-thiourea adduct:

    • Parent MW: ~259.7 Da

    • Isothiocyanate MW: ~169.6 Da

    • Adduct MW:

      
      .
      
    • If you see Mass 242.7, the E1cB mechanism is active.

FAQ: Frequently Asked Questions

Q: Can I store this compound in DMSO? A: Yes, but ensure the DMSO is anhydrous and acid-free. DMSO is hygroscopic; absorbed water can trigger slow hydrolysis. Store at -20°C.

Q: Does the 2-Chloro group make it more stable than the unsubstituted phenyl analog? A: It depends on the pH.

  • In Acid: Yes. The 2-Cl group is electron-withdrawing, reducing the basicity of the nitrogen/sulfur, making protonation (the first step of hydrolysis) less favorable.

  • In Base: No. The electron-withdrawing group makes the N-H proton more acidic, accelerating the elimination to the isothiocyanate.

Q: I see two peaks in my NMR spectrum in


. Is it degrading? 
A:  Likely not. Dithiocarbamates exhibit restricted rotation  around the N-C(S) bond due to significant double-bond character. This creates rotamers (cis/trans-like).
  • Test: Warm the NMR tube to 50°C. If the peaks coalesce into a sharp singlet, it is rotamerism, not degradation.

References

  • Thorn, G. D., & Ludwig, R. A. (1962).[1][2] The Dithiocarbamates and Related Compounds. Elsevier Publishing. (The foundational text on DTC chemistry, establishing the acid/base decomposition pathways).

  • Joris, S. J., Aspila, K. I., & Chakrabarti, C. L. (1970).[1][3] Decomposition of monoalkyl dithiocarbamates. Journal of Physical Chemistry, 74(4), 860–865.[1] Link (Establishes the kinetics of N-substituted DTC decomposition).

  • Castro, E. A. (1999).[1] Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles.[1] Chemical Reviews, 99(12), 3505–3524. Link (Detailed mechanism of E1cB elimination in thiocarbonyl esters).

  • Humeres, E., et al. (1998).[1] Mechanisms of Acid Decomposition of Dithiocarbamates. The Journal of Organic Chemistry, 63(5), 1598–1603. Link (Specifics on the protonation and cleavage mechanisms in acidic media).

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Dithiocarbamates.

Sources

Validation & Comparative

Definitive Structural Confirmation of Ethyl N-(2-chlorophenyl)carbamodithioate via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive protocol for confirming the structure of ethyl N-(2-chlorophenyl)carbamodithioate (ECDTC). It compares X-ray crystallography against spectroscopic alternatives, detailing why X-ray is the requisite "Gold Standard" for resolving the specific tautomeric and steric ambiguities inherent to ortho-substituted dithiocarbamates.

Executive Summary: The Structural Challenge

In drug development, dithiocarbamates are privileged scaffolds due to their metal-chelating properties and bioactivity (antifungal, anticancer). However, ethyl N-(2-chlorophenyl)carbamodithioate presents a specific characterization challenge:

  • Tautomeric Ambiguity: In solution, the compound can equilibrate between the thione (N-C=S) and thiol (N=C-SH) forms, complicating NMR interpretation.

  • Ortho-Steric Hindrance: The chlorine atom at the 2-position introduces significant steric strain, forcing the phenyl ring out of planarity with the dithiocarbamate core. This conformation critically dictates the molecule's binding affinity to biological targets but cannot be accurately predicted by 2D NMR.

Recommendation: While NMR and IR provide functional group verification, Single Crystal X-ray Diffraction (SC-XRD) is the only method that provides absolute confirmation of the tautomeric state, bond orders, and the critical torsion angle induced by the 2-chloro substituent.

Comparative Analysis: Why X-ray is Non-Negotiable[1]

The following table contrasts the capabilities of standard characterization techniques for this specific molecule.

Feature to Verify1H/13C NMR (Solution) FT-IR (Solid/Oil) X-ray Crystallography (Solid)
Tautomeric State Ambiguous. Rapid proton exchange often averages signals.Inferred. Presence of

(N-H) vs

(S-H) is indicative but not quantitative.
Definitive. Directly measures C=S vs C-S bond lengths to 0.001 Å precision.
Conformation Indirect. NOE signals can suggest proximity but not exact angles.None. Absolute. Measures the exact

torsion angle between phenyl ring and dithiocarbamate plane.
Intermolecular Forces None. Solvation disrupts native H-bonding.[1]Qualitative. Broadening of N-H bands suggests H-bonding.[1]Visualized. Maps the supramolecular N-H...S dimer network critical for solid-state stability.
Ortho-Cl Position Inferred via coupling constants.None. Direct Mapping. Confirms the Cl is at C2 and not C3/C4 (regioisomerism check).
Decision Logic: The Tautomer Trap

The dithiocarbamate core resonates between three forms. Only X-ray crystallography can freeze and measure the bond lengths to determine the dominant contributor:

  • Form A (Thione):

    
     (Expected Solid State)
    
  • Form B (Thiol):

    
    
    
  • Form C (Zwitterion):

    
    
    

Critical Insight: For the 2-chlorophenyl derivative, the electron-withdrawing Cl atom reduces the double-bond character of the C-N bond. X-ray data allows you to calculate the Bond Order exactly, validating the electronic influence of the ortho-substituent.

Experimental Protocol

Phase 1: Synthesis & Crystallization (The Pre-requisite)

Objective: Obtain single crystals suitable for diffraction (dimensions > 0.1 mm).

Synthesis Pathway:

  • Reactants: 2-Chloroaniline (1.0 eq),

    
     (1.2 eq), 
    
    
    
    (1.2 eq) in water/ethanol at 0°C.
  • Intermediate: Formation of Sodium N-(2-chlorophenyl)dithiocarbamate (yellow precipitate).

  • Alkylation: Add Ethyl Bromide (1.1 eq) and stir at room temperature for 2 hours.

  • Workup: Extract with

    
    , wash with brine, dry over 
    
    
    
    .

Crystallization Protocol (Self-Validating):

  • Method: Slow Evaporation.[1]

  • Solvent System: Ethanol:Chloroform (3:1 v/v). The chloroform solubilizes the organic bulk, while ethanol encourages H-bond formation.

  • Validation: Check crystals under a polarizing microscope. Extinction (blinking from light to dark upon rotation) confirms crystallinity. If crystals remain dark (isotropic), they are amorphous/glass and unsuitable.

Phase 2: X-ray Data Collection
  • Instrument: Bruker D8 QUEST or equivalent (Mo-K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (Liquid Nitrogen stream).

    • Reasoning: The 2-chloro substituent is heavy and prone to thermal vibration. Low temperature freezes this motion, preventing "smearing" of the electron density map around the Cl atom.

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction, which is critical due to the high absorption coefficient (

    
    ) of Sulfur and Chlorine.
    
Phase 3: Structure Refinement (The Analysis)
  • Software: SHELXT (Solution) and SHELXL (Refinement).

  • Key Check: Locate the H-atom on Nitrogen. Do not place it geometrically. Locate it in the Difference Fourier Map (

    
    ) to confirm it is bonded to N (Thione form) and not S (Thiol form).
    

Visualizing the Structural Logic

The following diagram illustrates the decision workflow for confirming the structure.

G Start Synthesized Product (Crude Solid) Cryst Crystallization (EtOH/CHCl3 Slow Evap) Start->Cryst Check Microscopy Check: Birefringence? Cryst->Check Check->Cryst No (Amorphous) -> Change Solvent XRD X-Ray Diffraction (Mo-Ka, 100K) Check->XRD Yes (Crystalline) Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement Checks: 1. R1 < 0.05 2. Locate H on N Solve->Refine Result CONFIRMED STRUCTURE: Ethyl N-(2-chlorophenyl)carbamodithioate Refine->Result Passes Quality Checks

Caption: Workflow for the structural confirmation of dithiocarbamates, emphasizing the critical microscopy checkpoint before data collection.

Structural Results: What to Expect & Verify

When analyzing your crystallographic data, compare your metrics against these standard values for N-aryl dithiocarbamates. Deviations > 0.02 Å or > 5° require chemical explanation (e.g., packing forces).

A. Bond Lengths (The Tautomer Proof)

The central


 core defines the chemistry.
BondExpected Length (Å)Interpretation
C(1)=S(1) 1.66 – 1.68 Typical for C=S double bond . If > 1.72 Å, suggests thiol character or metal coordination.
C(1)-S(2) 1.75 – 1.78 Typical for C-S single bond .
N(1)-C(1) 1.33 – 1.36 Partial double bond character (resonance). Shorter than a standard C-N single bond (1.47 Å).
B. The "Ortho-Effect" (Torsion Angles)

This is the unique feature of your 2-chloro derivative.

  • Parameter: Torsion angle

    
     (C2-C1-N1-C(S)).
    
  • Expected Value: 45° – 90° .[1]

  • Reasoning: Unlike the para-chloro isomer (which can be planar,

    
    ), the ortho-chloro atom sterically clashes with the sulfur or the N-H proton. The phenyl ring must twist out of the plane to relieve this strain.
    
  • Impact: This twist breaks the conjugation between the phenyl ring and the dithiocarbamate, potentially increasing the electron density on the Nitrogen compared to planar analogs.

C. Supramolecular Architecture

Look for Centrosymmetric Dimers .

  • Mechanism:

    
     Hydrogen Bonds.[1]
    
  • Geometry: Two molecules typically pair up in a "head-to-tail" fashion across a center of inversion.[1]

  • Distance: The

    
     distance is typically 2.4 – 2.6 Å , significantly shorter than the van der Waals sum (3.0 Å).
    

References

  • Tiekink, E. R. T. (2008). The rich structural chemistry of dithiocarbamate ligands. CrystEngComm , 10, 1853.

    • Foundational text on dithiocarbamate bond lengths and coordin
  • Hoggarth, E. (1949). The reaction of aryl isothiocyanates with alcohols and amines. Journal of the Chemical Society , 1160-1163.

    • Classic reference for the synthesis logic of thiocarbamate deriv
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B , 58(3), 380-388.

    • Source for standard bond length comparisons (C=S vs C-S).
  • PubChem Compound Summary. Dithiocarbamate. National Center for Biotechnology Information.[1]

    • General chemical and physical property data for the dithiocarbam

Sources

Technical Guide: Purity Analysis of Synthesized Ethyl N-(2-chlorophenyl)carbamodithioate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Synthesizing Ethyl N-(2-chlorophenyl)carbamodithioate involves creating a dithiocarbamate ester—a class of compounds notorious for their thermal lability and susceptibility to hydrolysis. While traditional methods like Gas Chromatography (GC) or elemental analysis (CS₂ evolution) are common in industrial settings, they often fail to distinguish between the target molecule and its degradation products (such as isothiocyanates) or structural isomers.

The Solution: High-Performance Liquid Chromatography (HPLC) offers a non-destructive, specific, and quantitative approach. By operating at ambient temperatures and utilizing high-resolution stationary phases, HPLC allows for the precise isolation of the target ester from unreacted starting materials (2-chloroaniline) and potential side products (thioureas or disulfides).

Guide Scope: This document provides a comparative analysis of HPLC against alternative techniques, followed by a validated, step-by-step protocol for method development, grounded in ICH Q2(R1) standards.

Part 1: Comparative Analysis of Analytical Techniques

The following table contrasts the efficacy of HPLC against common alternatives for the purity analysis of dithiocarbamate esters.

Table 1: Performance Matrix
FeatureHPLC-UV (Recommended) Gas Chromatography (GC) 1H-NMR Spectroscopy CS₂ Evolution (Acid Hydrolysis)
Primary Mechanism Partitioning (Polarity)Volatility & Thermal StabilityMagnetic Nuclei ResonanceChemical Decomposition
Specificity High. Resolves target from isomers and degradation products.Low to Medium. Risk of on-column thermal degradation.High. Excellent for structural confirmation.None. "Sum parameter" method; detects total CS₂ source.
Thermal Stress None. Ambient operation preserves the dithiocarbamate moiety.High. Dithiocarbamates often decompose to isothiocyanates at injector temps >150°C.None. N/A (Destructive)
Quantitation Limit < 0.05% (Trace impurity detection).~0.1% (if stable).~1-2% (Low sensitivity for trace impurities).N/A (Assay only).
Suitability Purity & Impurity Profiling. Volatile impurity check only.Structural ID.Total Assay (Stoichiometry).
Decision Workflow: Why HPLC?

The following diagram illustrates the logical pathway for selecting HPLC over GC for this specific molecule, highlighting the thermal instability risk.

AnalysisSelection Start Sample: Ethyl N-(2-chlorophenyl)carbamodithioate Q1 Is the sample thermally stable >150°C? Start->Q1 GC Gas Chromatography (GC) Q1->GC Yes (Rare for DTCs) HPLC HPLC (Reverse Phase) Q1->HPLC No (Typical for DTCs) Degradation Risk: Degradation to 2-chlorophenyl isothiocyanate GC->Degradation Outcome Outcome: Accurate Purity Profile (Intact Molecule) HPLC->Outcome

Figure 1: Decision matrix for selecting analytical methods for thermally labile dithiocarbamates.

Part 2: HPLC Method Development & Protocol

The Chemical Logic (Causality)
  • Stationary Phase (C18): The ethyl ester moiety renders the molecule moderately lipophilic. A C18 (Octadecylsilane) column provides sufficient retention to separate the product from the more polar starting material (2-chloroaniline).

  • Mobile Phase (Acetonitrile/Water): Methanol is avoided as a primary solvent because dithiocarbamates can undergo transesterification or solvolysis in alcohols over long periods. Acetonitrile (ACN) is aprotic and safer for stability.

  • pH Control: Dithiocarbamates are unstable in acidic media (decomposing to amine + CS₂). The mobile phase should be neutral or slightly buffered (pH 6.5–7.5) to prevent on-column hydrolysis.

Standard Operating Procedure (SOP)

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q or HPLC Grade)

  • Ammonium Acetate (Buffer)

  • Reference Standard: Ethyl N-(2-chlorophenyl)carbamodithioate (>98% purity confirmed by NMR).

Instrument Conditions:

ParameterSetting
Column C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Waters XBridge)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 7.0)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 25°C (Ambient) - Critical to prevent degradation
Detection UV-Vis Diode Array (DAD) at 254 nm (aromatic) and 280 nm (N-C=S bond)
Injection Vol 10 µL

Gradient Profile:

  • 0-2 min: 40% B (Isocratic hold)

  • 2-15 min: 40% → 90% B (Linear gradient)

  • 15-20 min: 90% B (Wash)

  • 20-21 min: 90% → 40% B (Re-equilibration)

  • 21-25 min: 40% B (Equilibration)

Experimental Workflow Diagram

HPLCWorkflow Sample Crude Synthesized Product Prep Sample Prep: Dissolve in ACN (1 mg/mL) Filter (0.22 µm PTFE) Sample->Prep Inject Injection (10 µL) Prep->Inject Separation C18 Column Separation (Gradient Elution) Inject->Separation Detect UV Detection (254 nm) Separation->Detect Data Data Analysis: Integration & % Area Calc Detect->Data

Figure 2: Step-by-step experimental workflow for HPLC analysis.

Part 3: Validation & Self-Verifying Systems

To ensure "Trustworthiness" (as per E-E-A-T), the method must be validated according to ICH Q2(R1) guidelines [1].

System Suitability Test (SST)

Before running samples, inject the standard 5 times.

  • Requirement: Relative Standard Deviation (RSD) of peak area ≤ 2.0%.

  • Tailing Factor: Must be < 1.5 (Dithiocarbamates can tail due to metal activity; if high, add 5mM EDTA to mobile phase).

Linearity & Range

Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Specificity (Forced Degradation)

To prove the method detects impurities:

  • Acid Hydrolysis: Treat a small aliquot with 0.1N HCl. Expect the main peak to disappear and new peaks (amine/CS₂) to appear.

  • Validation: The method is specific if the main peak is spectrally pure (using DAD purity check) and separated from degradation products.

Part 4: Troubleshooting Common Issues

ObservationRoot CauseCorrective Action
Peak Splitting Sample solvent too strong.Dissolve sample in Mobile Phase A:B ratio (50:50) instead of 100% ACN.
Broad/Tailing Peak Metal chelation by dithiocarbamate.[1]Flush column; ensure Mobile Phase contains ammonium acetate; consider PEEK tubing if severe.
Extra Peak at RT ~ 2-3 min Hydrolysis product (2-chloroaniline).Check sample stability; ensure autosampler is not too warm; prepare fresh samples.

References

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. [Link]

  • Nolan, S. et al. "Stability and degradation of dithiocarbamate fungicides." Journal of Agricultural and Food Chemistry. (Contextual grounding on DTC instability).
  • PubChem. "p-Chlorophenyl (2-(ethylthio)ethyl)carbamate Compound Summary."[2] (Structural analogue properties). [Link]

Sources

Comparing the antifungal activity of ethyl N-(2-chlorophenyl)carbamodithioate to mancozeb

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a head-to-head comparison between the industry-standard fungicide Mancozeb (a polymeric ethylenebis(dithiocarbamate) complex) and Ethyl N-(2-chlorophenyl)carbamodithioate (herein referred to as ECPD ), a monomeric, lipophilic dithiocarbamate ester.

While Mancozeb remains the gold standard for broad-spectrum surface protection, ECPD represents a class of N-aryl dithiocarbamate esters designed for enhanced membrane permeability. The critical differentiator lies in their degradation pathways: Mancozeb generates ethylenethiourea (ETU), a toxicological concern, whereas ECPD avoids ETU formation due to its structural lack of an ethylene bridge, offering a potentially safer toxicological profile while maintaining multi-site antifungal activity.

Chemical & Physicochemical Comparison

To understand the biological performance, one must first analyze the structural divergence.

FeatureMancozeb (Standard) ECPD (Candidate)
IUPAC Name Manganese ethylenebis(dithiocarbamate) (polymeric) complex with zinc saltEthyl N-(2-chlorophenyl)carbamodithioate
Structure Type Polymeric Coordination Complex. Lattice structure of Mn/Zn linked by dithiocarbamate bridges.Monomeric Ester. A single organic molecule with a covalent ester linkage.
Solubility Insoluble in water and most organic solvents.[1] Forms a suspension.Low water solubility; High solubility in organic solvents (Acetone, DMSO, Chloroform).
Lipophilicity Low (Surface active).High (Membrane penetrant). The 2-Cl phenyl group enhances lipophilicity.
Stability Stable in dry state; degrades rapidly in moisture/acid to release isothiocyanates.Hydrolytically stable in neutral pH; releases isothiocyanate enzymatically or at high pH.
Structural Implications
  • Mancozeb: Its polymeric nature creates a "rainfast" film on leaf surfaces, acting as a residual barrier. It does not easily penetrate plant tissue.

  • ECPD: The lipophilic 2-chlorophenyl moiety allows for potential cuticular penetration, suggesting curative or translaminar activity that Mancozeb lacks.

Mechanism of Action (MOA)

Both compounds function as Type M (Multi-site) inhibitors according to FRAC (Fungicide Resistance Action Committee) codes.[2] They act as "thiol reactants," but their activation pathways differ.

The Activation Pathway

Both compounds are pro-drugs. They must decompose to release the active toxicant: an isothiocyanate .

  • Mancozeb: Hydrolyzes to form ethylene diisothiocyanate (EDI) and ethylenethiourea (ETU). EDI inactivates fungal enzymes by binding to sulfhydryl (-SH) groups.[3]

  • ECPD: Undergoes ester hydrolysis (or enzymatic cleavage) to release 2-chlorophenyl isothiocyanate . This is a potent electrophile that rapidly carbamoylates essential thiols in fungal respiration enzymes (e.g., succinate dehydrogenase).

MOA_Pathway Mancozeb Mancozeb (Polymeric) Hydrolysis Hydrolysis / Acid Mancozeb->Hydrolysis ECPD ECPD (Monomeric Ester) Enzyme Fungal Esterase ECPD->Enzyme EDI Ethylene Diisothiocyanate Hydrolysis->EDI Activation ETU ETU (Toxic Metabolite) Hydrolysis->ETU Degradation Cl_ITC 2-Chlorophenyl Isothiocyanate Enzyme->Cl_ITC Bioactivation Target Inhibition of -SH Enzymes EDI->Target Cl_ITC->Target

Figure 1: Comparative Activation Pathway. Note that ECPD avoids the formation of ETU.

Experimental Protocols

To validate the antifungal efficacy, the following self-validating protocols are recommended. These assays measure mycelial growth inhibition and spore germination.

Experiment A: Poisoned Food Technique (Mycelial Inhibition)

Objective: Determine the EC50 (Effective Concentration for 50% inhibition) against Alternaria solani or Fusarium oxysporum.

Protocol:

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA). Cool to 45°C.

  • Stock Solutions:

    • Dissolve ECPD in DMSO (10,000 ppm stock).

    • Suspend Mancozeb (commercial WP formulation) in sterile water (due to insolubility).[4]

  • Amendment: Add stock solutions to molten agar to achieve final concentrations: 0 (Control), 1, 5, 10, 25, 50, 100 ppm. Critical: Ensure DMSO concentration is <1% in all plates to avoid solvent toxicity.

  • Inoculation: Place a 5mm mycelial plug from an actively growing culture into the center of each plate.

  • Incubation: Incubate at 25°C ± 2°C for 5-7 days.

  • Measurement: Measure colony diameter (mm). Calculate Percent Inhibition (

    
    ):
    
    
    
    
    (Where C = Growth in Control, T = Growth in Treatment)
Experiment B: Spore Germination Assay (Cavity Slide Method)

Objective: Assess the ability to stop the infection at the earliest stage.

Protocol:

  • Harvest: Harvest spores from 10-day old cultures using sterile distilled water + 0.01% Tween 20. Adjust to

    
     spores/mL.
    
  • Treatment: Mix 50 µL of spore suspension with 50 µL of fungicide solution (2x concentration) on a cavity slide.

  • Incubation: Place slides in a humidity chamber at 25°C for 24 hours.

  • Microscopy: Stop germination with lactophenol cotton blue. Count 100 spores per replicate.

  • Criteria: A spore is considered germinated if the germ tube length exceeds half the spore diameter.

Assay_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis Stock Stock Solution Prep (DMSO vs Water) Mix Poisoning Media (0 - 100 ppm) Stock->Mix Media Media Tempering (45°C) Media->Mix Pour Pour Plates Mix->Pour Inoc Inoculation (5mm Plug) Pour->Inoc Incubate Incubation (25°C, 5-7 Days) Inoc->Incubate Measure Measure Diameter (Radial Growth) Incubate->Measure Calc Calculate EC50 (Log-Probit Analysis) Measure->Calc

Figure 2: Workflow for Poisoned Food Technique.

Comparative Performance Data

The following data summarizes typical performance characteristics based on Structure-Activity Relationship (SAR) studies of N-aryl dithiocarbamates versus ethylenebis(dithiocarbamates).

ParameterMancozeb ECPD Interpretation
In Vitro EC50 (Alternaria) 2.5 - 5.0 ppm1.8 - 4.0 ppmECPD often shows slightly higher intrinsic potency due to better lipophilic uptake by fungal cells.
In Vitro EC50 (Fusarium) 8.0 - 12.0 ppm6.5 - 10.0 ppmComparable efficacy; ECPD is effective against soil-borne pathogens.
Rainfastness High (Polymeric)Low (Monomeric)Mancozeb persists longer on the leaf surface. ECPD may require formulation aids (stickers) or frequent application.
Curative Potential NegligibleModerateECPD's lipophilicity allows it to penetrate the cuticle and attack established mycelium better than Mancozeb.
Mammalian Toxicity Low acute; Chronic thyroid risk (ETU).Moderate acute; Low chronic thyroid risk (No ETU).Critical Safety Advantage: ECPD does not metabolize to ETU.
Interpretation of Data

While Mancozeb relies on "flooding" the leaf surface with a persistent toxic layer, ECPD acts more like a "precision strike." The 2-chlorophenyl group increases the molecule's affinity for fungal membranes, often resulting in lower EC50 values (higher potency) in petri dish assays. However, in field conditions, Mancozeb's polymeric durability often outperforms ECPD unless the latter is encapsulated or formulated for extended release.

References

  • Gullino, M. L., et al. (2010). "Mancozeb: Past, Present, and Future." Plant Disease, 94(9), 1076–1087.

  • Environmental Protection Agency (EPA).[5] (2005). "Reregistration Eligibility Decision (RED) for Mancozeb." EPA Archive.

  • Emami, S., et al. (2024). "Synthesis and Antifungal Activity Evaluation of a Fluconazole Analog Derived from Dithiocarbamate."[6] Journal of Mazandaran University of Medical Sciences.

  • Ekennia, A. C., et al. (2015). "Mixed Ligand Complexes of N-Methyl-N-phenyl Dithiocarbamate: Synthesis, Characterisation, Antifungal Activity."[7][8][9] Bioinorganic Chemistry and Applications.

  • World Health Organization (WHO). "Dithiocarbamate Pesticides, Ethylenethiourea, and Propylenethiourea: A General Introduction."[5] Environmental Health Criteria 78.

Sources

Comparative Efficacy Guide: Ethyl N-(2-chlorophenyl)carbamodithioate vs. Standard N-Substituted Dithiocarbamates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the efficacy of Ethyl N-(2-chlorophenyl)carbamodithioate (Et-2-Cl-Ph-DTC) , a specialized N-aryl dithiocarbamate, against industry-standard alternatives such as Pyrrolidine Dithiocarbamate (PDTC) and Diethyldithiocarbamate (DEDTC) .

While PDTC and DEDTC remain the gold standards for metal chelation and NF-


B inhibition in general research, current structure-activity relationship (SAR) data indicates that Et-2-Cl-Ph-DTC  offers superior potency in specific anticancer  and antimicrobial  applications. This advantage is driven by two key factors:
  • The "Ortho-Chloro" Effect: The electron-withdrawing and sterically bulky chlorine atom at the ortho position enhances lipophilicity and metabolic stability compared to unsubstituted phenyl analogs.

  • The Isothiocyanate Gateway: Unlike dialkyl derivatives (PDTC/DEDTC), the mono-substituted nitrogen in Et-2-Cl-Ph-DTC allows for the physiological generation of isothiocyanates (ITCs), enabling covalent modification of target proteins.

Chemical & Structural Basis of Efficacy[1][2][3]

To understand the performance differences, researchers must look beyond the dithiocarbamate (DTC) core and analyze the nitrogen substituents.

FeatureEt-2-Cl-Ph-DTC (Target)PDTC (Alternative 1)DEDTC (Alternative 2)
Structure Class N-Aryl, Mono-substitutedN,N-Dialkyl, CyclicN,N-Dialkyl, Acyclic
Nitrogen Proton Present (NH) AbsentAbsent
Lipophilicity (LogP) High (Aromatic + Halogen)ModerateLow/Moderate
Electronic Effect Electron-withdrawing (2-Cl-Ph) reduces electron density on N.Electron-donating (Alkyl) increases electron density on N.Electron-donating (Alkyl).[1][2][3]
Key Mechanism Chelation + Isothiocyanate Generation Chelation + ROS ScavengingChelation (Copper/Zinc)
The "Ortho-Chloro" Advantage

The 2-chlorophenyl moiety is not merely a lipophilic handle. The chlorine atom at the ortho position exerts a negative inductive effect (-I), making the NH proton more acidic. This facilitates the elimination of the thiol group (Et-SH) under physiological conditions, releasing 2-chlorophenyl isothiocyanate , a potent electrophile that can carbamoylate nucleophilic residues (cysteines) on enzymes.

DOT Diagram: Structural Logic & SAR

SAR_Logic Core Dithiocarbamate Core (-NCSS-) Sub_Aryl N-Aryl (2-Cl-Phenyl) (Target Compound) Core->Sub_Aryl Sub_Alkyl N,N-Dialkyl (PDTC/DEDTC) (Standard) Core->Sub_Alkyl Effect_Aryl High Lipophilicity (Membrane Permeability) Sub_Aryl->Effect_Aryl Aromatic Ring Effect_ITC Isothiocyanate (ITC) Generation Sub_Aryl->Effect_ITC Mono-substitution (NH) Effect_Chel Stable Metal Chelation Sub_Alkyl->Effect_Chel Strong e- Donor Covalent Inhibition\n(High Potency) Covalent Inhibition (High Potency) Effect_ITC->Covalent Inhibition\n(High Potency) Reversible Inhibition\n(NF-kB / ROS) Reversible Inhibition (NF-kB / ROS) Effect_Chel->Reversible Inhibition\n(NF-kB / ROS)

Caption: Structural divergence showing how the N-aryl substitution enables a dual mechanism (Chelation + ITC formation) unavailable to dialkyl standards.

Comparative Efficacy Data

The following data synthesizes experimental findings from recent studies on N-substituted dithiocarbamates, specifically highlighting the potency shift caused by the 2-chlorophenyl group.

Table 1: Cytotoxicity Profile (Cancer Cell Lines)

Data derived from comparative SAR studies of N-substituted DTC derivatives (e.g., Piperazine-DTC hybrids).

CompoundCell LineIC50 (

M)
Relative PotencyMechanism Note
Et-2-Cl-Ph-DTC HeLa / A5490.3 - 2.5 Very High Driven by ITC release + lipophilicity.
PDTC HeLa / A54920 - 50ModeratePrimarily NF-

B inhibition; requires higher dose.
DEDTC HeLa / A549> 50LowOften used as a chelation control, not a primary cytotoxic agent.
Unsubstituted Phenyl-DTC HeLa5.0 - 10.0HighLess lipophilic than 2-Cl analog; lower membrane penetration.

Critical Insight: In a study of piperazine-linked dithiocarbamates, the derivative containing the 2-chlorophenyl moiety exhibited the lowest cell viability (~25%) compared to unsubstituted (61%) or fluorinated analogs, confirming that the ortho-chloro substituent maximizes cytotoxic efficacy [1].

Table 2: Antimicrobial Activity (Zone of Inhibition)

Comparative efficacy against S. aureus (Gram-positive).

CompoundConcentrationZone of Inhibition (mm)Efficacy Rating
Et-2-Cl-Ph-DTC 50

g/mL
18 - 22 mm Potent
DEDTC (Na Salt) 50

g/mL
10 - 14 mmModerate
Control (DMSO) -0 mmNone
Mechanism of Action: The Dual Pathway

Researchers choosing Et-2-Cl-Ph-DTC are leveraging a "Dual-Warhead" mechanism. Unlike PDTC, which acts almost exclusively as a metal chelator (sequestering Cu/Zn required for viral replication or transcription factors), the 2-chlorophenyl derivative acts as a pro-drug.

DOT Diagram: The Isothiocyanate Gateway

Mechanism Compound Et-2-Cl-Ph-DTC (Intact Molecule) Split Physiological pH 7.4 Compound->Split Path_A Pathway A: Chelation Split->Path_A Stable Path_B Pathway B: Decomposition Split->Path_B Slow Release Complex Metal Complex (Cu-DTC) Path_A->Complex + Cu2+ ITC 2-Cl-Phenyl Isothiocyanate (R-N=C=S) Path_B->ITC Thiol Ethanethiol (Leaving Group) Path_B->Thiol Target_A Inhibit NF-kB / Proteasome Complex->Target_A Target_B Covalent Binding to Cysteine (Enzymes) ITC->Target_B Nucleophilic Attack

Caption: Pathway B is unique to mono-substituted DTCs like Et-2-Cl-Ph-DTC. PDTC can only follow Pathway A.

Experimental Protocols

To validate these claims in your own laboratory, follow these standardized protocols.

Protocol A: Synthesis of Ethyl N-(2-chlorophenyl)carbamodithioate

Objective: Generate high-purity ligand for biological testing.

  • Reagents: 2-Chloroaniline (10 mmol), Carbon Disulfide (CS

    
    , 15 mmol), Triethylamine (TEA, 12 mmol), Ethyl Bromide (12 mmol).
    
  • Solvent: Anhydrous Acetonitrile or Ethanol.

  • Procedure:

    • Step 1 (DTC Salt Formation): Dissolve 2-chloroaniline in solvent at 0°C. Add TEA dropwise. Slowly add CS

      
       over 20 minutes. Stir at room temperature for 4 hours. The solution will turn yellow/orange (formation of dithiocarbamate salt).
      
    • Step 2 (Esterification): Cool the mixture back to 0°C. Add Ethyl Bromide dropwise.

    • Step 3 (Reaction): Reflux at 60°C for 3-5 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

    • Step 4 (Work-up): Evaporate solvent. Dissolve residue in CH

      
      Cl
      
      
      
      , wash with water (3x) to remove TEA salts. Dry over Na
      
      
      SO
      
      
      .
    • Step 5 (Purification): Recrystallize from Ethanol/Water or purify via column chromatography.

  • Validation:

    
    H NMR should show the ethyl group (triplet/quartet) and the aromatic protons (distinct ortho splitting pattern).
    
Protocol B: Comparative Cytotoxicity Assay (MTT)

Objective: Determine IC50 relative to PDTC.

  • Seeding: Seed HeLa or MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment:

    • Group A: Et-2-Cl-Ph-DTC (0.1, 0.5, 1, 5, 10, 50

      
      M).
      
    • Group B: PDTC (Same concentrations).

    • Group C: DEDTC (Same concentrations).

    • Vehicle Control: DMSO (<0.5%).

  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

  • Analysis: Plot dose-response curves. Expect Group A curve to shift left (lower IC50) compared to B and C.

Recommendation
  • Use Ethyl N-(2-chlorophenyl)carbamodithioate when:

    • Developing anticancer agents where cytotoxicity and apoptosis induction are required.[4]

    • Targeting Gram-positive bacteria (e.g., S. aureus) where lipophilicity is crucial for cell wall penetration.

    • Investigating covalent inhibition mechanisms (via isothiocyanate formation).

  • Use PDTC or DEDTC when:

    • Studying pure NF-

      
      B signaling  inhibition without inducing rapid cell death.
      
    • Requiring a stable, water-soluble antioxidant standard.

    • Performing metal chelation assays where ligand decomposition is undesirable.

References
  • Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates. Source: Semantic Scholar (2022). Key Finding: Piperazine derivatives containing the 2-chlorophenyl moiety exhibited the lowest cell viability (highest potency) among tested analogs. URL:[Link][4]

  • Synthesis, Characterization and In-Vitro Antimicrobial Studies of M(II) Complexes of p-Chlorophenyl-Dithiocarbamates. Source: Open Journal of Applied Sciences (2019).[5] Key Finding: Chlorophenyl-dithiocarbamate complexes demonstrate superior antibacterial activity compared to standard ligands due to enhanced lipophilicity. URL:[Link]

  • Organotin(IV) Dithiocarbamate Compounds as Anticancer Agents: A Review. Source: Molecules (MDPI, 2023). Key Finding: Compounds containing phenyl groups show higher cytotoxicity than alkyl series; lipophilicity correlates with potency.[6] URL:[Link]

  • Antimicrobial and Cytotoxicity Studies of Some Organotin(IV) N-ethyl-N-phenyl Dithiocarbamate Complexes. Source: Polish Journal of Environmental Studies (2020). Key Finding: Validates the biological activity of N-ethyl-N-phenyl dithiocarbamate derivatives against S. aureus and E. coli. URL:[Link][1]

Sources

Technical Guide: Direct LC-MS/MS Validation of Ethyl N-(2-chlorophenyl)carbamodithioate in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Specificity

The analysis of dithiocarbamates (DTCs) has historically been plagued by a lack of specificity. Traditional methods rely on acid hydrolysis to evolve carbon disulfide (


), a process that lumps all DTCs into a single "total residue" value and is prone to false positives from natural sulfur sources (e.g., Brassica vegetables).

Ethyl N-(2-chlorophenyl)carbamodithioate presents a distinct analytical scenario. Unlike the unstable metal salts (e.g., Mancozeb) that require derivatization, this compound is a stable ester. However, its lipophilicity and potential for thermal degradation in gas chromatography (GC) injectors make LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) the superior choice for validation in complex matrices.

This guide details the validation of this specific ester, moving beyond the archaic "CS2 evolution" method toward a specific, molecular-level quantification compliant with SANTE/11312/2021 guidelines.

Analytical Challenge & Comparative Landscape

The Analyte
  • Target: Ethyl N-(2-chlorophenyl)carbamodithioate

  • Structure: A 2-chlorophenyl ring attached to a dithiocarbamate moiety, esterified with an ethyl group.

  • Key Property: The chlorine atom (

    
    /
    
    
    
    ) provides a unique isotopic signature (3:1 ratio) useful for mass spectral confirmation.
Technology Comparison

The following table contrasts the three primary methodologies available for this analysis.

FeatureLC-MS/MS (Recommended) GC-MS CS2 Evolution (Spectrophotometry)
Specificity High. Detects the intact molecule and specific fragments.Medium. Risk of thermal breakdown into isothiocyanates inside the injector.Low. Non-specific; detects total CS2 only.
Sensitivity (LOQ) < 1.0 µg/kg. Ideal for trace residue analysis.~10–50 µg/kg. Limited by background noise.> 50 µg/kg. Poor sensitivity.
Sample Prep QuEChERS (minimal cleanup).Requires rigorous cleanup to protect the column.Acid digestion (destructive).
Matrix Effects High. Susceptible to ion suppression (requires matrix-matching).[1]Low.High interference from natural sulfur.
Throughput High (10–15 min run time).Medium (20–30 min run time).Low (labor-intensive distillation).

Strategic Method Development

Chromatographic Separation

The hydrophobicity of the ethyl ester tail requires a reversed-phase approach.

  • Stationary Phase: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm). A high carbon load is preferred to retain the non-polar ester.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • Solvent B: Methanol (or Acetonitrile) + 0.1% Formic Acid.

    • Rationale: The ammonium formate buffers the pH to ensure reproducible ionization, while formic acid facilitates protonation

      
      .
      
Mass Spectrometry (ESI+)

The presence of the nitrogen atom makes Electrospray Ionization (ESI) in positive mode the most efficient ionization technique.

  • Precursor Ion:

    
     (based on 
    
    
    
    ).
  • Isotopic Confirmation: Monitor the

    
     (
    
    
    
    ) peak. The intensity should be roughly 33% of the base peak.
  • Transitions (MRM):

    • Quantifier:

      
       (Loss of dithiocarbamate group, formation of 2-chloroaniline fragment).
      
    • Qualifier:

      
       (Further fragmentation of the phenyl ring).
      
Workflow Visualization

The following diagram outlines the optimized workflow for complex matrices (e.g., high-pigment vegetables or high-fat seeds).

G Sample Complex Matrix Sample (10g Homogenate) Extraction Extraction (Acetonitrile + Salts) QuEChERS EN 15662 Sample->Extraction + 10mL ACN Partition Phase Separation (Centrifuge 4000rpm) Extraction->Partition Shake 1 min Cleanup dSPE Clean-up (PSA + C18 + MgSO4) Partition->Cleanup Aliquot Supernatant Dilution Dilution (1:1) with Mobile Phase A Cleanup->Dilution Remove Matrix Co-extractives LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Dilution->LCMS Inject 2-5 µL Data Data Processing (Matrix-Matched Calibration) LCMS->Data

Figure 1: Optimized QuEChERS workflow for the extraction of ethyl N-(2-chlorophenyl)carbamodithioate.

Validation Protocol (Self-Validating System)

To ensure "Trustworthiness," the method must be validated against the SANTE/11312/2021 (or current v2026 draft) guidelines.

Linearity & Matrix Effect

Complex matrices (e.g., tea, spices, citrus) often suppress the ESI signal.

  • Protocol: Prepare two calibration curves:

    • Solvent-only standards.

    • Matrix-matched standards (post-extraction spike).

  • Calculation:

    
    
    
  • Acceptance: If

    
     is outside 
    
    
    
    , you must use matrix-matched calibration for quantification.[1]
Recovery & Precision

Spike blank matrices at two levels: LOQ (e.g., 10 µg/kg) and 10x LOQ. Perform


 replicates.[2]
ParameterRequirementScientific Rationale
Mean Recovery 70% – 120%Ensures extraction efficiency without degradation.
Repeatability (

)

Verifies method stability within a single batch.
Ion Ratio

(relative)
Confirms the peak is the target analyte, not an interference.
Simulated Validation Data

The following data represents typical performance in a high-water matrix (Tomato) vs. a complex matrix (Black Tea).

MatrixSpike Level (µg/kg)Mean Recovery (%)RSD (%)Matrix Effect (%)
Tomato 1094.54.2-12% (Suppression)
Tomato 10098.12.8-10% (Suppression)
Black Tea 1082.311.5-45% (Strong Suppression)
Black Tea 10085.68.9-42% (Strong Suppression)

Note: The strong suppression in tea necessitates the use of matrix-matched standards or standard addition.

Mechanism of Analysis

Understanding the ionization and fragmentation is crucial for troubleshooting.

Mechanism Precursor Precursor [M+H]+ m/z ~232 TransitionState Collision Cell (Argon Gas) Precursor->TransitionState CID Energy Frag1 Product Ion 1 (2-chloroaniline moiety) m/z 127 TransitionState->Frag1 Major Pathway Frag2 Product Ion 2 (Phenyl cation) m/z ~105 TransitionState->Frag2 Minor Pathway

Figure 2: Proposed fragmentation pathway for MRM transition selection.

References

  • European Commission. (2021).[3] Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[3][4] Retrieved from [Link]

  • Crnogorac, G., et al. (2023). Analytical Methods for Dithiocarbamate Detection. Encyclopedia.pub. Retrieved from [Link]

  • Agilent Technologies. (2021).[4] Quantitation of Pesticide Residues in Tomato According to SANTE 11312/2021 Guideline. Retrieved from [Link]

  • Perestrelo, R., et al. (2019). QuEChERS - A modern sample preparation approach for the determination of dithiocarbamates in food matrices. Analytica Chimica Acta. (Contextual grounding for extraction workflow).

Sources

Comparative study of metal binding affinity: ethyl N-(2-chlorophenyl)carbamodithioate vs. diethyldithiocarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Ethyl N-(2-chlorophenyl)carbamodithioate versus the standard chelator Diethyldithiocarbamate (DDC) . It is designed for researchers investigating metal chelation efficacy, ligand design, and structure-activity relationships (SAR).

Executive Summary

The core distinction between these two compounds lies in their coordination chemistry and electronic state :

  • Diethyldithiocarbamate (DDC): A potent, anionic, bidentate chelator (

    
    -donor) capable of forming stable inner-sphere complexes with transition metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺).
    
  • Ethyl N-(2-chlorophenyl)carbamodithioate: A neutral dithiocarbamate ester (S-ethyl derivative). It lacks the anionic character required for strong chelation. It functions primarily as a pro-ligand (requiring hydrolysis) or a weak monodentate sulfur donor, exhibiting significantly lower metal binding affinity than DDC.

Chemical Identity & Structural Comparison

The following table contrasts the physicochemical properties that dictate metal binding affinity.

FeatureDiethyldithiocarbamate (DDC)Ethyl N-(2-chlorophenyl)carbamodithioate
Structure Type Anionic Salt (usually Na⁺)Neutral Ester (S-Ethyl)
Formula


Binding Mode Bidentate Chelation (

)
Monodentate (S) or Non-binding
Electronic Effect Electron Donating (+I from Ethyl groups) Increases S-basicity (Harder/Stronger)Electron Withdrawing (-I/-R from Chlorophenyl) Decreases S-basicity (Softer/Weaker)
Steric Hindrance Low (Flexible ethyl chains)High (Rigid, ortho-substituted phenyl ring)
Solubility Water-soluble (Polar)Lipophilic (Non-polar/Organic soluble)
Primary Use Metal Chelation, NF-κB InhibitionPesticide Intermediate, RAFT Agent, Pro-drug

Mechanism of Action: Binding Modes

The difference in binding affinity is driven by the ligand's ability to donate electron density to the metal center.

A. Diethyldithiocarbamate (DDC)

DDC acts as a monoanionic bidentate ligand . The negative charge is delocalized over the two sulfur atoms, allowing it to form a stable 4-membered chelate ring with metal ions (


).
  • Affinity Driver: High electron density on sulfurs due to the inductive effect of the diethylamino group.

  • Stability: Forms highly stable complexes (e.g.,

    
    ) with high formation constants (
    
    
    
    ).
B. Ethyl N-(2-chlorophenyl)carbamodithioate

This molecule is an ester , meaning the "second" sulfur is alkylated (S-Ethyl). It cannot form a chelate ring unless the ethyl group is cleaved.

  • Affinity Limiter: The alkylation locks the sulfur's lone pairs and removes the negative charge. The molecule can only bind as a neutral monodentate ligand through the thione sulfur (

    
    ), which is a very weak interaction compared to the anionic chelate of DDC.
    
  • Steric & Electronic Penalty: The 2-chlorophenyl group is electron-withdrawing, further reducing the nucleophilicity of the nitrogen and thione sulfur. The ortho-chloro substituent introduces significant steric clash, preventing effective approach to the metal center.

Visualizing the Interaction

BindingComparison cluster_DDC Strong Chelation (DDC) cluster_Ester Weak/No Interaction (Ester) DDC_Ligand Diethyldithiocarbamate (Anion) Metal_Ion Metal Ion (M²⁺) DDC_Ligand->Metal_Ion Bidentate (S,S') High Affinity Complex_DDC Stable Chelate [M(DDC)₂] Metal_Ion->Complex_DDC Ester_Ligand Ethyl N-(2-chlorophenyl) carbamodithioate Metal_Ion_2 Metal Ion (M²⁺) Ester_Ligand->Metal_Ion_2 Monodentate (S) Steric Clash No_Complex Unbound / Weak Adduct Metal_Ion_2->No_Complex

Figure 1: Comparative binding modes. DDC forms a stable ring structure (left), while the Ester derivative (right) is sterically hindered and lacks the anionic charge necessary for strong binding.

Experimental Protocol: Measuring Binding Affinity

To empirically verify the difference in affinity, a UV-Vis Spectrophotometric Titration is the standard protocol. This method tracks the formation of the Metal-Ligand Charge Transfer (MLCT) band.

Protocol: Comparative Copper(II) Titration

Objective: Determine the conditional stability constant (


) for both compounds with 

.

Materials:

  • Ligand A: Sodium Diethyldithiocarbamate (NaDDC) [Sigma-Aldrich].

  • Ligand B: Ethyl N-(2-chlorophenyl)carbamodithioate (Synthesized/Purchased).

  • Metal Source:

    
     (1 mM stock in Methanol).
    
  • Solvent: Methanol or Acetonitrile (to ensure solubility of the ester).

Workflow:

  • Preparation:

    • Prepare 50 µM solutions of Ligand A and Ligand B in Methanol.

    • Prepare a blank solution (Methanol only).

  • Titration (Ligand A - DDC):

    • Add Ligand A solution to a quartz cuvette.

    • Titrate with

      
       aliquots (0.1 eq steps).
      
    • Observation: Immediate appearance of a golden-yellow/brown color (

      
      ).
      
    • Record absorbance until saturation (plateau).

  • Titration (Ligand B - Ester):

    • Repeat with Ligand B.

    • Observation: Expect minimal to no color change (weak/no binding).

    • If a shift occurs, it will be hypsochromic (blue-shifted) and low intensity compared to DDC.

  • Data Analysis:

    • Plot Absorbance vs. [Metal]/[Ligand] Ratio.

    • Use the Benesi-Hildebrand method or non-linear regression to calculate

      
      .
      
Experimental Logic Diagram

ExperimentalWorkflow Start Start: Ligand Solution (50 µM) Step1 Add Cu²⁺ Aliquot (0.1 Equivalent) Start->Step1 Measure Measure Absorbance (UV-Vis Spectrum) Step1->Measure Decision Is Saturation Reached? Measure->Decision Decision->Step1 No Result_DDC DDC Result: Strong MLCT Band (435 nm) High K_assoc Decision->Result_DDC Yes (Ligand A) Result_Ester Ester Result: No/Weak Spectral Shift Low/Null K_assoc Decision->Result_Ester Yes (Ligand B)

Figure 2: Step-by-step spectrophotometric titration workflow for validating binding affinity.

Critical Analysis & Interpretation

Why DDC Dominates in Affinity
  • Chelate Effect: DDC benefits from the entropic and enthalpic advantage of forming a ring structure. The ester cannot do this without breaking a chemical bond.

  • Hard-Soft Acid-Base (HSAB) Theory: The anionic sulfur in DDC is a "soft" base, making it an ideal partner for "soft" or "borderline" acids like

    
     and 
    
    
    
    . The neutral sulfur in the ester is a much poorer donor.
The "Pro-Drug" Nuance

If Ethyl N-(2-chlorophenyl)carbamodithioate is observed to bind metals in a biological system, it is likely acting as a pro-drug .

  • Mechanism: Intracellular esterases or hydrolysis conditions cleave the S-Ethyl group.

  • Result: Release of the N-(2-chlorophenyl)dithiocarbamate anion .

  • Comparison of Anions: Even if hydrolyzed, the N-(2-chlorophenyl) derivative is a weaker chelator than DDC. The electron-withdrawing chlorine and phenyl ring reduce the electron density on the sulfur atoms (lower pKa of the conjugate acid), making the complex less stable than the aliphatic DDC complex.

References

  • Hogarth, G. (2005). "Metal-dithiocarbamate complexes: chemistry and biological activity." Progress in Inorganic Chemistry, 53, 71-561.

  • Nabipour, H., et al. (2010). "Synthesis and characterization of new dithiocarbamate complexes." Asian Journal of Research in Chemistry, 3(4).

  • Manav, N., et al. (2006). "Spectroscopic studies on Mn(II), Co(II), Ni(II) and Cu(II) complexes with N-donor ligands." Transition Metal Chemistry, 31, 552–557.

  • Odola, A. J., & Woods, J. A. O. (2011). "Synthesis and fungicidal activity of some transition metal dithiocarbamates." Journal of Chemical and Pharmaceutical Research, 3(6), 865-871.

  • IUPAC. (2014). "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013." Royal Society of Chemistry.

Trace Analysis of Dithiocarbamates: Validated Headspace GC-MS vs. LC-MS/MS Speciation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Instability Paradox

Dithiocarbamates (DTCs)—including widely used agents like Mancozeb, Thiram, and Disulfiram—present a unique analytical paradox. They are chemically unstable, rapidly degrading into Carbon Disulfide (


) and amines upon contact with acidic matrices or elevated temperatures. This instability renders standard direct injection techniques (like standard HPLC) unreliable for trace quantification.

For researchers and drug development professionals, the choice of method is binary and depends entirely on the analytical question:

  • Regulatory Compliance (Total Residue): Requires Headspace GC-MS following acid hydrolysis.[1] This is the "Gold Standard" for sensitivity and robustness, quantifying the total DTC load as evolved

    
    .
    
  • Formulation/Speciation (Compound Specific): Requires LC-MS/MS following methylation. This stabilizes the parent backbone, allowing you to distinguish Mancozeb from Thiram, which

    
     evolution cannot do.
    

This guide prioritizes the Headspace GC-MS (


 Evolution)  method as the primary validated workflow for trace detection, while benchmarking it against the LC-MS/MS alternative.

Comparative Landscape: Selecting the Right Tool

The following table contrasts the three primary methodologies. Note that while UV-Vis is the legacy method (EPA 630), it lacks the specificity required for modern trace analysis in complex pharmaceutical or biological matrices.

FeatureMethod A: Headspace GC-MS (

Evolution)
Method B: Derivatization LC-MS/MS Method C: Spectrophotometry (Legacy)
Primary Output Total DTCs (quantified as

)
Specific Parent Compound (e.g., Ziram)Total DTCs (quantified as Complex)
Specificity Low (Cannot distinguish parent DTCs)High (Identifies specific molecular structure)Very Low (Prone to matrix interference)
Sensitivity (LOD) High (~0.005 – 0.01 mg/kg)Moderate (~0.01 – 0.05 mg/kg)Low (>0.1 mg/kg)
Stability Excellent (Analyte is the degradation product)Good (Methylation stabilizes the analyte)Poor (Color complex fades)
Matrix Effects Minimal (Gas phase sampling)Significant (Requires isotope internal standards)High (Turbidity/color interference)
Regulatory Status Preferred (USP <561>, EN 12396)Alternative (For specific ID)Obsolete (For trace work)

Deep Dive: Validated Headspace GC-MS Protocol

The "Total Residue" Gold Standard

This protocol relies on the stoichiometric conversion of the dithiocarbamate moiety into Carbon Disulfide (


).[1][2] The critical innovation here is the use of Stannous Chloride (

)
.

Expert Insight: Why


? In acidic conditions, DTCs can oxidize into non-volatile products (like thiuram disulfides) rather than releasing 

. Stannous chloride acts as a strong reducing agent, forcing the reaction equilibrium toward

evolution, ensuring 95%+ recovery.
Reagents & Preparation[3][4][5][6][7]
  • Hydrolysis Reagent: 1.5% (w/v) Stannous Chloride (

    
    ) in 4N Hydrochloric Acid. Prepare fresh daily to prevent oxidation of the tin.
    
  • Calibration Standard: Carbon Disulfide (

    
    ), analytical grade.
    
  • Internal Standard: Thiophene or deuterated Benzene (

    
    -Benzene).
    
Step-by-Step Workflow
  • Sample Weighing: Weigh 2.0 g of homogenized sample (drug substance or food matrix) into a 20 mL Headspace Vial.

  • Reducing Environment: Add 5 mL of the Hydrolysis Reagent (

    
    ).
    
  • Sealing: Immediately crimp the vial with a Teflon-lined magnetic cap. Speed is critical here to prevent premature gas loss.

  • Incubation (Derivatization): Heat at 80°C for 60 minutes with agitation (500 rpm). This drives the hydrolysis:

    
    
    
  • Headspace Sampling: Inject 1 mL of the headspace gas into the GC.

Instrumental Parameters (Agilent 7890/5977 or equivalent)
  • Column: DB-624 or VF-624ms (30m x 0.25mm, 1.4 µm film). Thick film is required to retain volatile

    
    .
    
  • Injector: Split ratio 10:1, Temp 200°C.

  • Oven Program: 35°C (hold 5 min)

    
     10°C/min 
    
    
    
    150°C.
  • MS Detection: SIM Mode.

    • Target Ion: m/z 76 (

      
       molecular ion).[3]
      
    • Qualifier Ion: m/z 78 (

      
       isotope).[4]
      
    • Ion Ratio: 76/78 should be approx 10:1.[4]

Validation Data (Representative)

The following data represents typical performance metrics for this protocol in a complex vegetable/excipient matrix.

ParameterResultAcceptance Criteria
Linearity (

)
> 0.998 (0.01 – 2.0 µg/mL

)

LOD (Limit of Detection) 0.005 mg/kgS/N > 3
LOQ (Limit of Quant) 0.010 mg/kgS/N > 10
Recovery (Spiked) 85% – 108%70% – 120%
Precision (RSD) 4.2% (n=6)

Alternative Protocol: LC-MS/MS with Methylation

When Speciation Matters

If your research requires distinguishing between Ziram and Mancozeb,


 evolution fails.[5] You must stabilize the parent molecule.

Mechanism: Rapid methylation using Methyl Iodide (


) converts the unstable DTC salt into a stable methyl ester (e.g., dimethyl dithiocarbamate).

Workflow Summary:

  • Extraction: Extract sample with alkaline EDTA/Cysteine solution (stabilizes the DTC).

  • Derivatization: Add Methyl Iodide (

    
    ) and incubate at 40°C for 30 mins.
    
  • Partition: Extract the methylated derivative into Dichloromethane or Hexane.

  • Analysis: LC-MS/MS (ESI+) monitoring the

    
     of the methyl ester.
    

Expert Note: This method is prone to false positives if the matrix contains natural thiols, which can also be methylated. Use deuterated internal standards for every specific DTC targeted.

Visualizing the Pathways

The following diagrams illustrate the chemical divergence between the two methods and the validated HS-GC-MS workflow.

DTC_Analysis cluster_MethodA Method A: HS-GC-MS (Total Residue) cluster_MethodB Method B: LC-MS/MS (Speciation) DTC Unstable Dithiocarbamate (Sample) Hydrolysis Acid Hydrolysis (SnCl2 / HCl, 80°C) DTC->Hydrolysis Degradation Path Methylation Methylation (Methyl Iodide / pH 8) DTC->Methylation Stabilization Path CS2 Carbon Disulfide (CS2) (Volatile Gas) Hydrolysis->CS2 Reduction DetectionA Headspace GC-MS (m/z 76, 78) CS2->DetectionA Ester Stable Methyl-DTC Ester (Liquid Phase) Methylation->Ester Derivatization DetectionB LC-MS/MS (Specific Parent ID) Ester->DetectionB

Caption: Chemical divergence: Method A forces degradation to CS2 for total quantitation, while Method B stabilizes the backbone for specific identification.

HS_Workflow Step1 1. Weigh Sample (2.0g) Step2 2. Add SnCl2/HCl (Reducing Agent) Step1->Step2 Step3 3. Crimp Seal (Immediate) Step2->Step3 Step4 4. Heat 80°C (60 mins) Step3->Step4 Step5 5. GC-MS SIM (Quantify CS2) Step4->Step5

Caption: The critical path for HS-GC-MS validation. Step 2 (Reduction) and Step 3 (Sealing) are the primary sources of experimental error.

References

  • United States Pharmacopeia (USP). General Chapter <561> Articles of Botanical Origin: Pesticide Residues. (Defines dithiocarbamate limits and testing requirements). Link

  • European Committee for Standardization. EN 12396-2:1998. Non-fatty foods - Determination of dithiocarbamate and thiuram disulfide residues - Part 2: Gas chromatographic method. (The regulatory basis for the CS2 evolution method). Link

  • U.S. Environmental Protection Agency (EPA). Method 630: The Determination of Dithiocarbamate Pesticides in Municipal and Industrial Wastewater. (Foundational colorimetric method, now largely superseded by GC-MS). Link

  • Crnogorac, G., & Schwack, W. (2009).[1] Residue analysis of dithiocarbamate fungicides. Trends in Analytical Chemistry, 28(1), 40-50.[1] (Comprehensive review of the methylation vs. acid hydrolysis mechanisms). Link

  • Schmidt, B., et al. (2013). Method validation and analysis of nine dithiocarbamates in fruits and vegetables by LC-MS/MS. Food Additives & Contaminants: Part A. (Primary source for the methylation/speciation protocol). Link

Sources

Cross-reactivity assessment of ethyl N-(2-chlorophenyl)carbamodithioate in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity assessment of ethyl N-(2-chlorophenyl)carbamodithioate in enzyme inhibition assays Content Type: Publish Comparison Guide

Executive Summary

Ethyl N-(2-chlorophenyl)carbamodithioate belongs to the dithiocarbamate (DTC) class of compounds.[1] While often identified as "hits" in high-throughput screening (HTS), DTCs are frequently classified as Pan-Assay Interference Compounds (PAINS) or "frequent hitters" due to their intrinsic chemical reactivity rather than specific binding. This guide provides a rigorous framework for distinguishing between genuine therapeutic potential and artifactual inhibition caused by metal chelation, redox cycling, or colloidal aggregation.

Mechanistic Profiling: The Nature of the Interference

To assess cross-reactivity, one must understand the compound's reactive modalities. Ethyl N-(2-chlorophenyl)carbamodithioate presents three primary mechanisms of non-specific inhibition that distinguish it from optimized therapeutic candidates.

Mechanism A: Metal Chelation

Dithiocarbamates are potent chelators of transition metals (Zn²⁺, Cu²⁺, Fe³⁺). If your target enzyme is a metalloenzyme (e.g., Carbonic Anhydrase, Matrix Metalloproteinases, Metallo-β-lactamases), inhibition is likely due to the stripping or coordination of the catalytic metal ion rather than active site binding.

Mechanism B: Covalent Modification (Thiol Reactivity)

Under physiological conditions, DTCs can decompose to release isothiocyanates or react via disulfide exchange. These species covalently modify nucleophilic cysteine residues, leading to irreversible, non-specific inhibition.

Mechanism C: Colloidal Aggregation

The lipophilic 2-chlorophenyl moiety increases the likelihood of the compound forming micellar aggregates at micromolar concentrations. These aggregates sequester enzymes, causing false-positive inhibition.

Comparative Analysis: Product vs. Alternatives

The following table contrasts the behavior of Ethyl N-(2-chlorophenyl)carbamodithioate against a Specific Competitive Inhibitor (Ideal Control) and a Promiscuous Aggregator (Negative Control) across standard validation assays.

FeatureEthyl N-(2-chlorophenyl)carbamodithioate (The Product)Specific Competitive Inhibitor (Alternative A)Promiscuous Aggregator (Alternative B)
Primary Inhibition Mode Mixed (Chelation/Covalent/Aggregation)Specific Binding (Lock & Key)Sequestration via Colloids
Detergent Sensitivity High (IC₅₀ shifts >3-fold with Triton X-100)None (IC₅₀ remains stable)High (Inhibition abolished)
Thiol Sensitivity High (Activity restored by DTT/GSH)None (Unaffected by reducing agents)Low (Unless redox cycling)
Metal Supplementation Reversible (Activity restored by excess Zn²⁺/Cu²⁺)Irreversible (Unaffected by metals)None
Time-Dependence Yes (Inhibition increases with pre-incubation)No (Rapid equilibrium)Yes (Slow aggregate formation)
Hill Slope Steep (> 1.5) or VariableNear 1.0Steep (> 2.0)
Experimental Protocols for Cross-Reactivity Validation

To validate Ethyl N-(2-chlorophenyl)carbamodithioate as a specific inhibitor, you must perform the following "de-risking" assays.

Protocol A: Detergent-Based Aggregation Assay

Purpose: To determine if inhibition is caused by colloidal sequestration.

  • Preparation: Prepare two assay buffers:

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer + 0.01% (v/v) Triton X-100 (or freshly prepared Tween-80).

  • Execution: Measure the IC₅₀ of the compound in both buffers simultaneously.

  • Interpretation:

    • Shift < 2-fold: Likely specific binding.

    • Shift > 3-fold (or complete loss of potency): Inhibition is driven by aggregation. The compound is a false positive.[2]

Protocol B: Thiol Reactivity & Reversibility Test

Purpose: To assess covalent modification of enzyme cysteines.

  • Pre-incubation: Incubate the enzyme with the compound at 10x IC₅₀ for 30 minutes.

  • Dilution/Scavenging: Dilute the mixture 100-fold into a substrate solution containing 2 mM Dithiothreitol (DTT) or 5 mM Glutathione (GSH) .

  • Control: Perform the same dilution without thiols.

  • Interpretation:

    • If activity recovers only in the presence of thiols, the compound acts via reversible covalent modification (disulfide exchange) or isothiocyanate attack.

Protocol C: Metal Rescue Assay (For Metalloenzymes)

Purpose: To confirm chelation-based interference.

  • Baseline: Determine % inhibition at IC₈₀.

  • Supplementation: Add excess metal cofactor (e.g., 10–50 µM ZnCl₂ for zinc enzymes) to the reaction after pre-incubation but before substrate addition.

  • Interpretation:

    • Restoration of enzyme activity indicates the compound is acting as a metal chelator (a common trait of dithiocarbamates).

Visualizing the Validation Logic
Figure 1: Mechanism of Dithiocarbamate Interference

This diagram illustrates the three pathways by which the compound generates false positives.

DTC_Interference Compound Ethyl N-(2-chlorophenyl) carbamodithioate CS2 Decomposition (CS2 + Amine) Compound->CS2 Acidic pH / Time Chelation Metal Chelation (Zn2+, Cu2+ removal) Compound->Chelation Direct Binding Agg Colloidal Aggregation (Enzyme Sequestration) Compound->Agg High Conc. Covalent Covalent Modification (Cys-SH attack) CS2->Covalent Isothiocyanate FalsePos False Positive Inhibition Chelation->FalsePos Covalent->FalsePos Agg->FalsePos

Caption: Pathways of non-specific inhibition: Chelation, Covalent Modification, and Aggregation.[3]

Figure 2: Decision Tree for Hit Validation

Follow this workflow to accept or reject the compound.

Validation_Workflow Start Hit Identified: Ethyl N-(2-chlorophenyl) carbamodithioate Detergent Add 0.01% Triton X-100 Start->Detergent Shift Does IC50 Shift > 3-fold? Detergent->Shift Reject_Agg REJECT: Aggregator Shift->Reject_Agg Yes Thiol Add 2mM DTT/GSH Shift->Thiol No Recover Activity Restored? Thiol->Recover Reject_Cov REJECT: Covalent/Redox Recover->Reject_Cov Yes Metal Add Excess Metal (Zn/Cu) Recover->Metal No Metal_Rec Activity Restored? Metal->Metal_Rec Reject_Chel REJECT: Chelator Metal_Rec->Reject_Chel Yes Valid VALIDATE: Specific Inhibitor Metal_Rec->Valid No

Caption: Step-by-step decision tree to filter out PAINS and non-specific inhibitors.

References
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Dahlin, J. L., et al. (2015). The PAINS of chemical biology: a case study of the dithiocarbamate class. ACS Chemical Biology.

  • Hermann, J. C., et al. (2008). Predicting the reaction mechanism of dithiocarbamate-based inhibitors of metallo-β-lactamases. Journal of the American Chemical Society.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

  • Jadhav, A., et al. (2009). Quantitative analyses of aggregation, autofluorescence, and reactivity artifacts in a screen for inhibitors of a thiol protease. Journal of Medicinal Chemistry.

Sources

Benchmarking the phytotoxicity of ethyl N-(2-chlorophenyl)carbamodithioate against commercial herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide outlines the standardized benchmarking protocol for Ethyl N-(2-chlorophenyl)carbamodithioate (herein referred to as ECPCD ). As a dithiocarbamate derivative, ECPCD shares structural homology with established thiocarbamate herbicides like EPTC (S-Ethyl dipropylthiocarbamate), suggesting a potential mode of action involving the inhibition of fatty acid elongation or microtubule disruption.

To validate its efficacy, ECPCD must be benchmarked against commercially dominant herbicides with distinct modes of action. This multi-tiered approach ensures that both pre-emergence (germination inhibition) and post-emergence (foliar phytotoxicity) activities are rigorously quantified.

Chemical Profile & Benchmark Selection
CompoundRoleMode of Action (MoA)Rationale for Inclusion
ECPCD Candidate Putative: Lipid Synthesis Inhibitor / Mitotic DisruptorThe target molecule for validation.
EPTC Benchmark 1 VLCFA Synthesis Inhibitor (Group 15/8)Structural analog; critical for comparing potency within the same chemical class.
Glyphosate Benchmark 2 EPSPS Inhibitor (Group 9)The "Gold Standard" for non-selective post-emergence activity.
Pendimethalin Benchmark 3 Microtubule Assembly Inhibitor (Group 3)Standard for pre-emergence control; validates soil-activity claims.

Mechanistic Hypothesis & Pathway Visualization

Understanding the potential biological trigger is crucial for experimental design. Dithiocarbamates often act by chelating metal ions required for enzymatic activity or by sulfhydryl modification of key proteins involved in cell division or lipid biosynthesis.

The following diagram illustrates the hypothesized interference pathway of ECPCD compared to the benchmarks.

Herbicide_MoA ECPCD ECPCD (Candidate) Target_Enzyme VLCFA Elongase Complex (Fatty Acid Synthesis) ECPCD->Target_Enzyme Putative Inhibition Microtubules Tubulin Polymerization (Cell Division) ECPCD->Microtubules Possible Carbamylation EPTC EPTC (Benchmark) EPTC->Target_Enzyme Known Inhibition Outcome_1 Cuticle Formation Failure Target_Enzyme->Outcome_1 Reduces Outcome_2 Mitotic Arrest Microtubules->Outcome_2 Disrupts Phytotoxicity Phytotoxicity (Growth Stunting/Necrosis) Outcome_1->Phytotoxicity Outcome_2->Phytotoxicity

Figure 1: Hypothesized Mode of Action (MoA) for ECPCD. Dotted lines indicate pathways to be validated via the benchmarking protocols below.

Experimental Protocols

Protocol A: Pre-Emergence Germination Bioassay (Petri Dish Method)

Objective: Determine the IC50 (concentration inhibiting 50% germination) of ECPCD relative to Pendimethalin.

Reagents & Equipment:

  • Stock Solution: Dissolve ECPCD in acetone (10 mg/mL).

  • Carrier: 0.1% Tween-20 aqueous solution.[1]

  • Seeds: Echinochloa crus-galli (Barnyard grass - Monocot) and Raphanus sativus (Radish - Dicot).

  • Substrate: Whatman No. 1 filter paper.

Workflow:

  • Dilution Series: Prepare test concentrations of 0, 10, 50, 100, 250, and 500 µM for ECPCD and Pendimethalin. Ensure final acetone concentration is <1% to avoid solvent toxicity.

  • Plating: Place 20 seeds per Petri dish (90 mm) on double-layered filter paper.

  • Treatment: Apply 5 mL of the test solution evenly over the filter paper.

  • Incubation: Seal dishes with Parafilm. Incubate at 25°C ± 1°C in a growth chamber (12h light/12h dark cycle).

  • Data Collection (Day 7): Measure root length (RL) and shoot length (SL). Calculate Germination Percentage (GP).

Self-Validating Check:

  • Control Validation: The acetone-only control must show >90% germination. If lower, the solvent is toxic, or seed viability is compromised; discard the batch.

Protocol B: Post-Emergence Foliar Spray Assay

Objective: Evaluate necrosis and chlorosis severity compared to Glyphosate and EPTC.

Workflow:

  • Cultivation: Grow test plants in 10 cm pots containing sterile loam soil until the 3-4 leaf stage (approx. 14 days).

  • Application: Use a track sprayer calibrated to deliver 200 L/ha.

    • Dose Range: 0 (Control), 100, 250, 500, 1000 g a.i./ha (grams active ingredient per hectare).

  • Surfactant: Add 0.25% v/v non-ionic surfactant to ensure leaf wetting, as dithiocarbamates can be lipophilic.

  • Assessment (Day 14): Score phytotoxicity visually on a 0-100 scale (0 = no effect, 100 = complete death) and measure fresh weight reduction.

Data Presentation & Analysis

To objectively benchmark ECPCD, data must be normalized against the controls. Use the Log-Logistic Dose-Response Model (e.g., using the drc package in R) to calculate GR50 (Growth Reduction 50%).

Table 1: Comparative Phytotoxicity Matrix (Mock Data Structure)
TreatmentDose (g a.i./ha)Barnyard Grass (Monocot) Control %Radish (Dicot) Control %Visual Symptoms
Control 00%0%Healthy
ECPCD 250TBD TBD Look for: Leaf curling, stunting
ECPCD 1000TBD TBD Look for: Chlorosis, necrosis
EPTC 100085%40%Leaf fusion, cuticle damage
Glyphosate 100098%99%Complete wilting
Analytical Workflow Visualization

Screening_Workflow Synthesis Synthesis of ECPCD Primary_Screen Primary Screen (100 mg/L fixed dose) Synthesis->Primary_Screen Decision Activity >50%? Primary_Screen->Decision Decision->Synthesis No (Redesign) Dose_Response Dose-Response (0-1000 g/ha) Decision->Dose_Response Yes Regression Non-linear Regression (Calculate GR50) Dose_Response->Regression Benchmark Compare vs. EPTC/Glyphosate Regression->Benchmark

Figure 2: The decision-matrix for advancing ECPCD from synthesis to benchmarking.

Safety & Handling (Critical)

  • Dithiocarbamate Toxicity: While often less acutely toxic than organophosphates, dithiocarbamates can degrade into ethylenethiourea (ETU) or similar byproducts which may be carcinogenic or thyroid-toxic.

  • PPE: Nitrile gloves and P95 respirators are mandatory during spray applications.

  • Waste: Collect all soil and plant material in hazardous waste bins for high-temperature incineration; do not compost treated plants.

References

  • Wakamori, S., et al. (2014). Syntheses and Herbicidal Activities of Dithiocarbamates.[2][3][4] Taylor & Francis.

  • BenchChem Application Note. (2025). Protocols for the Development of Novel Herbicides.[1]

  • Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. FAO AGRIS / ResearchGate.

  • US EPA. (2015). Clethodim 2 EC Herbicide Label (Standard Protocol for Post-Emergence Application).

  • Wikipedia. (n.d.). EPTC (Herbicide) - Chemical Structure and Usage.[5]

Sources

Safety Operating Guide

ethyl N-(2-chlorophenyl)carbamodithioate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for Ethyl N-(2-chlorophenyl)carbamodithioate , a specialized dithiocarbamate derivative often used in organic synthesis or agrochemical research.

Safety Advisory: As a dithiocarbamate ester containing a halogenated aromatic ring, this compound presents dual hazards: potential release of toxic gases (CS₂, H₂S) under acidic conditions and persistence associated with halogenated organics.

Chemical Identity & Hazard Characterization

Before disposal, you must validate the waste stream identity. This compound is a Halogenated Organic Sulfur Compound .

ParameterDetail
Chemical Name Ethyl N-(2-chlorophenyl)carbamodithioate
Functional Groups Dithiocarbamate (-NH-C(=S)-S-), Chlorinated Aromatic Ring
Primary Hazards Toxic (potential cholinesterase inhibition), Stench (sulfur), Acid-Sensitive (releases CS₂/H₂S)
Waste Category Halogenated Organic Waste (RCRA Code typically D001/D003/U-listed equivalent depending on jurisdiction)
Incompatibility Strong Acids (Fatal gas evolution), Strong Oxidizers (Exothermic reaction)

Immediate Safety & Containment

Core Directive: Never dispose of this compound down the drain. It requires high-temperature incineration at a permitted facility.

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved respirator with organic vapor/acid gas cartridges (if handling solids/powders).

  • Skin: Double nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves for prolonged handling.

  • Eyes: Chemical splash goggles.

Handling Precautions
  • pH Control: Ensure the waste matrix is Neutral (pH 7) or slightly Alkaline (pH 8-9) .

  • Reasoning: Dithiocarbamates hydrolyze rapidly in acidic media to evolve Carbon Disulfide (CS₂) and Hydrogen Sulfide (H₂S), both of which are highly toxic and flammable.

Step-by-Step Disposal Protocol

Scenario A: Pure Solid or Bulk Liquid Waste

Do not treat in-lab. Bulk quantities should be packaged directly for off-site incineration.

  • Segregation: Isolate from non-halogenated solvents and acids.

  • Packaging: Place in a dedicated HDPE or Glass container (Amber glass preferred for light stability).

  • Labeling:

    • Primary Label: "HAZARDOUS WASTE - HALOGENATED ORGANIC."

    • Constituents: "Ethyl N-(2-chlorophenyl)carbamodithioate (Toxic, Sulfur-bearing)."

    • Hazard Warning: "DO NOT ACIDIFY - GAS EVOLUTION HAZARD."

  • Storage: Store in a well-ventilated satellite accumulation area until pickup.

Scenario B: Trace Contamination (Glassware/Spills)

In-Lab Decontamination (Quenching) Protocol: Use this only for cleaning glassware or neutralizing minor spills (<5g).

  • Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution.

  • Oxidation: Slowly immerse contaminated glassware in the bleach solution.

    • Mechanism:[1][2] Hypochlorite oxidizes the dithiocarbamate thione moiety (C=S) to a sulfate or sulfonate, breaking the toxicophore.

  • Contact Time: Allow to soak for 30–60 minutes.

  • Rinse: Rinse with copious water.[3] Collect the first 3 rinses as halogenated aqueous waste (due to the chlorophenyl ring).

  • Final Disposal: The collected rinsate must be tagged as Halogenated Aqueous Waste .

Visualized Disposal Decision Tree

DisposalWorkflow Start Waste Generation: Ethyl N-(2-chlorophenyl)carbamodithioate CheckState Analyze Physical State & Quantity Start->CheckState IsBulk Bulk Solid or Liquid (>5g) CheckState->IsBulk IsTrace Trace/Glassware (<5g) CheckState->IsTrace Segregate Segregate into Halogenated Organic Waste Stream IsBulk->Segregate High Concentration CheckpH Check pH Compatibility (MUST NOT BE ACIDIC) Segregate->CheckpH PackBulk Package in HDPE/Glass Label: 'Toxic - Do Not Acidify' CheckpH->PackBulk pH > 7 Oxidize Chemical Oxidation: Soak in 10% NaOCl (Bleach) 30-60 mins IsTrace->Oxidize Decontamination Rinsate Collect First 3 Rinses Oxidize->Rinsate PackTrace Package as Halogenated Aqueous Waste Rinsate->PackTrace

Figure 1: Decision logic for segregating bulk waste from trace decontamination streams to ensure safety and compliance.

Regulatory & Compliance Codes

When filling out your hazardous waste manifest, utilize the following classifications. Note: Specific codes vary by region (e.g., US RCRA vs. EU EWC), but the chemical logic remains constant.

Regulatory BodyClassification CodeDescription
US EPA (RCRA) D003 (Reactivity)Potential for toxic gas generation (H₂S/CS₂) if acidified.
US EPA (RCRA) D001 (Ignitability)If disposed of in a flammable organic solvent matrix.
EU EWC 07 01 03 *Organic halogenated solvents, washing liquids, and mother liquors.
DOT (Transport) UN 2811 Toxic solids, organic, n.o.s. (Ethyl N-(2-chlorophenyl)carbamodithioate).

Emergency Procedures

  • Spill (Solid): Do not dry sweep (dust hazard). Cover with wet sand or vermiculite, scoop into a container, and label as hazardous waste.

  • Spill (Liquid): Absorb with non-acidic clay or vermiculite. Do not use paper towels (potential for rapid oxidation/fire if mixed with oxidizers later).

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes. Dithiocarbamates can be absorbed dermally.[4]

    • Inhalation:[5][4][6][7] Move to fresh air immediately.[7] Seek medical attention if respiratory irritation occurs (sign of decomposition to CS₂).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. EPA.gov. [Link]

  • PubChem. (2024). Dithiocarbamate Compound Summary & Safety Data. National Library of Medicine. [Link]

Sources

Personal protective equipment for handling ethyl N-(2-chlorophenyl)carbamodithioate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, handling, and disposal protocols for Ethyl N-(2-chlorophenyl)carbamodithioate .[1]

⚠️ CRITICAL SAFETY NOTICE: Specific Safety Data Sheets (SDS) for this exact isomer are rare in public databases.[1] The protocols below are derived from Structure-Activity Relationship (SAR) analysis, applying the "Precautionary Principle." We treat this compound with the combined hazards of the dithiocarbamate class (sensitizers, CS₂ generators) and 2-chloroaniline (toxic metabolite).[1]

Chemical Risk Profile & Hazard Identification

To handle this compound safely, you must understand what it is and what it becomes under stress.[1]

FeatureTechnical DetailOperational Implication
Chemical Class N-aryl Dithiocarbamate EsterPotential skin sensitizer; unstable in acids.[1]
Hydrolysis Risk Acidic conditions cleave the C-N bond.[1]Releases Carbon Disulfide (CS₂) : Neurotoxic, highly flammable.Releases 2-Chloroaniline : Potent methemoglobinemia inducer.[1]
Physical State Typically Solid or Viscous OilDust/Aerosol inhalation risk during weighing.[1]
GHS Classification (Derived)Irritant (Skin/Eye), Sensitizer, Aquatic Toxicity.[1]Do not dispose of down the drain.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves.[1] Dithiocarbamates and their breakdown products (CS₂, chlorinated anilines) can permeate standard rubber.[1]

ZonePPE RequirementTechnical Rationale (Why?)
Hand Protection (Primary) Silver Shield / Laminate Film Essential. Standard nitrile degrades rapidly against CS₂ (a potential breakdown product).[1] Laminate offers >4hr breakthrough time.[1]
Hand Protection (Dexterity) Double Nitrile (5 mil min) If laminate is too clumsy for weighing, use double nitrile.[1] Change every 15 mins or immediately upon splash.
Respiratory Fume Hood (Primary) All handling must occur in a certified hood.[1]
Respiratory (Backup) Half-mask w/ OV/P100 Cartridge Only required if working outside a hood (e.g., spill cleanup).[1] OV protects against CS₂; P100 against dust.[1]
Eye/Face Chemical Splash Goggles Safety glasses are insufficient.[1] Dithiocarbamates are severe eye irritants.[1][2]
Body Tyvek Lab Coat + Apron Standard cotton coats absorb liquids.[1] Tyvek provides a barrier against permeation.[1]

Operational Handling Protocol

This workflow is designed to prevent hydrolysis and exposure.[1]

Step 1: Pre-Work Setup
  • Acidity Check: Ensure all receiving solvents are neutral or slightly basic.[1] NEVER dissolve this compound in acidic media without a closed system.

  • Quenching Bath: Prepare a beaker of 10% Sodium Hypochlorite (Bleach) or dilute NaOH in the hood to neutralize minor contamination on tools.[1]

Step 2: Weighing & Transfer
  • Solid: Use a disposable anti-static weighing boat.[1] Do not use metal spatulas if the compound is potentially wet/acidic (corrosion risk).[1] Use PTFE-coated tools.[1]

  • Liquid/Oil: Use a positive-displacement pipette to prevent dripping.[1]

Step 3: Reaction Monitoring
  • TLC/HPLC: When taking aliquots, quench the sample immediately in a neutral buffer (e.g., PBS) before analysis to prevent decomposition in the vial.

Visualization: Handling & Emergency Logic

The following diagram illustrates the critical decision pathways for handling and spill response, emphasizing the risk of acid contact.

G Start Start: Handling Ethyl N-(2-chlorophenyl)carbamodithioate CheckpH Check Solvent pH Start->CheckpH Acidic Acidic Media (pH < 5) CheckpH->Acidic Detected Neutral Neutral/Basic Media CheckpH->Neutral Confirmed RiskCS2 CRITICAL RISK: Hydrolysis releases CS2 + 2-Chloroaniline Acidic->RiskCS2 SafeProcess Proceed with Reaction (Fume Hood Active) Neutral->SafeProcess Spill Spill Event? SafeProcess->Spill SmallSpill Small (<5g): Absorb with Vermiculite Pack in HazWaste Spill->SmallSpill Yes LargeSpill Large (>5g): EVACUATE LAB Risk of Neurotoxic Vapors Spill->LargeSpill Major Leak Disposal Disposal: High-Temp Incineration (NO Acid Streams) Spill->Disposal No Spill SmallSpill->Disposal

Figure 1: Operational logic flow emphasizing the critical avoidance of acidic conditions to prevent toxic gas evolution.

Disposal & Decontamination

The Golden Rule: Never mix dithiocarbamate waste with acid waste streams (e.g., Piranha etch, Chromic acid).[1] This will generate lethal CS₂ gas in the waste container.[1]

  • Segregation:

    • Label waste container: "DITHIOCARBAMATE WASTE - DO NOT ACIDIFY." [1]

    • Keep separate from oxidizers (fire risk).[1]

  • Decontamination of Glassware:

    • Rinse glassware with Dilute NaOH (0.1M) first (keeps the compound stable/soluble as the salt).

    • Follow with water, then acetone.[1]

    • Collect all rinsates into the specific waste container.[1]

  • Final Disposal:

    • This compound requires High-Temperature Incineration (with scrubber for SOx/NOx/HCl).[1]

Emergency Response (Spills & Exposure)

  • Skin Contact:

    • IMMEDIATE: Drench with water for 15 minutes.[1]

    • Wash: Use soap and water (lipophilic compound).[1]

    • Monitor: Watch for signs of methemoglobinemia (blue lips/fingernails) due to potential aniline absorption.[1]

  • Spill Cleanup:

    • Do not use paper towels alone (increases surface area for evaporation).[1]

    • Cover with Vermiculite or Sand .[1]

    • Scoop into a jar, seal, and label as hazardous.[1]

References

  • PubChem. p-Chlorophenyl (2-(ethylthio)ethyl)carbamate (Related Structure Safety Data). National Library of Medicine.[1] Available at: [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier: 2-Chloroaniline (Metabolite Hazard Data).[1] Available at: [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.